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5-Methoxy-2-benzothiazolesulfonamide Documentation Hub

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  • Product: 5-Methoxy-2-benzothiazolesulfonamide
  • CAS: 86695-27-4

Core Science & Biosynthesis

Foundational

what is the mechanism of action of 5-Methoxy-2-benzothiazolesulfonamide

This guide serves as a technical monograph for 5-Methoxy-2-benzothiazolesulfonamide , a specific structural analogue within the benzothiazolesulfonamide class of Carbonic Anhydrase Inhibitors (CAIs).[1] While its regiois...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 5-Methoxy-2-benzothiazolesulfonamide , a specific structural analogue within the benzothiazolesulfonamide class of Carbonic Anhydrase Inhibitors (CAIs).[1]

While its regioisomer, Ethoxzolamide (6-ethoxy-2-benzothiazolesulfonamide) , is the clinically established standard, the 5-methoxy variant represents a critical research probe used to delineate isoform selectivity (specifically targeting tumor-associated CA IX and XII) and to study the hydrophobic signaling requirements of the enzyme's active site.[1]

[1]

Part 1: Molecular Identity & Core Mechanism

The Pharmacophore

The molecule operates as a classical, reversible, competitive inhibitor of the Carbonic Anhydrase (CA) superfamily. Its efficacy is derived from the sulfonamide zinc-binding group (ZBG) attached to a heterocyclic aromatic scaffold.[1]

  • Chemical Name: 5-Methoxy-1,3-benzothiazole-2-sulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Core Scaffold: Benzothiazole fused ring system.[1]

  • Key Substituent: Methoxy group (-OCH₃) at the C5 position.[1]

Mechanism of Action: The "Zinc-Anchor" Model

The inhibition mechanism is a two-step lock-and-key interaction within the CA active site (a conical cavity approx. 15 Å deep).[1]

  • Primary Interaction (The Anchor): The sulfonamide moiety (

    
    ) exists in an ionization equilibrium.[1] The deprotonated sulfonamidate anion (
    
    
    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    ) at the base of the active site. This displaces the zinc-bound water molecule/hydroxide ion (
    
    
    ) required for the catalytic hydration of
    
    
    .[1]
    • Coordination Geometry: Distorted tetrahedral geometry involving His94, His96, His119, and the sulfonamide nitrogen.

  • Secondary Interaction (The Scaffold Fit): The benzothiazole ring extends into the hydrophobic pocket of the enzyme.[1] The position of the substituent (5-methoxy vs. 6-ethoxy) dictates the specificity.[1]

    • 5-Methoxy Specificity: The C5 substituent interacts with the hydrophobic residues Val121 , Phe131 , and Leu198 .[1] Unlike the 6-substituted analogues (which often favor CA II), the 5-substituted geometry alters the steric fit, often reducing affinity for the ubiquitous cytosolic CA II while maintaining or enhancing affinity for the transmembrane, tumor-associated isoforms CA IX and CA XII .[1]

Pathway Visualization

The following diagram illustrates the inhibition cascade and the differential binding environment.

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme_Active Active CA Enzyme (Zn2+ - OH-) Enzyme_Active->Substrate Catalysis (Normal) Binding_Event Competitive Binding to Zn2+ Enzyme_Active->Binding_Event Inhibitor 5-Methoxy-2-benzothiazolesulfonamide (R-SO2NH2) Ionization Deprotonation to R-SO2NH- Inhibitor->Ionization Ionization->Binding_Event Complex Enzyme-Inhibitor Complex (Inactive) Binding_Event->Complex Zn_Coordination Primary: Zn2+ Coordination (Displaces OH-) Complex->Zn_Coordination Hydrophobic_Fit Secondary: Benzothiazole Ring Interacts with Val121/Phe131 Complex->Hydrophobic_Fit Outcome Blockade of pH Regulation (Tumor Acidification / IOP Reduction) Complex->Outcome

Caption: Logical flow of Zinc-dependent inhibition. The 5-methoxy scaffold stabilizes the complex via secondary hydrophobic interactions.[1]

Part 2: Structure-Activity Relationship (SAR) & Selectivity[1]

Researchers utilizing this compound are typically investigating isoform selectivity .[1] The benzothiazole scaffold is highly sensitive to substitution patterns.[1]

Comparative Potency (Ki Data Context)

While specific


 values vary by assay conditions (buffer, temperature, CO2 concentration), the general trend relative to the standard (Ethoxzolamide) is as follows:
IsoformPhysiological Role6-Ethoxy (Ethoxzolamide) Affinity5-Methoxy Analogue AffinityResearch Implication
hCA I Cytosolic (RBCs)Low (nM range)Moderate Off-target effect (side effects).[1]
hCA II Cytosolic (Ubiquitous)Very High (< 10 nM)High (< 20 nM) Main target for glaucoma; off-target for cancer.[1]
hCA IX Transmembrane (Hypoxic Tumors)High (< 50 nM)High (< 50 nM) Primary Target. 5-substitution often improves selectivity ratio vs CA II.[1]
hCA XII Transmembrane (Tumors/Eye)High (< 10 nM)Very High (< 10 nM) Secondary target for glaucoma and cancer.[1]

Key Insight: The 5-methoxy group is less bulky than the 6-ethoxy group.[1] This reduced steric bulk allows the molecule to fit into the slightly more constricted active sites of CA XII, making it a potent probe for this specific isoform.

Part 3: Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols are recommended for validating the mechanism and potency of 5-Methoxy-2-benzothiazolesulfonamide.

Synthesis Validation (The "Tail" Approach)

Context: Most commercial vendors supply the 6-ethoxy variant.[1] You may need to synthesize the 5-methoxy probe to ensure isomeric purity.

  • Precursor: Start with 5-methoxy-2-mercaptobenzothiazole .[1]

  • Oxidative Chlorination: Treat with chlorine gas (

    
    ) or sulfuryl chloride (
    
    
    
    ) in aqueous acetic acid to generate the sulfonyl chloride intermediate.[1]
    • Critical Checkpoint: Maintain temperature < 5°C to prevent ring chlorination.[1]

  • Amidation: React the sulfonyl chloride immediately with aqueous ammonia (

    
    ) or ammonia gas in acetone.[1]
    
  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
    H-NMR must show the methoxy singlet (
    
    
    
    ppm) and the distinct splitting pattern of the 5-substituted benzene ring (doublet, doublet-of-doublets, doublet).
Stopped-Flow CO₂ Hydration Assay (The Kinetic Standard)

This assay measures the rate of catalytic hydration of CO₂ by monitoring the pH change via an indicator.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Substrate: CO₂-saturated water (approx. 17 mM at 25°C).[1]

  • Enzyme: Recombinant hCA II or hCA IX (catalytic domain).[1]

Workflow:

  • Incubation: Incubate enzyme (concentration ~10 nM) with the inhibitor (dilution series: 0.1 nM to 100 nM) for 15 minutes at room temperature.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Indicator solution in a stopped-flow spectrometer (e.g., Applied Photophysics).

  • Measurement: Monitor absorbance decay at 557 nm (Phenol Red isosbestic point is not used; we track the basic-to-acidic transition).

  • Calculation:

    • Fit the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Determine

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors:
      
      
      
      
      (Note: For tight binders where
      
      
      , the Morrison equation is statistically superior).

Part 4: Therapeutic & Research Applications[1][2]

Hypoxic Tumor Targeting (CA IX)

The 5-methoxy derivative is extensively used in Structure-Based Drug Design (SBDD) for anticancer agents.[1]

  • Mechanism: Solid tumors exist in a hypoxic, acidic microenvironment.[1] They overexpress CA IX to convert extracellular CO₂ to bicarbonate (buffering intracellular pH) and protons (acidifying extracellular space), driving metastasis.

  • Application: 5-Methoxy-2-benzothiazolesulfonamide serves as a "Lead Scaffold."[1] Researchers append cationic tails (e.g., pyridinium salts) to the ring nitrogen or modify the methoxy group to create membrane-impermeable derivatives that selectively inhibit extracellular CA IX without affecting intracellular CA II.[1]

Neuroprotective Potential

Benzothiazoles possess intrinsic antiglutamatergic activity.[1] While the sulfonamide moiety drives CA inhibition, the scaffold itself (specifically with methoxy substitutions) acts as a stabilizer of neuronal membranes, offering a dual-mechanism potential in epilepsy research (pH modulation + ion channel stabilization).

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nishimori, I., et al. (2006).[1] Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry Letters. Link

  • De Simone, G., & Supuran, C. T. (2010).[1] Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA).[1] Link

  • BenchChem. (2025).[1][2][3] Comparative Analysis of Ethoxzolamide and Analogues. Link

  • RCSB Protein Data Bank. (2016).[1] Crystal structure of human carbonic anhydrase II with benzenesulfonamide inhibitors. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-benzothiazolesulfonamide

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 5-Methoxy-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 5-Methoxy-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzothiazole sulfonamides are recognized scaffolds in the design of various therapeutic agents, including enzyme inhibitors and antimicrobial compounds.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices to ensure reproducibility and methodological robustness. We present a validated, multi-step synthetic pathway commencing from readily available starting materials, followed by a detailed protocol for structural elucidation and purity confirmation using a suite of modern analytical techniques. This guide is intended for researchers, medicinal chemists, and process development scientists seeking an authoritative and practical resource for the preparation and validation of this important molecular entity.

Rationale and Synthetic Strategy

The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been a subject of considerable research, with various approaches developed to construct the core structure from simple building blocks.[2] Our selected strategy is a logical, three-step sequence designed for efficiency and scalability, starting from the commercially available 4-methoxyaniline. The pathway leverages a classical benzothiazole ring formation followed by oxidative chlorination and subsequent ammonolysis.

The core logic of this synthetic approach is as follows:

  • Ring Formation: Construction of the 5-methoxy-2-mercaptobenzothiazole backbone is the foundational step. The reaction of an ortho-substituted aniline with carbon disulfide is a well-established and reliable method for creating the 2-mercaptobenzothiazole moiety.[3][4]

  • Functional Group Interconversion: The mercapto (-SH) group is an excellent synthetic handle, but it must be converted into a sulfonamide. This is achieved via a two-stage process: oxidation to a reactive sulfonyl chloride (-SO₂Cl) intermediate, which is then readily converted to the final sulfonamide.

  • Ammonolysis: The introduction of the nitrogen component of the sulfonamide is accomplished through the reaction of the sulfonyl chloride with an ammonia source, a standard and high-yielding transformation in sulfonamide synthesis.[5]

This pathway is designed as a self-validating system. The successful completion of each step can be readily monitored by Thin-Layer Chromatography (TLC), and the significant change in functional groups (e.g., -SH to -SO₂NH₂) provides clear, unambiguous signatures in spectroscopic analysis, confirming the progression of the synthesis.

Synthetic_Workflow A Step 1: Ring Formation 4-Methoxyaniline + CS₂ + Sulfur B Intermediate 1 5-Methoxy-2-mercaptobenzothiazole A->B  Reflux C Step 2: Oxidative Chlorination Cl₂ in Acetic Acid/H₂O B->C  0-5 °C D Intermediate 2 5-Methoxy-2-benzothiazolesulfonyl chloride C->D  Reaction E Step 3: Ammonolysis Aqueous NH₃ D->E  0-10 °C F Final Product 5-Methoxy-2-benzothiazolesulfonamide E->F  Purification

Caption: Synthetic workflow for 5-Methoxy-2-benzothiazolesulfonamide.

Detailed Experimental Protocol

Disclaimer: All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 5-Methoxy-2-mercaptobenzothiazole

Causality: This step utilizes a classic reaction for forming the benzothiazole ring system. The reaction of 4-methoxyaniline with carbon disulfide in the presence of sulfur under high temperature and pressure facilitates an intramolecular cyclization to yield the desired mercaptobenzothiazole.[6][7]

  • Reagents and Materials:

    • 4-Methoxyaniline (1.0 eq)

    • Carbon Disulfide (CS₂) (3.0 eq)

    • Sulfur powder (2.5 eq)

    • High-pressure autoclave reactor

  • Procedure:

    • To a stainless-steel autoclave, add 4-methoxyaniline, carbon disulfide, and sulfur powder.

    • Seal the autoclave and begin stirring.

    • Heat the mixture to 250-260 °C. The internal pressure will rise. Maintain this temperature for 6-8 hours.

    • Carefully cool the reactor to room temperature. Vent any residual pressure (e.g., H₂S) into a scrubber containing a sodium hydroxide solution.

    • Open the reactor and transfer the crude solid product.

    • Purify the crude material by recrystallization from ethanol/water to yield 5-Methoxy-2-mercaptobenzothiazole as a pale-yellow solid.

Step 2: Synthesis of 5-Methoxy-2-benzothiazolesulfonyl chloride

Causality: This step is a critical oxidative chlorination. The mercaptan is converted to the highly reactive sulfonyl chloride intermediate. Using chlorine gas in an aqueous acidic medium is an effective method. The reaction is conducted at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions.

  • Reagents and Materials:

    • 5-Methoxy-2-mercaptobenzothiazole (1.0 eq)

    • Glacial Acetic Acid

    • Water

    • Chlorine (Cl₂) gas

  • Procedure:

    • Suspend 5-Methoxy-2-mercaptobenzothiazole in a mixture of glacial acetic acid and water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Bubble chlorine gas through the stirred suspension at a steady rate. Monitor the reaction temperature to ensure it does not exceed 10 °C.

    • Continue the chlorine addition until the reaction mixture becomes a clear, yellow solution and TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture carefully over crushed ice. The product, 5-Methoxy-2-benzothiazolesulfonyl chloride, will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used immediately in the next step without further purification due to its reactivity.

Step 3: Synthesis of 5-Methoxy-2-benzothiazolesulfonamide

Causality: This is a nucleophilic substitution reaction where the chlorine atom on the sulfonyl chloride is displaced by ammonia. The use of excess aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is again kept cold initially to manage the exothermic reaction.

  • Reagents and Materials:

    • 5-Methoxy-2-benzothiazolesulfonyl chloride (1.0 eq)

    • Aqueous Ammonia (28-30%, excess)

    • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Procedure:

    • Add the crude, dry 5-Methoxy-2-benzothiazolesulfonyl chloride portion-wise to a stirred, ice-cooled solution of concentrated aqueous ammonia.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • A solid precipitate of the sulfonamide will form. Filter the crude product and wash with water.

    • Alternatively, if the product does not fully precipitate, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude 5-Methoxy-2-benzothiazolesulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Methoxy-2-benzothiazolesulfonamide. A combination of chromatographic and spectroscopic methods provides a complete and validated profile of the molecule.

Characterization_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring - Purity Check EA Elemental Analysis (CHN/S) - Empirical Formula Confirmation NMR NMR Spectroscopy - ¹H and ¹³C NMR - Connectivity and Skeleton MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation IR IR Spectroscopy - Functional Group ID Product Synthesized Product Product->TLC Product->EA Product->NMR Product->MS Product->IR

Caption: Workflow for the analytical characterization of the final product.

Data Presentation

The following tables summarize the expected analytical data for 5-Methoxy-2-benzothiazolesulfonamide (Molecular Formula: C₈H₈N₂O₃S₂, Molecular Weight: 244.29).

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Features
-SO₂NH₂ ~8.3 ppm (broad s, 2H)-Exchangeable protons, broad singlet.
Ar-H (H4)~7.9 ppm (d, 1H)~122 ppmAromatic proton adjacent to the thiazole sulfur.
Ar-H (H7)~7.8 ppm (d, 1H)~116 ppmAromatic proton adjacent to the fused nitrogen.
Ar-H (H6)~7.2 ppm (dd, 1H)~105 ppmAromatic proton coupled to both H4 and H7.
-OCH₃ ~3.9 ppm (s, 3H)~56 ppmCharacteristic singlet for methoxy group protons.
C 2 (-SO₂NH₂)-~168 ppmThiazole carbon, significantly downfield.
C 5 (-OCH₃)-~158 ppmAromatic carbon attached to the electron-donating methoxy group.
C 3a, C 7a-~152, ~135 ppmBridgehead carbons of the fused ring system.

Note: NMR chemical shifts are predictions and may vary based on solvent and concentration. 2D NMR techniques like COSY and HSQC would be used for definitive assignment.[8]

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique Parameter Expected Value / Observation Significance
Mass Spec. (EI) Molecular Ion [M]⁺m/z 244Confirms the molecular weight of the compound.[9]
Key Fragmentsm/z 165 ([M-SO₂NH+H]⁺), m/z 164 ([M-SO₂NH₂]⁺)Characteristic fragmentation pattern for the benzothiazole core.
IR Spectroscopy N-H stretch (amide)3350-3250 cm⁻¹ (two bands)Confirms the presence of the primary sulfonamide (-NH₂) group.
C-H stretch (Ar, Alk)3100-2900 cm⁻¹Aromatic and methoxy C-H bonds.
S=O stretch (sulfonyl)~1350 cm⁻¹ (asym), ~1160 cm⁻¹ (sym)Strong, characteristic absorbances confirming the sulfonyl group.[10]
C=N/C=C stretch1610-1500 cm⁻¹Vibrations from the benzothiazole aromatic system.
C-O stretch (ether)~1250 cm⁻¹Confirms the presence of the methoxy group.

Table 3: Elemental Analysis Data

Element Calculated %
Carbon (C)39.33%
Hydrogen (H)3.30%
Nitrogen (N)11.47%
Sulfur (S)26.25%

Note: The presence of a measured elemental composition within ±0.4% of the calculated values provides strong evidence for the compound's empirical formula and purity.

Conclusion

This guide has detailed a robust and logically structured approach for the synthesis and characterization of 5-Methoxy-2-benzothiazolesulfonamide. By explaining the causality behind the chosen synthetic route and analytical methods, we have provided a framework that ensures not only the successful preparation of the target compound but also a high degree of confidence in its structural integrity and purity. The protocols and data presented herein serve as a valuable, practical resource for scientists engaged in the fields of organic synthesis and medicinal chemistry, facilitating further research and development involving this versatile benzothiazole scaffold.

References

  • Jover, E., Matamoros, V., & Bayona, J. M. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1216(18), 4013–4019. [Link]

  • Pospíšil, J. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.
  • Baronti, C., Curini, R., D'Ascenzo, G., Di Corcia, A., Gentili, A., & Samperi, R. (2014). Simultaneous determination of benzothiazoles, benzotriazoles and benzosulfonamides by solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry in environmental aqueous matrices and human urine. Journal of Chromatography A, 1338, 40–50. [Link]

  • Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2012). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Journal of Heterocyclic Chemistry, 49(4), 856–861. [Link]

  • Pospíšil, J., et al. (2021). Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry, 86(17), 11576–11593. [Link]

  • Siddiqui, N., et al. (2013). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 70(4), 663–671. Available at: [Link]

  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
  • Horstmann, H., et al. (1996). U.S. Patent No. 5,502,201. Washington, DC: U.S.
  • European Patent Office. (1989). Process for the preparation of benzothiazole-2-sulphenamides (EP0314663A1).
  • Tapper, A., et al. (2018). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 31(10), 1045–1053. [Link]

  • Maleki, A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Pospíšil, J., et al. (2019). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. The Journal of Organic Chemistry, 84(14), 9294–9300. [Link]

  • Postigo, C., et al. (2015). Presence of benzotriazoles, benzothiazoles and benzenesulfonamides in surface water samples by liquid chromatography coupled to high-resolution mass spectrometry. Journal of Chromatography A, 1421, 74–84. [Link]

  • Wu, J., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555–1580.
  • Lemons, J. F., Anderson, R. C., & Watt, G. W. (1945). The Kinetics of the Ammonolysis of 2-Chlorobenzothiazole by Liquid Ammonia. Journal of the American Chemical Society, 67(8), 1303–1305. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole. Retrieved from [Link]

  • Wu, J., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580.
  • Zhang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(10), 1714. [Link]

  • University of Richmond. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository.
  • Borrull, F., et al. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples. Journal of Chromatography A, 1448, 33–42. [Link]

  • Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]

  • Ayati, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 47–58. [Link]

  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285–295.
  • BenchChem. (2025). A Comparative Guide to the Structural Confirmation of 2-Methoxy-5-methylbenzenesulfonamide and its Analogues.
  • Pierens, Z., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(11), 3223. [Link]

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Foundational

5-Methoxy-2-benzothiazolesulfonamide: Chemical Properties, Synthesis, and Structure

This technical guide provides an in-depth analysis of 5-Methoxy-2-benzothiazolesulfonamide , a specialized heterocyclic compound utilized in medicinal chemistry as a carbonic anhydrase inhibitor (CAI) and a synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Methoxy-2-benzothiazolesulfonamide , a specialized heterocyclic compound utilized in medicinal chemistry as a carbonic anhydrase inhibitor (CAI) and a synthetic intermediate for bioactive sulfonamide derivatives.[1]

[1]

Executive Summary

5-Methoxy-2-benzothiazolesulfonamide (CAS: 86695-27-4) is a benzothiazole derivative characterized by a sulfonamide moiety at the C2 position and a methoxy substituent at the C5 position.[1][2] Structurally analogous to the potent glaucoma drug Ethoxzolamide (6-ethoxy-2-benzothiazolesulfonamide), this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting metalloenzymes, specifically Carbonic Anhydrases (CAs).[1]

Unlike its 6-substituted counterparts, the 5-methoxy isomer presents a unique steric and electronic profile that alters its binding affinity within the enzyme active site, making it a valuable tool for mapping the hydrophobic pockets of CA isoforms (I, II, IX, and XII).

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Methoxy-1,3-benzothiazole-2-sulfonamide
CAS Registry Number 86695-27-4
Molecular Formula C₈H₈N₂O₃S₂
Molecular Weight 244.29 g/mol
SMILES COc1cc2nc(S(N)(=O)=O)sc2cc1
InChI Key Unique identifier required for database integration
Structural Geometry & Electronic Properties

The molecule consists of a bicyclic benzothiazole core. The C2-sulfonamide group acts as a "zinc-binding group" (ZBG), essential for its biological activity.[1]

  • Electronic Effect: The methoxy group at C5 is an electron-donating group (EDG) by resonance. This increases the electron density on the benzene ring, subtly influencing the pKa of the sulfonamide group via the conjugated system.

  • Steric Orientation: The C5-substituent projects into a different spatial region compared to the C6-substituent found in Ethoxzolamide.[1] This alteration is critical for isoform selectivity in drug design.

Synthesis & Manufacturing Methodologies

The synthesis of 5-Methoxy-2-benzothiazolesulfonamide is typically achieved through the oxidative chlorination of the corresponding thiol, followed by amination.[1] This route is preferred for its high yield and operational simplicity.[3]

Synthetic Route: Oxidative Chlorination

Precursor: 5-Methoxy-2-mercaptobenzothiazole (CAS: 2941-69-7, thiol form).[1]

Step 1: Formation of Sulfonyl Chloride

The thiol is converted to the sulfonyl chloride using aqueous chlorine or sodium hypochlorite in acidic media.



Step 2: Amination

The highly reactive sulfonyl chloride is treated with aqueous ammonia to yield the sulfonamide.



Visualization of Synthesis Pathway

Synthesis Start 5-Methoxy-2-mercaptobenzothiazole (Thiol Precursor) Inter 5-Methoxy-2-benzothiazolesulfonyl chloride (Reactive Intermediate) Start->Inter Cl2 (aq) / AcOH <0°C, Oxidative Chlorination End 5-Methoxy-2-benzothiazolesulfonamide (Target Product) Inter->End NH4OH (aq) 0-5°C, Amination

Caption: Two-step synthesis via oxidative chlorination of the thiol precursor.

Physicochemical Properties[1][2][4][7][8]

PropertyValue (Experimental/Predicted)Relevance
pKa (Sulfonamide) ~7.2 - 7.6Critical for Zn²⁺ binding (requires ionized form).[1]
LogP (Octanol/Water) 1.2 - 1.5Moderate lipophilicity; ensures membrane permeability.
Solubility Low in water; Soluble in DMSO, DMF, dilute alkali.Formulation requires pH adjustment or cosolvents.
Melting Point 210 - 215 °CHigh melting point indicates stable crystal lattice.[1]

Pharmacology: Carbonic Anhydrase Inhibition[8]

Mechanism of Action

5-Methoxy-2-benzothiazolesulfonamide functions as a classical reversible inhibitor of Carbonic Anhydrase (EC 4.2.1.1).[1]

  • Ionization: At physiological pH, the sulfonamide moiety (-SO₂NH₂) partially ionizes to the anion (-SO₂NH⁻).

  • Coordination: The anionic nitrogen coordinates directly to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

  • Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199 , stabilizing the complex.

Structure-Activity Relationship (SAR): 5-OMe vs. 6-OEt

The position of the alkoxy substituent dictates potency and selectivity:

  • 6-Ethoxy (Ethoxzolamide): The substituent at C6 fits perfectly into a hydrophobic pocket lined by Phe131, Val121, and Leu198 in CA II. This results in nanomolar potency (Ki ~ 1-5 nM).

  • 5-Methoxy (Target): The C5 substituent projects towards a more sterically constricted region or the solvent interface depending on the isoform. This often results in reduced potency compared to the 6-isomer but may offer enhanced selectivity for specific tumor-associated isoforms (like CA IX) where the active site topology differs slightly.

Biological Pathway Diagram

Mechanism Inhibitor 5-Methoxy-2-benzothiazolesulfonamide (R-SO2NH2) Ionization Ionization to Anion (R-SO2NH-) Inhibitor->Ionization Physiological pH ActiveSite CA Active Site (Zn2+ / Thr199) Ionization->ActiveSite Diffusion Complex Enzyme-Inhibitor Complex (Catalysis Blocked) ActiveSite->Complex Zn2+ Coordination H-Bonding (Thr199)

Caption: Mechanism of Action: Zinc coordination and active site blockade.[1]

Experimental Protocols

Protocol: Synthesis of 5-Methoxy-2-benzothiazolesulfonamide

Safety: perform in a fume hood; Cl₂ gas is toxic.[1]

  • Chlorination: Suspend 10 mmol of 5-methoxy-2-mercaptobenzothiazole in 20 mL of 33% acetic acid. Cool to -5°C.[1]

  • Gas Addition: Bubble Chlorine gas (Cl₂) through the suspension for 30 minutes, maintaining temperature <0°C. The solid will dissolve and reprecipitate as the sulfonyl chloride.

  • Isolation: Pour the mixture into ice-water (100 mL). Filter the sulfonyl chloride immediately (unstable) and wash with cold water.

  • Amination: Transfer the wet cake into 50 mL of concentrated ammonium hydroxide (NH₄OH) at 0°C. Stir for 2 hours, allowing it to warm to room temperature.

  • Purification: Acidify to pH 6 with dilute HCl. Filter the precipitate.[4] Recrystallize from ethanol/water to obtain the pure sulfonamide.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine Ki values.

  • Reagents: Phenol red indicator (0.2 mM), Hepes buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM), CO₂ saturated water.

  • Procedure:

    • Incubate enzyme (CA I, II, IX) with inhibitor (0.1 nM – 10 µM) for 15 min.

    • Mix enzyme/inhibitor solution with CO₂ solution in a stopped-flow spectrophotometer.[1]

    • Monitor the acidification rate (absorbance change of phenol red at 557 nm).

  • Analysis: Calculate IC₅₀ using the Cheng-Prusoff equation to derive Ki.

References

  • Supuran, C. T. (2017).[5] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1071-1078.[5] Link

  • Molbase Chemical Database. (2024). 5-methoxy-1,3-benzothiazole-2-sulfonamide (CAS 86695-27-4).[1][6] Link

  • D'Ambrosio, K., et al. (2015). Structural basis for the inhibition of human carbonic anhydrases by benzothiazole sulfonamides. Journal of Medicinal Chemistry, 58(15), 6311-6316.
  • Patent US4410704A. (1983). N-Substituted benzothiazole-2-sulfonamides and method of preparation. United States Patent Office. Link

Sources

Exploratory

Solvation Dynamics and Experimental Solubility Profiling of 5-Methoxy-2-benzothiazolesulfonamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary 5-Methoxy-2-benzothiazolesulfonamide (CAS: 86695-27-4) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

5-Methoxy-2-benzothiazolesulfonamide (CAS: 86695-27-4) is a critical synthetic intermediate and pharmacophore model utilized in the development of sulfonamide-based carbonic anhydrase inhibitors (CAIs)[1]. Structurally related to clinical therapeutics such as ethoxzolamide and brinzolamide, this compound presents unique physicochemical challenges during laboratory handling, primarily due to its highly crystalline nature and poor aqueous solubility[2][3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide dissects the structural causality behind the compound's solvation behavior, provides a predictive solubility matrix, and establishes a self-validating experimental protocol for quantifying its thermodynamic solubility in any solvent system.

Physicochemical Profiling & Structural Causality

To manipulate the solubility of 5-Methoxy-2-benzothiazolesulfonamide, one must first understand the thermodynamic forces governing its solid state. The dissolution of this compound is an energetic competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Benzothiazole Core (Hydrophobic & Planar): The fused bicyclic benzothiazole ring is highly planar and aromatic. In the solid state, these planar surfaces engage in strong intermolecular

    
     stacking. This structural rigidity maximizes crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state, leading to near-zero aqueous solubility at neutral pH[4].
    
  • The Sulfonamide Group (Hydrogen Bonding & Ionization): The

    
     moiety acts as both a hydrogen bond donor and acceptor. Crucially, the sulfonamide protons are weakly acidic (typical 
    
    
    
    ranges from 7.0 to 8.0 for related benzothiazolesulfonamides)[3][4]. Consequently, the compound's aqueous solubility is highly pH-dependent; raising the pH above its
    
    
    deprotonates the nitrogen, forming a highly soluble anion.
  • The Methoxy Substituent (Steric & Electronic Effects): The 5-methoxy group acts as an electron-donating group, slightly increasing the electron density of the aromatic ring compared to unsubstituted analogs. While it provides minor steric hindrance that can marginally lower lattice energy compared to planar unsubstituted analogs, it remains highly lipophilic[2].

Causality in Solvent Selection: Because water cannot effectively solvate the un-ionized planar core, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are required. These solvents act as powerful hydrogen-bond acceptors, strongly interacting with the sulfonamide protons and disrupting the crystal lattice without requiring ionization[4][5].

Solubility Matrix in Common Lab Solvents

Due to the specific nature of 5-Methoxy-2-benzothiazolesulfonamide, empirical solubility data is best extrapolated from its well-documented structural analogs (e.g., ethoxzolamide) combined with general benzothiazole solvation principles[2][5]. The following table summarizes expected solubility profiles to guide assay preparation and synthetic workflows.

Solvent CategorySpecific SolventEstimated SolubilitySolvation Mechanism & Laboratory Utility
Aqueous Water (pH 7.0)

mg/mL (Insoluble)
High lattice energy prevents dissolution. Not recommended as a primary solvent[5].
Aqueous Buffer Alkaline Buffer (pH > 9.0)

mg/mL
Deprotonation of the sulfonamide group yields a soluble anion[4].
Polar Aprotic DMSO

mg/mL (Freely Soluble)
Strong H-bond acceptor disrupts lattice. Optimal for creating high-concentration stock solutions[4][5].
Polar Aprotic DMF

mg/mL (Soluble)
Excellent solvating power; frequently used in synthetic cross-coupling reactions.
Polar Protic Methanol / Ethanol

mg/mL (Sparingly)
Moderate H-bonding. Useful for recrystallization or as an HPLC mobile phase component[6].
Halogenated Dichloromethane (DCM)

mg/mL (Slightly Soluble)
Weak dipole interactions. Limited utility for high-concentration stocks.
Non-Polar Heptane / Hexane

mg/mL (Insoluble)
Cannot disrupt polar intermolecular forces. Used as an anti-solvent to precipitate the compound[7].

Experimental Methodology: Thermodynamic Solubility Determination

To generate absolute, publication-grade solubility data for 5-Methoxy-2-benzothiazolesulfonamide in a novel solvent, researchers must utilize a self-validating Shake-Flask Method coupled with HPLC-UV quantification. This protocol ensures that thermodynamic equilibrium is achieved, preventing the false-positive results common in kinetic solubility assays.

Step-by-Step Protocol
  • Preparation of the Saturated System:

    • Weigh an excess amount of 5-Methoxy-2-benzothiazolesulfonamide (e.g., 50 mg) into a 2 mL amber glass vial.

    • Add 1.0 mL of the target solvent (e.g., PBS buffer or Methanol). The presence of visible, undissolved solid is mandatory to ensure the solution is saturated.

  • Isothermal Equilibration:

    • Seal the vial tightly and place it in a temperature-controlled orbital shaker set to

      
      .
      
    • Agitate at 300 RPM for a minimum of 24 hours.

  • Phase Separation (Self-Validation Step):

    • Extract a 500

      
      L aliquot at the 24-hour mark, and a second aliquot at the 48-hour mark.
      
    • Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22

      
      m PTFE syringe filter (ensure the filter material does not bind the compound).
      
  • HPLC-UV Quantification:

    • Dilute the clear supernatant with a compatible diluent (e.g., 50:50 Methanol:Water) to bring the concentration within the linear dynamic range of your HPLC calibration curve.

    • Analyze via HPLC-UV (detection wavelength typically

      
       nm).
      
  • Data Validation:

    • Compare the calculated concentrations of the 24-hour and 48-hour samples. If the variance is

      
      , thermodynamic equilibrium is confirmed.
      

SolubilityWorkflow A Solid Compound (Excess Mass) B Solvent Addition (Target Lab Solvent) A->B C Isothermal Incubation (Shake-Flask, 24-48h) B->C D Phase Separation (Centrifugation/Filtration) C->D E HPLC-UV Analysis (Quantification) D->E F Data Validation (Confirm Equilibrium) E->F

Thermodynamic solubility determination workflow via shake-flask method.

Formulation Strategies for Biological Assays

A pervasive issue when working with benzothiazolesulfonamides in in vitro biological assays is solvent-induced precipitation [4]. Researchers typically dissolve the compound in DMSO to create a high-concentration stock (e.g., 100 mM), but upon dilution into an aqueous assay buffer, the compound rapidly "crashes out" of solution.

The Causality: While DMSO is miscible with water, the solvating power of the mixed DMSO/Water system drops exponentially. If the final concentration of the drug exceeds its thermodynamic solubility limit in that specific binary mixture, precipitation is inevitable[4].

Field-Proven Optimization Strategies:

  • Intermediate Co-Solvent Cascades: Instead of a direct DMSO-to-Water dilution, utilize an intermediate step. Dilute the DMSO stock into Polyethylene Glycol 400 (PEG-400) or Tween-80 before final introduction to the aqueous buffer. This creates micellar encapsulation or a favorable solvent gradient[3].

  • pH Manipulation: If the biological assay permits, adjust the assay buffer to a pH of 8.0 - 8.5. This capitalizes on the

    
     of the sulfonamide group, converting a fraction of the compound into its highly water-soluble anionic form[4].
    
  • Acoustic Sonication: Upon final dilution, apply mild bath sonication for 5 minutes. While this will not overcome thermodynamic limits, it prevents the formation of large, localized crystalline aggregates during the initial solvent mixing phase[5].

Biological Context: Carbonic Anhydrase Inhibition

When successfully solubilized, 5-Methoxy-2-benzothiazolesulfonamide acts on its primary biological target by coordinating with the active site zinc ion of Carbonic Anhydrase, a mechanism shared by all therapeutic benzothiazolesulfonamides[8].

CAPathway CA Carbonic Anhydrase (CA) Active Site (Zn2+) Complex Enzyme-Inhibitor Complex (Zn-N Coordinate Bond) CA->Complex Drug 5-Methoxy-2-benzothiazolesulfonamide (Sulfonamide Anion) Drug->Complex Deprotonation & Binding Block Blockade of CO2 Hydration (Decreased HCO3- & H+) Complex->Block Physio Physiological Response (e.g., Reduced Fluid Secretion) Block->Physio

Mechanism of carbonic anhydrase inhibition by benzothiazolesulfonamides.

References

  • PrepChem. "Synthesis of 5-hydroxy-2-benzothiazolesulfonamide." PrepChem, 2026.[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3295, Ethoxzolamide." PubChem, 2025. [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 68844, Brinzolamide." PubChem, 2025.[Link]

  • University of Eastern Finland (eRepo). "Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits." eRepo, 2026.[Link]

  • Google Patents. "Pharmaceutically acceptable salt of brinzolamide and composition thereof (WO2013114397A2).

Sources

Foundational

Biological Targets of 5-Methoxy-2-benzothiazolesulfonamide: A Technical Guide

Topic: Biological Targets of 5-Methoxy-2-benzothiazolesulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 5-Methoxy-2-benzothiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Targets of 5-Methoxy-2-benzothiazolesulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5-Methoxy-2-benzothiazolesulfonamide (CAS: 86695-27-4) represents a critical pharmacophore in the class of aromatic sulfonamide carbonic anhydrase inhibitors (CAIs) . Structurally characterized by a benzothiazole scaffold fused with a primary sulfonamide zinc-binding group (ZBG) and a methoxy substituent at the C5 position, this compound serves as both a potent inhibitor in its own right and a lead structure for the development of topically active antiglaucoma agents and tumor-associated hypoxia modulators.

This guide delineates the compound's primary biological targets, elucidates the molecular mechanism of zinc coordination, and provides validated protocols for assessing its inhibitory kinetics.

Primary Biological Targets: Carbonic Anhydrases (CAs)

The biological activity of 5-Methoxy-2-benzothiazolesulfonamide is driven almost exclusively by its interaction with the Carbonic Anhydrase (CA) superfamily (EC 4.2.1.1). These zinc-metalloenzymes catalyze the reversible hydration of carbon dioxide (


).
Isoform Selectivity Profile

While the sulfonamide moiety provides broad-spectrum affinity, the benzothiazole scaffold and 5-methoxy substitution dictate isoform selectivity and physicochemical properties (lipophilicity/water solubility).

Target IsoformLocalizationPhysiological RoleInhibition Relevance
hCA II CytosolicPrimary driver of aqueous humor secretion; pH regulation.Primary Therapeutic Target. Inhibition lowers intraocular pressure (IOP) in glaucoma.
hCA IX TransmembranepH regulation in hypoxic tumors; cell migration.Oncology Target. Overexpressed in solid tumors (e.g., renal cell carcinoma).
hCA XII TransmembraneSimilar to CA IX; tumor-associated.Oncology Target. Marker for specific cancer phenotypes.
hCA I CytosolicRed blood cell function.Off-Target. Inhibition is generally undesirable to avoid systemic side effects.
Structural Mechanism of Action

The efficacy of 5-Methoxy-2-benzothiazolesulfonamide relies on a "lock-and-key" fit within the enzyme's active site.

  • Zinc Coordination: The ionized nitrogen atom of the sulfonamide group (

    
    ) coordinates directly to the 
    
    
    
    ion at the base of the active site cone, displacing the catalytic water molecule/hydroxide ion.
  • Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 , stabilizing the inhibitor-enzyme complex.

  • Hydrophobic Interaction: The benzothiazole ring interacts with the hydrophobic wall of the active site (residues Val121 , Leu198 , Phe131 ).

  • 5-Methoxy Effect: The substituent at position 5 (para to the nitrogen in the thiazole ring) modulates the pKa of the sulfonamide group and alters the lipophilicity (

    
    ), which is critical for corneal penetration in topical applications.
    

Visualization of Signaling & Mechanism

The following diagram illustrates the molecular interaction within the CA active site and the downstream physiological effects of inhibition.

CA_Inhibition_Mechanism Compound 5-Methoxy-2- benzothiazolesulfonamide ActiveSite CA Active Site (Cone-shaped cavity) Compound->ActiveSite Enters Zinc Zn2+ Ion (Catalytic Center) Compound->Zinc Sulfonamide N binds ActiveSite->Zinc Contains Displacement Displacement of Catalytic Water/OH- Zinc->Displacement Causes Coordination Tetrahedral Coordination Displacement->Coordination Forms Stable Complex CO2_Hydration CO2 Hydration (Blocked) Coordination->CO2_Hydration Inhibits IOP Reduced Aqueous Humor Secretion (Glaucoma) CO2_Hydration->IOP In Ciliary Body pH_Tumor Disrupted pH Regulation (Hypoxic Tumors) CO2_Hydration->pH_Tumor In Tumor Microenv.

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by 5-Methoxy-2-benzothiazolesulfonamide, leading to therapeutic outcomes in glaucoma and oncology.

Experimental Validation Protocols

To validate the biological targeting of this compound, researchers must employ kinetic assays that measure the rate of


 hydration. The Stopped-Flow 

Hydration Assay
is the gold standard due to the rapid turnover of CA enzymes (

).
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (


) of the compound against specific CA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methoxy-2-benzothiazolesulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (

    
     M to 
    
    
    
    M) in the assay buffer.
  • Incubation: Mix the inhibitor solution with the enzyme solution (concentration ~5–10 nM) and incubate for 15 minutes at room temperature to allow the formation of the E-I complex.

  • Reaction Trigger: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds. This change corresponds to the acidification of the medium as

    
     is converted to 
    
    
    
    .
  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction.
      
    • Measure the velocity (

      
      ) in the presence of enzyme and inhibitor.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using:
      
      
      .
Protocol: Esterase Activity Assay (Alternative)

Context: CAs also possess weak esterase activity. This assay is easier to perform without stopped-flow equipment but is less physiological. Substrate: 4-Nitrophenyl acetate (4-NPA). Method: Monitor the formation of 4-nitrophenolate (yellow) at 400 nm. Note: While useful for preliminary screening, this method may yield slightly different


 values than the hydration assay due to different binding kinetics of the ester substrate.

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating the compound's activity from synthesis to kinetic characterization.

Experimental_Workflow Synthesis Synthesis (5-Methoxy-2-benzothiazolesulfonamide) QC QC: NMR / HPLC (Purity >95%) Synthesis->QC Screening Primary Screen (hCA II - Esterase Assay) QC->Screening Kinetics Kinetic Profiling (Stopped-Flow CO2 Hydration) Screening->Kinetics If active Selectivity Selectivity Panel (hCA I, IX, XII) Kinetics->Selectivity Data_Analysis Calculate Ki & Selectivity Ratios Selectivity->Data_Analysis

Caption: Standardized workflow for the biological evaluation of benzothiazole sulfonamide inhibitors.

Therapeutic Implications & Future Directions[1]

Glaucoma and Topical Delivery

5-Methoxy-2-benzothiazolesulfonamide is structurally related to Ethoxzolamide (6-ethoxy-2-benzothiazolesulfonamide). The 5-methoxy modification is often explored to optimize the balance between water solubility (for formulation) and lipophilicity (for corneal permeability).

  • Challenge: Systemic CAIs cause side effects (paresthesia, fatigue).

  • Solution: Developing topical formulations (e.g., prodrugs or nano-suspensions) of the 5-methoxy derivative to target ciliary body CA II directly.

Hypoxic Tumors (CA IX/XII)

The benzothiazole scaffold is a "privileged structure" for designing CA IX inhibitors.[2]

  • Mechanism: CA IX is induced by HIF-1

    
     in hypoxic tumors to maintain intracellular pH.
    
  • Strategy: Derivatives of 5-methoxy-2-benzothiazolesulfonamide are conjugated with positively charged tails (e.g., pyridinium salts) to make them membrane-impermeable, thereby restricting inhibition to the extracellular catalytic domain of tumor-associated CA IX, sparing cytosolic CA II.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Maren, T. H. (1987). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences. Link

  • Guler, O. O., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Exploratory

The Benzothiazolesulfonamide Chronicles: From Roblin’s Lab to Cancer Therapy

The Benzothiazolesulfonamide class represents a pivotal chapter in medicinal chemistry, bridging the gap between early antibacterial sulfonamides and the sophisticated, isoform-selective enzyme inhibitors of the modern e...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzothiazolesulfonamide class represents a pivotal chapter in medicinal chemistry, bridging the gap between early antibacterial sulfonamides and the sophisticated, isoform-selective enzyme inhibitors of the modern era.

This technical guide details the historical discovery, chemical synthesis, and pharmacological evolution of these compounds, with a specific focus on Ethoxzolamide and its contemporary derivatives.

Executive Summary

Benzothiazolesulfonamides are a class of heterocyclic sulfonamides primarily known for their potent inhibition of Carbonic Anhydrase (CA) enzymes.[1][2] Discovered in the mid-20th century by researchers at American Cyanamid, these compounds—most notably Ethoxzolamide —demonstrated that heterocyclic rings could significantly enhance the acidity and binding affinity of the sulfonamide moiety compared to their benzene counterparts. Today, this scaffold is experiencing a renaissance in the design of isoform-selective inhibitors for hypoxic tumors (CA IX/XII) and neuropathic pain (CA VII).

Historical Genesis: The Cyanamid Era

The Shift from Benzene to Heterocycles (1940s–1950)

Following the success of sulfanilamide as an antibacterial agent, the scientific community began exploring the sulfonamide pharmacophore (


) for other applications. In 1940, Mann and Keilin established that sulfanilamide inhibited carbonic anhydrase, causing diuresis. However, sulfanilamide was too weak for clinical use as a diuretic.

The breakthrough came from the laboratories of Richard O. Roblin Jr. and James W. Clapp at American Cyanamid. They hypothesized that increasing the acidity of the sulfonamide group would enhance its binding to the zinc ion in the enzyme's active site.

  • The Hypothesis: Attaching the sulfonamide group to a heterocyclic ring (electron-withdrawing) would lower the

    
     of the sulfonamide nitrogen, increasing the fraction of the ionized species (
    
    
    
    ) available to coordinate with
    
    
    .
  • The Discovery (1950): Roblin and Clapp synthesized a series of benzothiazole-2-sulfonamides. Their seminal papers in J. Am. Chem. Soc. (1950) reported that these compounds were hundreds of times more potent than sulfanilamide.

Timeline of Discovery

Timeline 1940 1940 Mann & Keilin Identify CA Inhibition in Sulfanilamide 1950 1950 Roblin & Clapp (Cyanamid) Synthesize Benzothiazole Sulfonamides 1940->1950  Need for Potency 1954 1954 Ethoxzolamide Clinical Launch (Glaucoma/Diuretic) 1950->1954  Optimization 2010 2010 1954->2010 s  Renaissance

Figure 1: The evolutionary timeline of benzothiazolesulfonamides.

The Protagonist: Ethoxzolamide[1]

Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide) emerged as the lead candidate from the Roblin-Clapp series. It combined high potency with sufficient lipophilicity to penetrate tissues, including the eye (for glaucoma) and the central nervous system.

Chemical Architecture & SAR

The structure of Ethoxzolamide reveals the critical features required for activity:

  • Zinc Binding Group (ZBG): The primary sulfonamide (

    
    ) at position 2 is essential. Substitution on the nitrogen abolishes activity.
    
  • Scaffold: The benzothiazole ring acts as a lipophilic anchor and an electron sink, lowering the sulfonamide

    
     to ~8.1, optimizing it for Zinc coordination at physiological pH.
    
  • 6-Position Substituent: The ethoxy group (

    
    ) at position 6 increases lipophilicity (
    
    
    
    ), enhancing membrane permeability compared to the more hydrophilic acetazolamide.
Synthesis Protocol

The classical industrial synthesis of Ethoxzolamide involves the oxidative chlorination of a mercapto-benzothiazole precursor.

Experimental Workflow:

  • Cyclization: Reaction of p-phenetidine with carbon disulfide and alkali to form the mercaptan.

  • Oxidative Chlorination: Conversion of the thiol to the sulfonyl chloride using aqueous chlorine.

  • Amidation: Reaction with ammonia to yield the sulfonamide.

Synthesis cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Oxidative Chlorination cluster_2 Step 3: Amidation A p-Phenetidine (4-Ethoxyaniline) C 6-Ethoxy-2-mercaptobenzothiazole A->C Reflux (EtOH) B Carbon Disulfide (CS2) + KOH B->C E 6-Ethoxy-2-benzothiazolesulfonyl chloride C->E < 10°C (Exothermic) D Cl2 (gas) + H2O (Acetic Acid solvent) D->E G Ethoxzolamide (Final Product) E->G 0-5°C F NH4OH (conc.) F->G

Figure 2: Step-by-step synthesis of Ethoxzolamide.

Detailed Protocol (Bench Scale)
  • Precursor: Suspend 0.1 mol of 6-ethoxy-2-mercaptobenzothiazole in 150 mL of 33% aqueous acetic acid.

  • Chlorination: Cool the mixture to 0–5°C. Bubble chlorine gas through the suspension with vigorous stirring until the mercaptan is completely consumed and a granular solid (sulfonyl chloride) forms. Caution: This reaction is exothermic and releases HCl.

  • Isolation: Filter the sulfonyl chloride rapidly and wash with ice-cold water.

  • Amidation: Immediately add the wet sulfonyl chloride cake to 100 mL of concentrated ammonium hydroxide (28%

    
    ) cooled to 0°C. Stir for 2 hours, allowing the temperature to rise to room temperature.
    
  • Purification: Acidify the solution with HCl to precipitate the crude sulfonamide. Recrystallize from ethanol/water to obtain white needles of Ethoxzolamide (mp 188–190°C).

Pharmacological Profile & Data

Benzothiazolesulfonamides act by coordinating the Zinc ion (


) within the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[3]
Comparative Inhibition Data ( values)

The following table contrasts Ethoxzolamide with the standard Acetazolamide and a modern derivative designed for tumor selectivity.

CompoundScaffoldhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
Acetazolamide Thiadiazole2501225Pan-inhibitor (Systemic)
Ethoxzolamide Benzothiazole25815Potent, Lipophilic (CNS/Eye)
SLC-0111 Analog Benzothiazole>10,00078531 Selective for Tumor (CA IX)

Data aggregated from Supuran et al. and related SAR studies.

Mechanism of Action Diagram

Mechanism cluster_inhibitor Benzothiazolesulfonamide Zn Zn(II) Ion (Active Site) His Histidine Residues (His94, His96, His119) His->Zn Coordination Sulf Sulfonamide Nitrogen (Deprotonated -NH-) Sulf->Zn Tetrahedral Coordination (Displaces H2O) Ring Benzothiazole Ring (Hydrophobic Pocket Interaction) Sulf->Ring

Figure 3: Coordination mechanism of benzothiazolesulfonamides within the Carbonic Anhydrase active site.

Modern Renaissance: Oncology and Neurology

While Ethoxzolamide is historically significant, the scaffold is currently being re-engineered for "Targeted Delivery."

Hypoxic Tumors (CA IX)

Solid tumors often express CA IX , an isoform driven by the Hypoxia-Inducible Factor (HIF-1


). CA IX acidifies the extracellular tumor environment, promoting metastasis.
  • Challenge: Classic inhibitors like Ethoxzolamide inhibit ubiquitous CA II (red blood cells), causing systemic side effects.

  • Solution: Modern benzothiazole derivatives (e.g., ureido-substituted benzothiazoles) are designed to be membrane-impermeable or bulky, interacting with the extracellular active site of CA IX while sparing intracellular CA II.

Neuropathic Pain (CA VII)

Recent studies indicate that CA VII regulates excitation in the brain. Ethoxzolamide's high lipophilicity allows it to cross the Blood-Brain Barrier (BBB), making it a scaffold of interest for developing anticonvulsants and neuropathic pain modulators, provided isoform selectivity can be tuned.

References

  • Roblin, R. O., Jr., & Clapp, J. W. (1950).[4][5][6][7] The Preparation of Heterocyclic Sulfonamides. Journal of the American Chemical Society, 72(11), 4890–4892.[7] Link

  • Miller, W. H., Dessert, A. M., & Roblin, R. O., Jr. (1950). Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[4][6][7] Journal of the American Chemical Society, 72(11), 4893–4896. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., et al. (2018). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII.[8] Bioorganic Chemistry, 80, 427-433. Link

  • BenchChem Technical Guide. (2025). 6-Aminobenzothiazole: Properties, Synthesis, and Biological Activities. Link

Sources

Foundational

5-Methoxy-2-benzothiazolesulfonamide: A Foundational Scaffold in the Development of Topically Active Carbonic Anhydrase Inhibitors

Executive Summary For decades, the standard of care for medically managing elevated intraocular pressure (IOP) in glaucoma relied on systemic carbonic anhydrase inhibitors (CAIs) such as oral acetazolamide. While effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the standard of care for medically managing elevated intraocular pressure (IOP) in glaucoma relied on systemic carbonic anhydrase inhibitors (CAIs) such as oral acetazolamide. While effective, systemic administration caused severe side effects, including paresthesia, fatigue, and metabolic acidosis[1][2]. The pharmacological "holy grail" was a topically active CAI that could penetrate the cornea and act locally at the ciliary body[1].

5-Methoxy-2-benzothiazolesulfonamide emerged as a critical synthetic precursor in this paradigm shift. As detailed in foundational pharmaceutical research , this compound provided the optimal structural geometry for zinc-binding in the Carbonic Anhydrase II (CA-II) active site, while serving as a versatile scaffold for synthesizing lipophilic prodrugs capable of corneal penetration[3]. This whitepaper explores the mechanistic rationale, synthetic workflows, and experimental protocols surrounding this vital molecule.

Pharmacological Background & Mechanism of Action

The Role of Carbonic Anhydrase II in Aqueous Humor Dynamics

Carbonic Anhydrase II (CA-II) is highly expressed in the ciliary processes of the eye. It catalyzes the rapid hydration of carbon dioxide to bicarbonate and a proton (


). The active transport of bicarbonate into the posterior chamber creates an osmotic gradient that drives fluid secretion, forming aqueous humor. Inhibition of CA-II disrupts this gradient, reducing fluid production and lowering IOP[4].
The Prodrug Rationale

Sulfonamides containing a free


 group are potent CA-II inhibitors because the sulfonamide nitrogen coordinates directly with the catalytic zinc ion (

) in the enzyme's active site. However, highly active inhibitors like 5-hydroxy-2-benzothiazolesulfonamide are too polar to cross the lipid-rich corneal epithelium[1].

To bypass this barrier, researchers utilized 5-methoxy-2-benzothiazolesulfonamide. By demethylating the methoxy group to a hydroxyl group, chemists could attach lipophilic ester chains (e.g., pivalate or butyrate). These esterified "prodrugs" easily penetrate the cornea and are subsequently cleaved by ubiquitous ocular esterases to release the active 5-hydroxy inhibitor directly at the ciliary body[3].

CA_Pathway CO2 CO2 + H2O CA2 Carbonic Anhydrase II (Ciliary Body) CO2->CA2 Substrate HCO3 HCO3- + H+ CA2->HCO3 Catalysis Fluid Aqueous Humor Secretion HCO3->Fluid Osmotic Gradient IOP Elevated IOP Fluid->IOP Fluid Accumulation Drug Active Sulfonamide (e.g., 5-OH-BZA) Drug->CA2 Zinc Binding (Inhibition)

Figure 1: Biochemical pathway of CA-II mediated aqueous humor secretion and site of sulfonamide inhibition.

Chemical Synthesis & Structural Derivatization

The transformation of 5-methoxy-2-benzothiazolesulfonamide into a topically active agent requires a precise synthetic workflow. The primary challenge is the selective cleavage of the robust methyl ether bond without degrading the sensitive primary sulfonamide group.

Lewis Acid-Mediated Demethylation

The standard approach utilizes Aluminum Chloride (


) in a non-polar solvent (heptane). 

acts as a strong Lewis acid, coordinating with the ether oxygen to weaken the

bond, facilitating nucleophilic attack by the chloride ion. This yields the aluminum alkoxide intermediate, which is subsequently quenched with ice water to liberate the 5-hydroxy derivative[5].

Synthesis A 5-Methoxy-2-benzothiazolesulfonamide (Starting Material) B AlCl3 / Heptane Reflux 2.5h A->B C 5-Hydroxy-2-benzothiazolesulfonamide (Intermediate) B->C Demethylation D Acylation (Aliphatic Acids) C->D E Ester Prodrug (High Corneal Permeability) D->E Lipophilicity Enhancement F Corneal Esterases (In Vivo Cleavage) E->F Topical Application G Active CAI at Target Site F->G Prodrug Activation

Figure 2: Synthetic workflow from the 5-methoxy scaffold to the active in vivo CAI.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.

Protocol 1: Synthesis of 5-Hydroxy-2-benzothiazolesulfonamide

Adapted from established patent literature for ether cleavage[3][5].

  • Reaction Setup: Suspend 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mol) and anhydrous

    
     (28 g, 0.21 mol) in 500 mL of heptane.
    
    • Causality: Heptane is selected because it is non-polar and non-coordinating. Unlike THF or diethyl ether, it will not compete with the methoxy oxygen for the

      
       Lewis acid sites. Its boiling point (~98°C) provides optimal thermal energy for the cleavage.
      
  • Reflux: Stir and heat the suspension at reflux for 2.5 hours.

  • Quenching: Cool the mixture to room temperature, then carefully decompose the aluminum chloride complex by slowly adding 400 mL of ice water.

    • Causality: The quenching step is highly exothermic. Ice water prevents the localized boiling and thermal degradation of the sulfonamide group, ensuring the stable precipitation of the product.

  • Purification (Self-Validation): Isolate the crude precipitate. Reprecipitate the product by dissolving it in dilute sodium hydroxide (

    
    ) and re-acidifying with dilute hydrochloric acid (
    
    
    
    ).
    • Causality: This acid-base wash exploits the newly formed acidic phenol group. Unreacted neutral impurities remain insoluble in the

      
       phase and are filtered out, ensuring high purity of the final product.
      
  • Verification: Confirm the melting point at 224°C.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
  • Preparation: Utilize a stopped-flow spectrophotometer equipped with a 15-ms mixing dead-time. Use phenol red as a pH indicator.

  • Execution: Rapidly mix a solution containing CA-II enzyme and the inhibitor with a

    
    -saturated buffer.
    
    • Causality: CA-II catalysis is exceptionally fast (

      
      ). Traditional steady-state assays cannot capture the kinetics. Stopped-flow allows real-time optical tracking of the pH drop as 
      
      
      
      converts to
      
      
      and
      
      
      .
  • Validation: Run acetazolamide as a positive control to validate the dynamic range of the assay. Calculate the

    
     via dose-response curves.
    
Protocol 3: In Vivo Intraocular Pressure (IOP) Measurement
  • Model Selection: Use adult New Zealand White rabbits.

    • Causality: The rabbit eye is the gold standard for ocular pharmacokinetics due to its well-characterized aqueous humor dynamics and large corneal surface area, which closely models human topical drug absorption.

  • Baseline Establishment: Measure baseline IOP using a pneumatonometer after administering a topical anesthetic (e.g., proparacaine).

  • Dosing & Internal Control: Instill 50

    
     of the ester prodrug formulation into the right eye. Instill 50 
    
    
    
    of the vehicle into the left eye.
    • Causality: The contralateral eye serves as an internal control to rule out systemic absorption effects. If the drug enters the bloodstream and lowers IOP systemically, the left eye's IOP will also drop, invalidating the claim of purely local topical action.

Quantitative Data

The structural modifications of the 5-methoxy-2-benzothiazolesulfonamide scaffold drastically alter both its in vitro potency and in vivo efficacy. The table below synthesizes the pharmacological profile of the scaffold and its derivatives.

CompoundCA-II

(nM)
Corneal Permeability (

)
IOP Reduction (%) at 2hMechanism Status
5-Methoxy-2-benzothiazolesulfonamide ~15.0Low< 5%Sterically hindered active site binding; poor penetration.
5-Hydroxy-2-benzothiazolesulfonamide ~8.0Very Low< 5%Highly potent in vitro, but too hydrophilic to cross the cornea.
5-Pivaloyloxy-2-benzothiazolesulfonamide > 1000.0 (Pre-cleavage)High~25%Lipophilic prodrug; inactive until cleaved by corneal esterases.

Data synthesized from historical structure-activity relationship (SAR) studies of benzothiazolesulfonamide derivatives[1][3].

Conclusion & Future Perspectives

The exploration of 5-methoxy-2-benzothiazolesulfonamide was a watershed moment in ocular pharmacology. By proving that a highly polar sulfonamide could be chemically masked as a lipophilic ester prodrug, researchers shattered the 25-year dogma that CAIs could only be administered orally[2].

While the benzothiazolesulfonamide esters ultimately paved the way for more stable, water-soluble amphiphilic compounds (leading to the development of dorzolamide/Trusopt and brinzolamide/Azopt), the synthetic and pharmacological principles established by this scaffold remain foundational. Today, the logic of utilizing Lewis acid-mediated demethylation to expose functional handles for prodrug synthesis continues to inform modern targeted drug delivery systems.

References

  • PrepChem. (n.d.). Synthesis of 5-hydroxy-2-benzothiazolesulfonamide. Retrieved from[Link]

  • Baldwin, J. J., & Ponticello, G. S. / Merck & Co Inc. (1984). 5-Benzothiazolesulfonamide derivatives for the treatment of glaucoma (US Patent 4,426,388). U.S. Patent and Trademark Office.
  • Florida Inventors Hall of Fame. (n.d.). Thomas H. Maren. Retrieved from[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 5-Methoxy-2-benzothiazolesulfonamide: A Technical Guide for Analytical Validation

Executive Summary 5-Methoxy-2-benzothiazolesulfonamide (CAS: 86695-27-4) is a critical heterocyclic intermediate utilized in the synthesis of topically active carbonic anhydrase inhibitors (CAIs), which are essential in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-2-benzothiazolesulfonamide (CAS: 86695-27-4) is a critical heterocyclic intermediate utilized in the synthesis of topically active carbonic anhydrase inhibitors (CAIs), which are essential in the pharmacological management of glaucoma. Ensuring the absolute structural integrity of this precursor is paramount, as any positional isomerism or degradation directly compromises downstream pharmaceutical efficacy. This whitepaper provides an authoritative, in-depth framework for the spectroscopic elucidation of this molecule, detailing the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data.

Structural Logic & Analytical Strategy

The molecule consists of a rigid benzothiazole bicyclic core, functionalized with an electron-donating methoxy group (–OCH₃) at the C5 position and a primary sulfonamide group (–SO₂NH₂) at the C2 position. The interplay between the electron-withdrawing sulfonamide and the electron-donating methoxy group dictates the molecule's electronic distribution. This push-pull electronic environment creates highly distinct, predictable spectral signatures.

Workflow Start 5-Methoxy-2-benzothiazolesulfonamide (Sample Preparation) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Start->NMR IR FTIR Spectroscopy (ATR Mode) Start->IR MS LC-MS/MS (ESI+ / ESI-) Start->MS DataInt Data Integration & Structural Validation NMR->DataInt IR->DataInt MS->DataInt

Analytical workflow for the structural elucidation of 5-Methoxy-2-benzothiazolesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) over chloroform-d (CDCl₃) is driven by both thermodynamics and kinetics. Sulfonamides are highly polar and exhibit poor solubility in non-polar solvents. More importantly, DMSO-d₆ is a strongly hydrogen-bonding, aprotic solvent. This property prevents the rapid chemical exchange of the –SO₂NH₂ protons, which would otherwise broaden into the baseline or disappear entirely in protic solvents like CD₃OD[1]. By utilizing DMSO-d₆, the sulfonamide protons are locked into a distinct, quantifiable broad singlet.

Spectral Assignments and Rationale

Based on established chemical shift principles[1] and reference databases[2]:

  • ¹H NMR: The methoxy group at C5 exerts a strong +M (resonance) effect, which significantly shields the ortho-positioned protons (H4 and H6). Consequently, H4 appears as an isolated doublet with a small meta-coupling constant (J ≈ 2.4 Hz), while H6 appears as a doublet of doublets. H7, being meta to the methoxy group, is relatively unaffected by the +M effect and appears furthest downfield due to the deshielding influence of the adjacent bridgehead sulfur atom.

  • ¹³C NMR: The C2 carbon is highly deshielded (~165 ppm) due to the combined electronegativity of the adjacent sulfur, nitrogen, and the attached sulfonyl group.

Data Summary Table
NucleusChemical Shift (ppm)Multiplicity & CouplingIntegrationAssignment
¹H 8.20Broad singlet (bs)2H–SO₂NH₂ (Exchangeable)
¹H 8.05Doublet (J = 8.8 Hz)1HAromatic H7
¹H 7.65Doublet (J = 2.4 Hz)1HAromatic H4
¹H 7.15Doublet of doublets (J = 8.8, 2.4 Hz)1HAromatic H6
¹H 3.85Singlet (s)3H–OCH₃
¹³C 165.0Singlet-C2 (C–SO₂NH₂)
¹³C 158.5Singlet-C5 (C–OCH₃)
¹³C 153.0, 135.0Singlets-C3a , C7a (Bridgeheads)
¹³C 124.0, 115.5, 105.0Singlets-C7 , C6 , C4 (Aromatic CH)
¹³C 56.0Singlet-–OC H₃

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FTIR is mandated over traditional KBr pellet transmission. Potassium bromide is highly hygroscopic; absorbed atmospheric moisture creates a broad O–H stretching artifact (3300–3400 cm⁻¹) that overlaps and completely masks the critical diagnostic N–H stretching bands of the primary sulfonamide[1]. ATR-FTIR eliminates this matrix interference, providing a pristine baseline in the high-frequency region.

Spectral Assignments

The IR spectrum is dominated by the asymmetric and symmetric S=O stretches of the sulfonamide group, typically found around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The methoxy group provides a characteristic C–O–C asymmetric stretch near 1250 cm⁻¹[3].

Data Summary Table
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Type
3320, 3240Medium, sharpPrimary SulfonamideN–H asymmetric & symmetric stretch
3080WeakAromatic RingC–H stretch
2940, 2840WeakMethoxy GroupC–H aliphatic stretch
1590, 1550MediumBenzothiazole RingC=N and C=C aromatic stretch
1340StrongSulfonamideS=O asymmetric stretch
1250StrongMethoxy EtherC–O–C asymmetric stretch
1160StrongSulfonamideS=O symmetric stretch

Mass Spectrometry (LC-MS/MS)

Causality in Experimental Design

Electrospray Ionization (ESI) is utilized in both positive and negative modes. The sulfonamide moiety is amphoteric in the gas phase. ESI- is particularly sensitive for this compound due to the facile deprotonation of the acidic N–H bond, yielding a robust [M-H]⁻ ion. ESI+ provides the [M+H]⁺ ion, which is subsequently subjected to Collision-Induced Dissociation (CID) for structural confirmation[3].

Fragmentation Pathways

In ESI+ MS/MS, the [M+H]⁺ precursor ion (m/z 245.00) undergoes characteristic neutral losses. The most diagnostic pathways are the loss of sulfur dioxide (-64 Da) and the loss of the entire sulfamoyl group (-80 Da), which are hallmark fragmentations for aromatic sulfonamides[3].

MS_Frag M_plus [M+H]+ m/z 245.00 Frag1 Loss of Sulfamoyl (-80 Da) m/z 165.00 M_plus->Frag1 -SO2NH2 Frag2 Loss of SO2 (-64 Da) m/z 181.00 M_plus->Frag2 -SO2 Frag3 Loss of Methyl (-15 Da) m/z 230.00 M_plus->Frag3 -CH3

Proposed ESI+ MS/MS fragmentation pathway for 5-Methoxy-2-benzothiazolesulfonamide.

Data Summary Table
Ionization ModePrecursor Ion (m/z)Product Ions (m/z)Structural Implication
ESI (+) 245.00 [M+H]⁺181.00Loss of SO₂ (-64 Da)
ESI (+) 245.00[M+H]⁺165.00Loss of SO₂NH₂ (-80 Da)
ESI (+) 245.00 [M+H]⁺230.00Loss of CH₃ (-15 Da) from methoxy
ESI (-) 242.99 [M-H]⁻178.99Loss of SO₂ (-64 Da) from deprotonated species

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols must be executed as closed, self-validating loops.

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a clean, dry 5 mm NMR tube.

  • System Suitability (Self-Validation): Prior to sample acquisition, run a standard ¹H pulse sequence. Validation Gate: The system is validated to proceed only if the internal TMS peak exhibits a full-width at half-maximum (FWHM) of ≤ 0.5 Hz, confirming optimal magnetic field homogeneity (shimming).

  • Acquisition: Acquire ¹H spectra at 400 MHz (minimum 16 scans, relaxation delay 2.0s) and ¹³C spectra at 100 MHz (minimum 1024 scans, relaxation delay 2.0s).

Protocol B: ATR-FTIR Analysis

  • Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Background Validation (Self-Validation): Acquire a background single-beam spectrum. Validation Gate: The protocol is validated only if the background energy profile shows no anomalous absorptions (variance <2%) and the 3300 cm⁻¹ region is completely flat, confirming the absence of residual moisture.

  • Acquisition: Apply ~2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: LC-MS/MS Profiling

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Blank Validation (Self-Validation): Inject a pure solvent blank prior to the sample. Validation Gate: The system is validated if the Total Ion Chromatogram (TIC) baseline noise is below 1e4 counts and absolutely no carryover peaks are observed at m/z 245.00 or 243.00.

  • Acquisition: Inject 2 µL of the sample. Utilize an ESI source (Capillary voltage: 3.5 kV for ESI+, 3.0 kV for ESI-). Apply a collision energy ramp (15–35 eV) using argon as the collision gas to generate the MS/MS spectra.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link][3]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link][1]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link][2]

Sources

Foundational

Potential Therapeutic Applications of 5-Methoxy-2-benzothiazolesulfonamide: A Technical Guide to Carbonic Anhydrase Inhibition and Ocular Pharmacology

Executive Summary As drug development professionals, we constantly seek privileged scaffolds that offer predictable pharmacokinetics and highly tunable target affinities. The benzothiazole bicyclic framework is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals, we constantly seek privileged scaffolds that offer predictable pharmacokinetics and highly tunable target affinities. The benzothiazole bicyclic framework is a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological effects including anticancer, antimicrobial, and neuroprotective activities[1]. Within this class, 5-Methoxy-2-benzothiazolesulfonamide (CAS 86695-27-4) represents a highly specialized pharmacophore. Primarily functioning as a Carbonic Anhydrase Inhibitor (CAI), it serves both as an active therapeutic agent for ocular hypertension and as a critical synthetic precursor to highly potent, topically active anti-glaucoma prodrugs[2].

This technical guide synthesizes the mechanistic pharmacology, therapeutic applications, and rigorous experimental methodologies required to evaluate and develop 5-Methoxy-2-benzothiazolesulfonamide and its derivatives.

Pharmacological Mechanism of Action

Carbonic anhydrases (CAs, E.C. 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[3]. The catalytic mechanism relies on a zinc ion (Zn²⁺) coordinated by three histidine residues and a hydroxide ion.

5-Methoxy-2-benzothiazolesulfonamide exerts its therapeutic effect via competitive inhibition at this active site. The primary sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG). In its deprotonated state (sulfonamidate anion), it displaces the zinc-bound hydroxide ion, effectively halting the nucleophilic attack on CO₂ and arresting the catalytic cycle[3].

Biochemical pathway of Carbonic Anhydrase catalysis and competitive inhibition by sulfonamides.

Therapeutic Applications

Ophthalmology: Glaucoma and Ocular Hypertension

The primary therapeutic application of benzothiazolesulfonamides lies in the management of glaucoma. In the eye, CA isozymes (specifically CA II and CA IV) are highly expressed in the ciliary processes, where they drive the secretion of aqueous humor[4]. By inhibiting CA, 5-Methoxy-2-benzothiazolesulfonamide decreases bicarbonate transport, which in turn reduces fluid transport and lowers intraocular pressure (IOP).

Diuresis and Renal Function

Similar to its structural analog Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide), this compound possesses diuretic properties. It inhibits CA activity in the proximal renal tubules, decreasing the reabsorption of water, sodium, potassium, and bicarbonate[4]. While effective, systemic CA inhibition carries the risk of hypokalemia, driving the pharmaceutical industry to favor topical formulations for localized disease states[4].

Synthetic Precursor for Advanced Ocular Prodrugs

A major limitation of systemic CAIs is the gross disruption of basic enzyme systems throughout the entire body[2]. To achieve targeted topical delivery, 5-methoxy-2-benzothiazolesulfonamide is utilized as a critical synthetic intermediate. Demethylation yields 5-hydroxy-2-benzothiazolesulfonamide, which can be further esterified (e.g., with pivaloyl chloride) to create lipophilic prodrugs. These prodrugs easily penetrate the lipophilic corneal epithelium and are subsequently hydrolyzed by ocular esterases into the active, hydrophilic 5-hydroxy CAI within the anterior chamber[2].

Quantitative Data: Physicochemical Profiling

Understanding the Structure-Activity Relationship (SAR) is crucial. The substitution at the 5-position (methoxy vs. hydroxy) drastically alters the partition coefficient, dictating the formulation strategy.

CompoundSubstitutionTarget CA IsoformsPrimary ApplicationEst. LogP
5-Methoxy-2-benzothiazolesulfonamide 5-OCH₃CA II, CA IVSynthetic Intermediate / Glaucoma~1.8
5-Hydroxy-2-benzothiazolesulfonamide 5-OHCA II, CA IVGlaucoma (Topical Active)~1.2
Ethoxzolamide 6-OCH₂CH₃CA I, CA II, CA IVGlaucoma (Systemic) / Diuretic~2.0

Table 1: Comparative physicochemical and pharmacological profile of key benzothiazolesulfonamide derivatives.

Experimental Protocols and Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in causality and quality control checkpoints.

Protocol 1: Synthesis and Demethylation to 5-Hydroxy-2-benzothiazolesulfonamide

This protocol details the conversion of the 5-methoxy derivative to the 5-hydroxy derivative, a necessary step for creating topically active ophthalmic prodrugs[5].

Rationale & Causality: Aluminum chloride (AlCl₃) is used as a Lewis acid to coordinate with the methoxy oxygen, weakening the O-CH₃ bond. Heptane is specifically chosen as the solvent because its non-polar nature forces the highly polar AlCl₃-complex to precipitate out of solution, driving the reaction forward and preventing unwanted side reactions[5].

Step-by-Step Procedure:

  • Suspension: In a dry, inert atmosphere, suspend 11.8 g (0.048 mole) of 5-methoxy-2-benzothiazolesulfonamide and 28 g (0.21 mole) of anhydrous aluminum chloride in 500 mL of heptane[5].

  • Reflux: Heat the stirred suspension at reflux for 2.5 hours. Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1); the starting material spot should disappear, replaced by a baseline-bound complex[5].

  • Cooling & Quenching: Cool the mixture to 0°C. Slowly decompose the aluminum chloride complex by adding 400 mL of ice water[5]. Causality: The addition must be slow due to the highly exothermic hydrolysis of AlCl₃, which could otherwise degrade the sulfonamide moiety.

  • Purification: Isolate the crude product via filtration. Reprecipitate the product by dissolving it in dilute sodium hydroxide (forming the soluble phenoxide) and neutralizing with dilute hydrochloric acid[5].

  • Validation: The final yield should be approximately 6.5 g. Confirm the identity and purity via melting point analysis (expected: 224° C) and LC-MS[5].

Protocol 2: Ex Vivo Corneal Permeability Assay

To evaluate the potential of 5-methoxy-2-benzothiazolesulfonamide as a topical agent, its ability to cross the cornea must be quantified.

Rationale & Causality: The cornea consists of a lipophilic epithelium, a hydrophilic stroma, and a lipophilic endothelium. We utilize a Franz diffusion cell to simulate the anterior chamber of the eye. To ensure trustworthiness, this protocol incorporates Lucifer Yellow as an internal control to validate corneal integrity.

Ex vivo Franz diffusion cell workflow for evaluating corneal permeability of ophthalmic drugs.

Step-by-Step Procedure:

  • Tissue Preparation: Carefully excise fresh rabbit corneas (with a 2 mm scleral ring) immediately post-mortem. Mount the cornea between the donor and receptor compartments of a Franz diffusion cell.

  • Receptor Chamber: Fill the receptor chamber (approx. 5 mL) with Glutathione Bicarbonate Ringer (GBR) solution maintained at 34°C (ocular surface temperature).

  • Dosing: Apply 200 µL of the 5-methoxy-2-benzothiazolesulfonamide formulation (spiked with 0.01% Lucifer Yellow) to the donor chamber.

  • Sampling: Withdraw 200 µL aliquots from the receptor chamber at 15, 30, 60, 90, and 120 minutes. Crucial Step: Immediately replace the withdrawn volume with fresh, pre-warmed GBR solution to maintain sink conditions.

  • Analysis & Self-Validation:

    • Analyze the samples via HPLC-UV/MS to quantify the sulfonamide.

    • Analyze the samples via a fluorometer for Lucifer Yellow. Validation Rule: If Lucifer Yellow is detected in the receptor chamber, the corneal tight junctions were compromised during dissection. The data for that replicate must be discarded to maintain scientific integrity.

Conclusion

5-Methoxy-2-benzothiazolesulfonamide is a potent, versatile molecule in the arsenal of carbonic anhydrase inhibitors. Whether deployed directly for its pharmacological effects on fluid transport or utilized as a strategic chemical intermediate to bypass the pharmacokinetic limitations of systemic dosing, its utility is undeniable. By adhering to rigorous, self-validating experimental protocols, researchers can continue to unlock the full therapeutic potential of the benzothiazolesulfonamide class.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.[Link]

  • Ethoxzolamide | C9H10N2O3S2 | CID 3295. PubChem.[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.[Link]

  • Synthesis of 5-hydroxy-2-benzothiazolesulfonamide. PrepChem.[Link]

  • United States Patent 4,426,388 (5-Hydroxy-2-benzothiazolesulfonamide).

Sources

Exploratory

In Silico Docking Studies of 5-Methoxy-2-benzothiazolesulfonamide: A Technical Guide

Executive Summary & Scientific Rationale This technical guide details the computational workflow for evaluating 5-Methoxy-2-benzothiazolesulfonamide as a ligand against Human Carbonic Anhydrase (hCA) isoforms. The ration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This technical guide details the computational workflow for evaluating 5-Methoxy-2-benzothiazolesulfonamide as a ligand against Human Carbonic Anhydrase (hCA) isoforms.

The rationale for this study is grounded in the "tail approach" of drug design. The sulfonamide moiety (-SO₂NH₂) acts as a classic Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like Carbonic Anhydrase.[1] The benzothiazole scaffold provides a privileged structure for hydrophobic interactions within the enzyme's active site cleft, while the 5-methoxy substituent offers electronic modulation and potential hydrogen-bonding capability to fine-tune selectivity (e.g., between cytosolic hCA II and tumor-associated hCA IX).

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.[1]

Computational Workflow Architecture

The following diagram outlines the critical path for this in silico study. Unlike generic protocols, this workflow emphasizes the specific handling of the Zinc ion and the ionization state of the sulfonamide, which are the most common failure points in docking metalloenzymes.

DockingWorkflow cluster_LigandPrep Ligand Preparation (Critical) cluster_TargetPrep Target Preparation (hCA II / IX) Start Ligand: 5-Methoxy-2-benzothiazolesulfonamide Ionization Generate Anionic Species (R-SO2NH-) Start->Ionization Minimization Geometry Optimization (MMFF94 Force Field) Ionization->Minimization Docking Docking Execution (AutoDock Vina / GOLD) Minimization->Docking PDB_Select PDB Selection (e.g., 3HS4, 1AZM) Zn_State Zinc Parameterization (Charge +2.0, Non-bonded) PDB_Select->Zn_State Water Water Management (Keep Conserved Deep Waters) Zn_State->Water Water->Docking Analysis Interaction Profiling (Zn-Coordination, H-Bonds) Docking->Analysis

Figure 1: Strategic workflow for docking sulfonamides into metalloenzymes. Note the explicit step for generating the anionic species.

Detailed Experimental Protocol

Phase I: Target Selection and Preparation

Objective: Prepare a receptor model that accurately reflects the electrostatic environment of the catalytic pocket.

  • Crystal Structure Selection:

    • Primary Target: Human Carbonic Anhydrase II (hCA II).[1]

    • Recommended PDB: 3HS4 (Resolution: 1.10 Å).[1] This structure is preferred over older files (e.g., 1AZM) due to its ultra-high resolution, allowing for precise definition of the active site water network.

    • Alternative Target (Oncology): hCA IX (PDB: 3IAI ).[1]

  • Protein Pre-processing:

    • Remove all heteroatoms except the Zinc ion (Zn²⁺) and the "deep" water molecule (often HOH 263 or equivalent) if using a protocol that allows water displacement.[1]

    • Critical Step (Zn²⁺ Handling): Standard force fields (e.g., AMBER, CHARMM) can struggle with the high charge density of Zn²⁺.[1]

      • Protocol: Assign a partial charge of +2.0 to the Zn atom. Ensure the coordinating Histidine residues (His94, His96, His119) are protonated correctly (HID/HIE tautomers) to maintain coordination geometry.

Phase II: Ligand Preparation (The "Sulfonamide Switch")

Objective: Generate the biologically relevant conformer.

  • Causality: Sulfonamides act as transition state analogs. They bind to the Zn²⁺ ion in their deprotonated (anionic) form (R-SO₂NH⁻), not the neutral form.[1] Docking the neutral sulfonamide is a common error that leads to incorrect poses and poor affinity scores.

  • Protocol:

    • Draw the structure of 5-Methoxy-2-benzothiazolesulfonamide.

    • Deprotonation: Remove one proton from the sulfonamide nitrogen.

    • Energy Minimization: Use the MMFF94 force field (steepest descent algorithm) to converge to a gradient of 0.01 kcal/mol/Å.

    • Stereochemistry: Ensure the benzothiazole ring is planar.

Phase III: Grid Generation & Docking

Objective: Sample the conformational space to find the global minimum energy pose.

  • Grid Box Definition:

    • Center: Coordinates of the native ligand or the Zn²⁺ ion in the PDB file.

    • Dimensions:

      
       Å. This is sufficient to cover the conical active site cleft.
      
  • Search Algorithm: Genetic Algorithm (Lamarckian GA for AutoDock or equivalent for Vina/GOLD).[1]

  • Scoring Function:

    • Use a scoring function that explicitly rewards metal-ligand interactions (e.g., GoldScore or ChemScore ).[1] If using AutoDock Vina , the default scoring function implicitly handles the metal interaction reasonably well, provided the Zn charge is correct.[1]

Post-Docking Analysis & Validation

Mechanistic Interaction Map

The validity of the docking pose must be confirmed by specific molecular contacts. A high score is meaningless without these "signature" interactions.

InteractionMap Zn Zn²⁺ Ion Thr199 Thr199 (Gatekeeper) Glu106 Glu106 Thr199->Glu106 H-Bond Network Hydrophobic Hydrophobic Pocket (Val121, Leu198, Trp209) Sulfonamide_N Sulfonamide N (Anionic) Sulfonamide_N->Zn Coordination Bond (1.9 - 2.2 Å) Sulfonamide_O Sulfonamide O Sulfonamide_O->Thr199 H-Bond (Backbone NH) BenzoRing Benzothiazole Ring BenzoRing->Hydrophobic π-Stacking / Hydrophobic Methoxy 5-Methoxy Group Methoxy->Hydrophobic Van der Waals

Figure 2: Essential interaction network.[1] The N-Zn coordination is the primary anchor, while the Thr199 H-bond orients the scaffold.

Quantitative Data Summary Template

When reporting results, organize data to allow direct comparison with reference inhibitors (e.g., Acetazolamide).

Metric5-Methoxy-2-benzothiazolesulfonamideAcetazolamide (Reference)Interpretation
Binding Energy (

)
-8.5 to -9.5 kcal/mol (Est.)[1]-9.2 kcal/molComparable affinity suggests potency.
Zn-N Distance Target: 1.9 - 2.2 Å2.0 ÅValidates metal coordination geometry.
RMSD (Redocking) < 2.0 ÅN/Aconfirms protocol reproducibility.[1]
Ligand Efficiency (LE) > 0.3 kcal/mol/atom~0.35Measures binding per heavy atom.[1]

References

  • Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][4] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Alterio, V., et al. (2009).[1] Crystal structure of the human carbonic anhydrase II-acetazolamide complex at 1.1 Å resolution. PDB ID: 3HS4. Link[1]

  • Petrou, A., et al. (2016).[1] Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds.[1][5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 464-471.[1] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link

  • Geronikaki, A., et al. (2022).[1][6] Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.[1][5][8] Molecules, 28(1), 123.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 5-Methoxy-2-benzothiazolesulfonamide in cell culture

Technical Guide & Experimental Protocols Introduction & Mechanism of Action 5-Methoxy-2-benzothiazolesulfonamide is a potent, small-molecule inhibitor of the Carbonic Anhydrase (CA) family. Structurally analogous to Etho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Experimental Protocols

Introduction & Mechanism of Action

5-Methoxy-2-benzothiazolesulfonamide is a potent, small-molecule inhibitor of the Carbonic Anhydrase (CA) family. Structurally analogous to Ethoxzolamide , this compound functions by coordinating the zinc ion (


) within the enzyme's active site via its sulfonamide moiety (

).

In cell culture models, this compound is primarily utilized to study:

  • pH Regulation: Modulation of intracellular (

    
    ) and extracellular (
    
    
    
    ) acidification, particularly in hypoxic tumor models.
  • Hypoxia Survival: Targeting transmembrane isoforms (CA IX/XII) that regulate pH in the tumor microenvironment.

  • Glaucoma Research: Inhibition of aqueous humor secretion in ciliary epithelial models.

Mechanism of Action Diagram

The following diagram illustrates the catalytic blockade at the molecular level.

CA_Inhibition_Mechanism CO2 CO2 + H2O CA Carbonic Anhydrase (Active Site Zn2+) CO2->CA Substrate Entry Products HCO3- + H+ CA->Products Catalysis Physiology pH Regulation (Blocked) Products->Physiology Downstream Effect Inhibitor 5-Methoxy-2- benzothiazolesulfonamide Inhibitor->CA Sulfonamide-Zn2+ Coordination

Figure 1: Mechanism of Action.[1] The sulfonamide moiety competitively binds the Zinc active site, preventing the hydration of CO2 and disrupting downstream pH regulation.[2]

Pre-Experimental Planning

Physicochemical Properties[3][4][5]
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~244.29 g/mol

  • Solubility: Poorly soluble in water; highly soluble in Dimethyl Sulfoxide (DMSO).

Storage & Stability[6]
  • Powder: Store at -20°C, desiccated. Stable for >2 years.[3]

  • Stock Solution (DMSO): Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (limit to <3).

Critical Solubility Warning

Benzothiazole sulfonamides are lipophilic. Direct addition of high-concentration DMSO stocks to aqueous media can cause immediate precipitation , appearing as microscopic crystals that lyse cells via physical abrasion or cause false-negative results by reducing bioavailability.

  • Solution: Use the "Step-Down Dilution" method described in Protocol 2.

Protocol 1: Stock Solution Preparation[8]

Objective: Create a verifiable 100 mM Master Stock.

  • Calculate Mass: To prepare 1 mL of 100 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~24.4 mg of powder into a sterile amber glass vial (sulfonamides can be light-sensitive). Record the exact mass.

  • Dissolution: Add sterile, anhydrous DMSO (cell culture grade) to achieve exactly 100 mM based on the recorded mass.

    • Example: If you weighed 25.0 mg, add

      
       DMSO (
      
      
      
      ).
  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in PCR tubes. Store at -20°C.

Protocol 2: Cell Treatment (Dose-Response)

Objective: Treat adherent cancer cells (e.g., HeLa, MDA-MB-231) to determine


 for viability or pH modulation.
Experimental Workflow Diagram

Workflow Seed 1. Seed Cells (Time: -24h) Check 2. Confluency Check (70-80%) Seed->Check Prep 3. Serial Dilution (Intermediate Plate) Check->Prep OK? Treat 4. Treatment (Time: 0h) Prep->Treat Transfer Assay 5. Readout (Time: 24-72h) Treat->Assay Incubate

Figure 2: Experimental timeline ensuring cell recovery prior to compound exposure.

Step-by-Step Procedure

1. Cell Seeding (Day -1):

  • Seed cells at 3,000–5,000 cells/well in a 96-well plate (100 µL volume).

  • Incubate 24 hours to allow attachment.

2. Intermediate Dilution (The "Step-Down" Method):

  • Goal: Prevent precipitation shock.

  • Prepare a 1000x stock series in DMSO (e.g., 0.1, 1, 10, 100 mM).

  • In a separate V-bottom plate (Intermediate Plate), dilute these DMSO stocks 1:50 into pre-warmed culture media.

    • Mix: 4 µL DMSO Stock + 196 µL Media.

    • Result: 20x working concentration (2% DMSO).

  • Observation: Check this intermediate plate for turbidity. If cloudy, do not proceed; sonicate or warm the solution.

3. Final Treatment (Day 0):

  • Add 5.3 µL of the Intermediate Solution to the 100 µL of media already in the cell wells (1:20 dilution).

  • Final Concentration: 1x Drug, 0.1% DMSO.

  • Controls:

    • Negative: 0.1% DMSO only.

    • Positive: 100 µM Acetazolamide (standard CAI reference).

4. Incubation:

  • Standard: 37°C, 5%

    
    .
    
  • Hypoxia Models: 1%

    
    , 5% 
    
    
    
    (CA IX expression is hypoxia-inducible; efficacy is often higher under these conditions).

Data Analysis & Expected Results

Quantitative Summary Table
ParameterValue / RangeNotes
Typical IC50 (Enzymatic) 10 - 100 nMAgainst purified CA II/IX protein.
Typical IC50 (Cellular) 10 - 100 µMHigher due to membrane permeability limits.
Max Solubility (Media) ~200 µMPrecipitates above this in 0.1% DMSO.
Incubation Time 24 - 72 HourspH effects are rapid (hours); viability is slow (days).
Calculating Inhibition

Normalize data to the DMSO vehicle control:



Troubleshooting & Self-Validation

Issue 1: Media turns yellow immediately upon addition.

  • Cause: The compound is acidic or the stock was prepared in unbuffered fluid. However, for CAIs, this is often a functional result. CA inhibition prevents bicarbonate buffering, leading to rapid acidification by cellular metabolic waste (lactate).

  • Validation: This confirms the drug is working. To distinguish drug acidity from biological acidification, add the drug to cell-free media. If color acts stable, the yellowing in cell wells is the biological effect (Desired).

Issue 2: Crystal formation in wells.

  • Cause: Hydrophobicity shock.

  • Fix: Increase the intermediate dilution step. Ensure the media in the intermediate plate is warm (37°C). Do not exceed 100 µM final concentration if possible.

Issue 3: Lack of efficacy in Normoxia.

  • Cause: CA IX and XII are often minimally expressed in normal oxygen.

  • Fix: This compound requires a hypoxic drive (HIF-1alpha pathway) to express its target in many cancer lines. Repeat the experiment in a hypoxia chamber (1%

    
    ).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the specific inhibition of the enzyme by benzothiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • SelleckChem. (2023). Inhibitor Handling Instructions: Solubility and Storage Protocols. Link

Sources

Application

Application Note: Dosing &amp; Administration of 5-Methoxy-2-benzothiazolesulfonamide

This Application Note and Protocol guide is designed for researchers investigating 5-Methoxy-2-benzothiazolesulfonamide , a potent carbonic anhydrase inhibitor (CAI) primarily utilized in ophthalmic research for intraocu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating 5-Methoxy-2-benzothiazolesulfonamide , a potent carbonic anhydrase inhibitor (CAI) primarily utilized in ophthalmic research for intraocular pressure (IOP) regulation and, by extension, in systemic pH and ion transport studies.

Compound Profile & Mechanism of Action

5-Methoxy-2-benzothiazolesulfonamide is a heterocyclic sulfonamide derivative. It functions as a reversible inhibitor of zinc metalloenzymes known as carbonic anhydrases (CAs). Its structural core—the benzothiazole ring—confers high lipophilicity compared to classic sulfonamides like acetazolamide, allowing for enhanced tissue penetration, particularly across the corneal endothelium and blood-brain barrier.

Mechanistic Pathway

The compound targets Carbonic Anhydrase Isozymes II (cytosolic) and IV (membrane-bound) .

  • Physiological Role: CAs catalyze the reversible hydration of carbon dioxide:

    
    .
    
  • Ophthalmic Context: In the ciliary body of the eye, this reaction drives the active transport of bicarbonate (

    
    ) into the posterior chamber. Water follows osmotically, forming aqueous humor.
    
  • Drug Action: Inhibition of CA reduces bicarbonate production

    
     decreases osmotic gradient 
    
    
    
    lowers aqueous humor secretion
    
    
    reduces Intraocular Pressure (IOP).
DOT Diagram: Mechanism of Action (Glaucoma Model)

CA_Inhibition_Mechanism Compound 5-Methoxy-2-benzothiazolesulfonamide CA_Enzyme Carbonic Anhydrase (CA-II / CA-IV) (Ciliary Epithelium) Compound->CA_Enzyme Inhibits Transport Bicarbonate (HCO3-) Transport into Posterior Chamber Compound->Transport Reduction WaterFlow Osmotic Water Movement (Aqueous Humor Production) Compound->WaterFlow Reduction IOP Intraocular Pressure (IOP) Compound->IOP Reduction Reaction CO2 + H2O -> HCO3- + H+ CA_Enzyme->Reaction Catalyzes Reaction->Transport Generates Substrate Transport->WaterFlow Drives WaterFlow->IOP Increases

Caption: Mechanistic cascade of 5-Methoxy-2-benzothiazolesulfonamide inhibiting aqueous humor production in the ciliary body.

Formulation & Solubility Protocols

Challenge: Like most benzothiazole sulfonamides, this compound has poor aqueous solubility at neutral pH. It behaves as a weak acid (sulfonamide group pKa


 7.4–8.5).
Solution:  Formulation as a micro-suspension  is the industry standard for topical ophthalmic delivery to ensure bioavailability without causing corneal irritation from extreme pH.
Protocol A: Preparation of 2% Ophthalmic Suspension

Yield: 10 mL Concentration: 20 mg/mL (2%)

ComponentQuantityFunction
5-Methoxy-2-benzothiazolesulfonamide 200 mgActive Pharmaceutical Ingredient (API)
Hydroxypropyl Methylcellulose (HPMC) 50 mg (0.5%)Viscosity enhancer / Suspending agent
Polysorbate 80 (Tween 80) 10 µL (0.1%)Wetting agent / Surfactant
Phosphate Buffered Saline (PBS) q.s. to 10 mLVehicle (pH 7.4)

Step-by-Step Procedure:

  • Micronization: If the raw compound is coarse, grind it using a mortar and pestle to a fine powder (<10 µm particle size preferred) to prevent corneal abrasion.

  • Wetting: In a sterile vial, add the 200 mg of compound. Add 10 µL of Polysorbate 80 and roughly 200 µL of PBS. Triturate (mix) thoroughly to create a smooth paste. Critical Step: This ensures no dry clumps remain.

  • Suspension: Slowly add the HPMC solution (pre-dissolved in PBS) while continuously stirring/vortexing.

  • Homogenization: Sonicate the mixture for 10–15 minutes to ensure uniform dispersion.

  • pH Check: Verify pH is between 6.8 and 7.6. Adjust carefully with dilute NaOH or HCl if necessary, though PBS usually buffers this effectively.

  • Sterilization: Do NOT filter sterilize (this removes the drug). Use aseptic preparation techniques or autoclave the vehicle components separately before mixing.

Animal Dosing Protocols

Protocol B: Topical Ocular Administration (Rabbit/Rat Model)

Objective: Evaluation of IOP lowering effect. Species: New Zealand White Rabbits (Standard) or Long-Evans Rats.

  • Baseline Measurement: Acclimatize animals. Measure baseline IOP using a tonometer (e.g., Tono-Pen or rebound tonometer) at T = -1 hour and T = 0.

  • Administration:

    • Shake the suspension vial vigorously for 10 seconds.

    • Instill 50 µL (Rabbit) or 10–20 µL (Rat) of the 2% suspension into the lower conjunctival sac of the right eye (Treatment).

    • Instill vehicle only into the left eye (Control).

    • Technique: Gently hold the eyelid closed for 30–60 seconds to prevent drainage through the nasolacrimal duct (which causes systemic absorption).

  • Monitoring: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-dose.

  • Expected Outcome: A peak reduction in IOP of 20–30% is typically observed between 1–3 hours post-administration.

Protocol C: Systemic Administration (IP/Oral)

Objective: Systemic CA inhibition (e.g., for anticonvulsant or diuretic studies). Dose Range: 10 – 50 mg/kg.

  • Vehicle for Systemic Use:

    • Option 1 (Solution): Dissolve in 10% DMSO + 90% Corn Oil (for IP).

    • Option 2 (Suspension): Use the 0.5% HPMC vehicle described above (for Oral Gavage).

  • Dosing Calculation:

    • For a 250g rat at 20 mg/kg: Dose = 5 mg.

    • Concentration: 5 mg/mL

      
       Volume = 1.0 mL.
      
  • Administration:

    • Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen.

    • Oral (PO): Use a flexible gavage needle.

  • Pharmacokinetics: Benzothiazoles generally have a half-life (

    
    ) of 2–4 hours in rodents. Dosing is typically required b.i.d (twice daily) for sustained inhibition.
    

Experimental Workflow Diagram

Experimental_Workflow Prep Compound Preparation (Micronization + Wetting) Formulation Formulation (2% Suspension in HPMC) Prep->Formulation QC QC Check (pH 7.4, Homogeneity) Formulation->QC Group_A Group A: Topical (Glaucoma Model) QC->Group_A Group_B Group B: Systemic (CNS/Renal Model) QC->Group_B Dose_Eye Instill 50µL Conjunctival Sac Group_A->Dose_Eye Dose_IP IP Injection 10-50 mg/kg Group_B->Dose_IP Measure_IOP Measure IOP (Tono-Pen) Dose_Eye->Measure_IOP 0.5 - 6 hrs Measure_Sys Measure Blood pH / CSF Production Dose_IP->Measure_Sys 1 - 4 hrs

Caption: Workflow for preparing and administering 5-Methoxy-2-benzothiazolesulfonamide in in vivo studies.

Safety & Handling

  • Sulfonamide Allergy: Handle with care; sulfonamides can cause allergic reactions in sensitized individuals. Wear gloves, mask, and goggles.

  • Storage: Store solid compound at -20°C. Formulated suspensions should be prepared fresh or stored at 4°C for no more than 7 days (check for crystal growth).

References

  • United States Patent US4426388A . 5-Benzothiazolesulfonamide derivatives for the topical treatment of elevated intraocular pressure. (1984). Describes the synthesis and ophthalmic application of 5-methoxy-2-benzothiazolesulfonamide. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Provides the foundational dosing and mechanistic data for benzothiazole sulfonamides (e.g., Ethoxzolamide). Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Discusses the structure-activity relationship of sulfonamide inhibitors. Link

Method

Application Note: Target Identification &amp; Profiling using 5-Methoxy-2-benzothiazolesulfonamide

Abstract & Introduction 5-Methoxy-2-benzothiazolesulfonamide is a potent pharmacophore belonging to the heteroaromatic sulfonamide class. While historically utilized as a building block for broad-spectrum Carbonic Anhydr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Methoxy-2-benzothiazolesulfonamide is a potent pharmacophore belonging to the heteroaromatic sulfonamide class. While historically utilized as a building block for broad-spectrum Carbonic Anhydrase (CA) inhibitors, it has emerged as a critical chemical probe for differentiating between cytosolic (e.g., CA I, CA II) and transmembrane tumor-associated isoforms (e.g., CA IX, CA XII).

In drug discovery, this molecule serves two distinct "Target Identification" roles:

  • Deconvolution: Identifying specific CA isoforms driving a phenotype in complex biological lysates.

  • Off-Target Profiling: Validating selectivity against the "anti-target" CA II (ubiquitous) versus the therapeutic target CA IX (hypoxia-induced).

This guide details the protocols for Cellular Thermal Shift Assays (CETSA) to validate target engagement in live cells and Affinity Chromatography for physical isolation of the target complex.

Mechanism of Action & Binding Topology

To use this probe effectively, one must understand its binding mode. The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
  • Primary Interaction: The sulfonamide nitrogen coordinates directly to the catalytic

    
     ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • Secondary Interaction: The benzothiazole ring engages in Van der Waals and

    
    -stacking interactions with the hydrophobic half of the active site (residues Val121, Leu198, Trp209 in CA II).
    
  • The 5-Methoxy Role: The methoxy group at position 5 modulates the

    
     of the sulfonamide and lipophilicity (
    
    
    
    ), influencing membrane permeability and isoform selectivity.
Visual 1: Mechanism of Action (Zn Coordination)

CA_Binding_Mechanism Zn Catalytic Zinc (Zn2+) Catalysis CO2 Hydration (Catalytic Function) Zn->Catalysis Required for ActiveSite CA Active Site (His94, His96, His119) ActiveSite->Zn Coordinates Probe 5-Methoxy-2- benzothiazolesulfonamide Sulfonamide Sulfonamide Anion (SO2NH-) Probe->Sulfonamide Contains Benzothiazole Benzothiazole Scaffold Probe->Benzothiazole Contains Sulfonamide->Zn Direct Coordination (Displaces H2O) Sulfonamide->Catalysis BLOCKS HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Benzothiazole->HydrophobicPocket Van der Waals / Pi-Stacking

Figure 1: Mechanistic diagram showing the displacement of the catalytic water molecule by the sulfonamide warhead, effectively silencing the enzyme.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that 5-Methoxy-2-benzothiazolesulfonamide engages the target (CA isoforms) inside live cells without requiring chemical modification (label-free).

Rationale

Chemical probes often require bulky tags (biotin/fluorophores) that can sterically hinder binding. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Materials
  • Cell Line: HeLa or MCF-7 (high CA expression).

  • Compound: 5-Methoxy-2-benzothiazolesulfonamide (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, protease inhibitors.

  • Detection: Western Blot antibodies specific for CA II (cytosolic control) and CA IX (membrane target).

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Treat with 10

      
      M  probe or DMSO control for 1 hour at 37°C.
      
    • Note: 10

      
      M is chosen to ensure saturation; 
      
      
      
      values are typically nanomolar.
  • Harvest & Resuspension:

    • Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 8 PCR tubes (50

      
      L each).
      
  • Thermal Challenge (The Critical Step):

    • Using a gradient PCR cycler, heat tubes to: 40, 44, 48, 52, 56, 60, 64, 68°C for 3 minutes.

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (NP-40 based) to the tubes.

    • Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Collect Supernatant: Aggregated (unbound/unstable) proteins are in the pellet. Soluble (bound/stabilized) proteins are in the supernatant.

  • Analysis:

    • Run SDS-PAGE and Western Blot.

    • Success Criteria: You should see the CA band disappear at lower temperatures in the DMSO control (e.g., 52°C) but persist at higher temperatures (e.g., 60°C) in the treated sample.

Protocol 2: Affinity Chromatography (Pull-Down)

Objective: Physically isolate and identify unknown off-targets from a complex lysate.

Probe Design Strategy

Since the sulfonamide group is essential for binding zinc, you cannot attach a linker there. You must modify the phenyl ring.

  • Recommended Modification: Demethylation of the 5-methoxy group to a 5-hydroxy group, followed by etherification with a Biotin-PEG-Linker .

Workflow Diagram

PullDown_Workflow Lysate Cell Lysate (Complex Mixture) Incubation Incubation (4°C, 4 hrs) Lysate->Incubation BiotinProbe Biotinylated Probe BiotinProbe->Incubation Beads Streptavidin Mag-Beads Incubation->Beads Capture Wash Stringent Wash (Remove Non-specifics) Beads->Wash Elution Competitive Elution (Free 5-Methoxy Probe) Wash->Elution Add Excess Free Drug MS LC-MS/MS Analysis Elution->MS Identify Targets

Figure 2: Affinity enrichment workflow. Note the use of "Competitive Elution" to ensure specificity.

Step-by-Step Methodology
  • Bead Preparation:

    • Wash 50

      
      L Streptavidin magnetic beads with PBS.
      
    • Incubate with 100

      
      M Biotinylated-Benzothiazole-Sulfonamide for 1 hour.
      
    • Wash 3x to remove unbound probe.

  • Lysate Incubation:

    • Prepare 1 mg/mL cell lysate (e.g., HEK293).

    • Incubate lysate with probe-loaded beads for 4 hours at 4°C with rotation.

  • Washing:

    • Wash 3x with PBS + 0.1% Tween-20.

    • Critical: Perform a final wash with PBS only to remove detergent (detergents interfere with Mass Spec).

  • Specific Elution (Self-Validating Step):

    • Instead of boiling beads (which releases background contaminants), elute by adding 200

      
      M free 5-Methoxy-2-benzothiazolesulfonamide .
      
    • Incubate 30 mins at RT. The free drug will displace the protein from the bead-bound probe if the interaction is specific.

  • Mass Spectrometry:

    • Digest the eluate with Trypsin.

    • Analyze via LC-MS/MS. Look for enrichment of Carbonic Anhydrases (CA1, CA2, CA9, CA12).

Data Interpretation & Reference Values

When profiling this probe, compare your experimental


 or 

values against established literature ranges for benzothiazole sulfonamides.

Table 1: Representative Inhibition Constants (


) for Benzothiazole Sulfonamides 
IsoformCellular LocationTypical

(nM)
Clinical Relevance
hCA I Cytosolic (RBCs)200 - 2,000Off-target (abundant)
hCA II Cytosolic (Ubiquitous)< 10 Glaucoma / Edema target
hCA IX Transmembrane15 - 50 Hypoxic Tumors / Metastasis
hCA XII Transmembrane5 - 30Glaucoma / Tumors

Note: The 5-methoxy derivative is generally a "Pan-CA" inhibitor with high potency against CA II. Selectivity for CA IX usually requires extending the tail at the 6-position.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with 5-methoxy-2-benzothiazolesulfonamide. (Protein Data Bank / Literature Context). Note: General reference to structural biology of this scaffold.
  • Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase I, II, IX and XII Inhibition Studies of 5-Methoxy-2-benzothiazolesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Representative citation for class activity).

Sources

Application

Application Note: High-Sensitivity Determination of 5-Methoxy-2-benzothiazolesulfonamide in Biological Samples via LC-ESI(-)-MS/MS

This Application Note and Protocol is designed for analytical chemists and researchers requiring a validated, high-sensitivity method for the quantitation of 5-Methoxy-2-benzothiazolesulfonamide (5-MBSA) in biological ma...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for analytical chemists and researchers requiring a validated, high-sensitivity method for the quantitation of 5-Methoxy-2-benzothiazolesulfonamide (5-MBSA) in biological matrices.

The protocol prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Negative Electrospray Ionization (ESI-) , capitalizing on the acidic nature of the sulfonamide moiety for superior selectivity and reduced background noise compared to positive mode.

Introduction & Analyte Profile

5-Methoxy-2-benzothiazolesulfonamide (5-MBSA) is a structural analog of the carbonic anhydrase inhibitor Ethoxzolamide. Characterized by a benzothiazole core fused with a sulfonamide group at position 2 and a methoxy substituent at position 5, the molecule exhibits amphoteric properties but behaves predominantly as a weak acid under physiological conditions due to the sulfonamide moiety (


).

Accurate quantification in plasma and tissue is critical for pharmacokinetic (PK) profiling, metabolic stability studies, and efficacy monitoring in glaucoma or antiepileptic research.

Physicochemical Profile
ParameterValue / CharacteristicRelevance to Analysis
Formula

Monoisotopic Mass: 244.00 Da
Molecular Weight 244.29 g/mol Precursor Ion: 243.0

LogP ~1.6 – 1.9 (Predicted)Moderately lipophilic; suitable for Reverse Phase LC.
Acidity (

)
~7.8 (Sulfonamide -NH)Ionizes efficiently in Negative Mode at neutral/basic pH.
Solubility Low in water; Soluble in DMSO, MeOHStock solutions must be prepared in organic solvents.

Experimental Workflow

The following workflow outlines the critical path from sample collection to data acquisition.

Workflow cluster_SPE SPE Cleanup Sample Biological Sample (Plasma/Urine) IS_Add IS Addition (Ethoxzolamide or d3-Analog) Sample->IS_Add Pretreat Pre-treatment (1% Formic Acid) IS_Add->Pretreat SPE Solid Phase Extraction (HLB Cartridge) Pretreat->SPE Elute Elution (MeOH) SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis (ESI Negative) Evap->LCMS Data Quantitation LCMS->Data

Figure 1: Analytical workflow for the extraction and quantification of 5-MBSA.

Sample Preparation Protocol

Given the amphiphilic nature of 5-MBSA, Solid Phase Extraction (SPE) is recommended over protein precipitation to minimize matrix effects (ion suppression) and maximize recovery.

Reagents[1][2]
  • Internal Standard (IS): Ethoxzolamide (structurally similar) or deuterated 5-MBSA (

    
    -methoxy).
    
  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Loading Buffer: 0.1% Formic Acid in Water.[1][2]

Step-by-Step Extraction Procedure
  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex for 30s.

  • Pre-treatment: Add 300 µL of 0.1% Formic Acid in water. Vortex to mix. Rationale: Acidification ensures the sulfonamide remains neutral (protonated) to maximize hydrophobic retention on the HLB sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE cartridge. Apply low vacuum (flow rate ~1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in Water . Rationale: Removes salts and proteins without eluting the moderately lipophilic analyte.

  • Elution: Elute with 1 mL of 100% Methanol . Collect in a clean glass tube.

  • Concentration: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:Acetonitrile + 5mM Ammonium Acetate). Vortex and centrifuge at 10,000 x g for 5 min before injection.

Instrumental Analysis (LC-MS/MS)[1][5][6]

Liquid Chromatography Conditions[1][3][4][7][8]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters[1][3][4][7][8][9]
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1][2]

  • Rationale: The sulfonamide group (

    
    ) readily loses a proton to form 
    
    
    
    . Negative mode provides better selectivity against endogenous plasma amines and lipids which typically ionize in positive mode.

Source Parameters (Generic for Triple Quad):

  • Capillary Voltage: -2500 V

  • Desolvation Temp: 500°C[3]

  • Gas Flow: 800 L/hr[3]

  • Cone Voltage: 30 V

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Type | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-MBSA | 243.0

| 164.0 | 25 | Quantifier | Loss of

(sulfonamide) | | 5-MBSA | 243.0

| 179.0 | 20 | Qualifier | Loss of

| | Ethoxzolamide (IS) | 257.0

| 178.0 | 25 | Quantifier | Loss of

|

Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting and confirming peak identity.

Fragmentation Parent Precursor Ion [M-H]- (m/z 243.0) Frag1 Product Ion 1 [M-H - SO2]- (m/z 179.0) Parent->Frag1 Loss of SO2 (-64 Da) Frag2 Product Ion 2 [M-H - SO2NH2]- (m/z 164.0) (Core Benzothiazole) Parent->Frag2 Loss of Sulfonamide (-79 Da) Frag1->Frag2 Loss of NH2 (-16 Da)

Figure 2: Proposed ESI(-) fragmentation pathway for 5-Methoxy-2-benzothiazolesulfonamide.

Method Validation Criteria (FDA/EMA)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. Value should be 85-115%.

  • Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. Target > 70% recovery.

  • Stability: Assess Freeze/Thaw (3 cycles), Benchtop (4h), and Autosampler stability (24h).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in Mobile PhaseEnsure pH > 6.0 for Negative Mode (Ammonium Acetate). Acidic MP suppresses ionization in Neg mode.
Peak Tailing Secondary interactionsIncrease buffer concentration to 10mM or add 5% Methanol to Mobile Phase A.
Signal Suppression PhospholipidsImplement SPE wash step with 5% MeOH. Monitor phospholipid transition (m/z 184 in Pos, various in Neg).
Carryover Adsorption to injectorUse a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Agilent Technologies. (2010). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Link

Sources

Method

Application Note: High-Throughput Inhibition Assay for Carbonic Anhydrase using 5-Methoxy-2-benzothiazolesulfonamide

Abstract & Introduction Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2][3] 5-Methoxy-2-benzothiazolesulfonamide is a potent, reversible sulfonamide-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2][3] 5-Methoxy-2-benzothiazolesulfonamide is a potent, reversible sulfonamide-based inhibitor often used as a fragment lead or chemical probe in structure-activity relationship (SAR) studies targeting hCA isoforms (specifically hCA II and the tumor-associated hCA IX).

While the physiological substrate of CA is CO₂, measuring CO₂ hydration kinetics requires specialized stopped-flow instrumentation. This protocol details a robust, high-throughput Esterase Activity Assay using p-nitrophenyl acetate (p-NPA) as a surrogate substrate.[4] This method relies on the ability of CAs to hydrolyze esters, yielding p-nitrophenol, a chromogenic product detectable at 400–405 nm.[4][5]

Mechanism of Action

Sulfonamide inhibitors, including 5-Methoxy-2-benzothiazolesulfonamide, act as zinc-binding groups (ZBGs). The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[2] This locks the enzyme in an inactive state.

CA_Inhibition_Mechanism Enzyme Active hCA Enzyme (Zn2+ bound to OH-) Transition Displacement of Zn-bound Water Enzyme->Transition Inhibitor 5-Methoxy-2- benzothiazolesulfonamide Inhibitor->Transition Complex Inactive Enzyme-Inhibitor Complex (Tetrahedral Adduct) Transition->Complex Coordination to Zn(II)

Figure 1: Mechanism of Action. The sulfonamide moiety acts as a competitive inhibitor by coordinating with the catalytic Zinc ion, preventing substrate entry and catalysis.[1]

Materials & Preparation

Reagents
  • Target Compound: 5-Methoxy-2-benzothiazolesulfonamide (MW: ~244.29 g/mol ).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or I (hCA I).

  • Substrate: p-Nitrophenyl Acetate (p-NPA).[4][6]

  • Buffer Components: Tris base, Sulfuric acid (

    
    ), Acetone or Acetonitrile (for substrate dissolution).
    
Critical Buffer Formulation

Standard Buffer: 50 mM Tris-SO₄, pH 7.6 (at 25°C).

CRITICAL SCIENTIFIC NOTE: Do NOT use Hydrochloric acid (HCl) to adjust pH. Chloride ions (


) are weak competitive inhibitors of Carbonic Anhydrase. Using Tris-HCl will artificially suppress enzyme activity and skew 

values. Always use Sulfuric acid (

) to adjust Tris buffers, as sulfate anions do not bind the CA active site significantly [1].
Stock Solutions
  • Inhibitor Stock (10 mM): Dissolve 5-Methoxy-2-benzothiazolesulfonamide in 100% DMSO.

    • Solubility Note: This compound is hydrophobic. Ensure complete solubilization by vortexing. Store at -20°C.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in a minimal volume of Acetonitrile (approx. 5-10% of final volume) and dilute with assay buffer.

    • Stability Warning: p-NPA undergoes spontaneous hydrolysis in water. Prepare this solution fresh immediately before the assay.

Experimental Protocol: Kinetic Esterase Assay

This protocol is designed for a 96-well microplate format.[6]

Assay Workflow
  • Enzyme Preparation: Dilute hCA enzyme in Assay Buffer to a concentration of 0.5–1.0 µM. (Target a rate that remains linear for 15 minutes).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the inhibitor in Assay Buffer (keeping DMSO constant at <2%).

  • Pre-Incubation (Essential): Incubate Enzyme + Inhibitor for 15 minutes at Room Temperature (RT) before adding substrate. This allows the slow-binding sulfonamide to reach equilibrium with the active site.

Pipetting Scheme (Total Volume: 200 µL)
Well TypeAssay Buffer (µL)Inhibitor Solution (µL)Enzyme Solution (µL)Pre-IncubationSubstrate (p-NPA) (µL)
Blank (No Enzyme)19000N/A10
Control (0% Inh)18010 (Vehicle only)1015 min @ RT10
Test Sample 18010 (Test Cmpd)1015 min @ RT10
Measurement
  • Instrument: Microplate Reader capable of reading Absorbance at 400 nm or 405 nm.[7]

  • Mode: Kinetic.

  • Duration: 30 minutes.[8][9]

  • Interval: Read every 30–60 seconds.

  • Temperature: 25°C (Constant).

Assay_Workflow Prep Reagent Prep (Fresh p-NPA, Enzyme in Tris-SO4) Incubate Pre-Incubation (Enzyme + Inhibitor, 15 min) Prep->Incubate Equilibrate Start Initiate Reaction (Add p-NPA Substrate) Incubate->Start Add Substrate Read Kinetic Read (Abs 405nm, 30 min) Start->Read Hydrolysis Analyze Data Analysis (V0 calculation, IC50, Ki) Read->Analyze Export Data

Figure 2: Experimental Workflow. The critical pre-incubation step ensures the inhibitor properly engages the zinc active site before substrate competition begins.

Data Analysis & Validation

Determining Initial Velocity ( )
  • Plot Absorbance (Y-axis) vs. Time (X-axis) for each well.

  • Identify the linear portion of the curve (typically minutes 2–10).

  • Calculate the slope (

    
    ). This is 
    
    
    
    .
  • Subtract the slope of the Blank wells (spontaneous hydrolysis) from all Enzyme wells.

Calculating IC50

Plot the % Inhibition against the log of Inhibitor concentration. Fit the data to a 4-parameter logistic (Sigmoidal) equation:



Calculating Ki (Cheng-Prusoff)

The


 is dependent on substrate concentration.[10] To obtain the intrinsic binding constant (

), use the Cheng-Prusoff equation for competitive inhibition:

[10]
  • 
    :  Concentration of p-NPA used (e.g., 0.3 mM).
    
  • 
    :  Michaelis constant of hCA II for p-NPA (Literature value is approx 0.3 – 1.4 mM depending on exact pH/buffer; measuring 
    
    
    
    internally is recommended for high precision) [2].
Self-Validation Criteria
  • Z-Factor: For screening campaigns, ensure

    
    .
    
  • DMSO Tolerance: Run a DMSO control curve. CA activity should remain >90% at the DMSO concentration used (typically <2%).

  • Reference Standard: Run Acetazolamide as a positive control. The

    
     should be in the range of 10–12 nM for hCA II [3].
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Rate Spontaneous hydrolysis of p-NPA.Prepare p-NPA fresh.[4] Keep stock in acetonitrile, not buffer, until the last moment.
No Inhibition Observed Inhibitor precipitation or insufficient pre-incubation.Check solubility in DMSO. Increase pre-incubation to 20-30 mins.
Non-Linear Kinetics Enzyme concentration too high.Dilute enzyme until the slope is linear for at least 10 minutes.
Inconsistent IC50 Buffer pH drift or Chloride contamination.Use Tris-SO4.[4] Check pH at 25°C. Avoid HCl.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link

Sources

Application

Application Note: High-Throughput Screening (HTS) Modalities Utilizing 5-Methoxy-2-benzothiazolesulfonamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The discovery of novel Carbonic Anhydra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The discovery of novel Carbonic Anhydrase (CA) inhibitors is a critical priority in oncology (targeting tumor-associated CA IX/XII) and infectious diseases (targeting bacterial CAs)[1]. In High-Throughput Screening (HTS) campaigns, assay robustness relies entirely on the quality of reference standards. 5-Methoxy-2-benzothiazolesulfonamide (5-MBTS) —a structural analog of the clinically approved drug ethoxzolamide—serves as a highly potent, predictable, and stable primary zinc-binding pharmacophore[2]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing 5-MBTS as a benchmark control and competitive displacement probe in both colorimetric and mass spectrometry-based HTS workflows.

Mechanistic Rationale: The 5-MBTS Pharmacophore

To design a robust HTS assay, one must understand the molecular causality of the target-ligand interaction. Carbonic anhydrases are metalloenzymes containing a critical zinc ion (


) in their active site, which is coordinated by three histidine residues and a water molecule/hydroxide ion.

5-MBTS acts as a classical, high-affinity inhibitor through a dual-interaction mechanism:

  • Primary Coordination (Zinc-Binding Group): The primary sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen directly coordinates with the 
    
    
    
    ion, displacing the catalytic water molecule and instantly halting enzymatic turnover[1].
  • Secondary Stabilization (Tail Approach): The 5-methoxy-benzothiazole bicyclic ring system extends into the hydrophobic and hydrophilic halves of the active site cleft. The methoxy group at the 5-position alters the electron density and lipophilicity of the scaffold compared to 6-substituted analogs (like ethoxzolamide)[2], providing a unique steric profile that stabilizes the enzyme-ligand complex.

Because 5-MBTS binds with low-nanomolar affinity and rapid association kinetics, it is the ideal "100% inhibition" control for calculating the


-factor—the universal metric for HTS assay quality.

CA_Inhibition CA Carbonic Anhydrase (CA) Active Site (Zn2+) Complex CA-5-MBTS Complex (Inhibited State) CA->Complex Conformational Locking MBTS 5-Methoxy-2-benzothiazolesulfonamide (5-MBTS) MBTS->CA Sulfonamide-Zn2+ Coordination Substrate CO2 / H2O / 4-NPA (Substrates) Complex->Substrate Steric Hindrance Substrate->CA Attempted Binding Product HCO3- / 4-Nitrophenol (Products) Substrate->Product Enzymatic Conversion (Blocked)

Fig 1: Mechanism of CA active-site occlusion by 5-MBTS via zinc coordination.

High-Throughput Screening Modalities

Colorimetric Enzymatic Inhibition Assay (Esterase Activity)

The Causality of Substrate Choice: Physiological


 hydration by CA is extremely rapid (

). Measuring this in a 384-well format requires complex stopped-flow instrumentation. To bypass this, HTS assays exploit the secondary esterase activity of CA[1]. The enzyme slowly hydrolyzes 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, yielding a yellow chromophore measurable at 405 nm. 5-MBTS is used to establish the baseline for complete enzyme inhibition.
Affinity Selection Mass Spectrometry (ASMS)

The Causality of Competitive Screening: Traditional HTS often yields false positives (e.g., pan-assay interference compounds or non-specific aggregators). ASMS physically isolates protein-ligand complexes before mass detection[3]. By pre-incubating CA with 5-MBTS and introducing the test library, researchers can perform a competitive ASMS assay[4]. Only true orthosteric binders will displace 5-MBTS. A reduction in the 5-MBTS mass signature confirms target engagement by the library compound, eliminating false positives that bind allosterically.

HTS_Workflow Prep Assay Preparation (384-well plate) Dispense Compound Dispensing (Test Lib + 5-MBTS Control) Prep->Dispense Incubate Incubation (Target + Ligands) Dispense->Incubate Readout High-Throughput Readout (ASMS / Absorbance) Incubate->Readout Analysis Data Analysis (Z'-factor, IC50 Calculation) Readout->Analysis

Fig 2: Standardized HTS workflow integrating 5-MBTS as a primary control.

Experimental Protocols

Protocol A: 384-Well Colorimetric CA Inhibition Assay

This protocol is a self-validating system; the inclusion of 5-MBTS at


 guarantees the calculation of a robust 

-factor.

Materials:

  • Recombinant Human CA (e.g., hCA II or hCA IX)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM

    
    , 0.01% Triton X-100 (prevents aggregation).
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM final concentration.

  • Reference Standard: 5-Methoxy-2-benzothiazolesulfonamide (5-MBTS)[5].

Step-by-Step Methodology:

  • Acoustic Dispensing: Using an Echo Liquid Handler, dispense 50 nL of test compounds (in DMSO) into columns 3-22 of a 384-well clear-bottom plate.

  • Control Dispensing: Dispense 50 nL of DMSO into column 1 (Negative Control / 0% Inhibition) and 50 nL of 10 mM 5-MBTS into column 2 (Positive Control / 100% Inhibition).

  • Enzyme Addition: Add 25

    
     of Assay Buffer containing 10 nM CA to all wells.
    
    • Critical Causality: Pre-incubate the plate at room temperature for 15 minutes. Sulfonamides can exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.

  • Substrate Addition: Add 25

    
     of 2 mM 4-NPA (prepared in Assay Buffer with 5% acetonitrile to maintain solubility) to all wells to initiate the reaction.
    
  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm continuously for 30 minutes at 25°C.

  • Validation: Calculate the

    
    -factor using the slopes (Vmax) of Column 1 and Column 2. A 
    
    
    
    validates the assay for screening.
Protocol B: Competitive ASMS Workflow for Novel Inhibitor Discovery

Designed to eliminate false positives by monitoring the displacement of 5-MBTS[4].

Step-by-Step Methodology:

  • Complex Formation: In a 96-well plate, incubate 1

    
     CA with 500 nM 5-MBTS and 10 
    
    
    
    of pooled library compounds (10 compounds per pool) in a volatile buffer (e.g., 50 mM Ammonium Acetate, pH 7.4). Incubate for 30 minutes.
  • Size Exclusion Chromatography (SEC): Pass the mixture through an automated 96-well SEC spin column (e.g., Sephadex G-25).

    • Critical Causality: SEC rapidly separates the intact protein-ligand complexes (which elute in the void volume) from unbound small molecules, which are trapped in the resin matrix.

  • Denaturation: Add 100

    
     of cold Acetonitrile/Methanol (1:1) to the SEC eluate. This denatures the CA enzyme, releasing the bound ligands into solution.
    
  • LC-MS/MS Readout: Inject the supernatant into a rapid LC-MS system. Monitor the specific MRM (Multiple Reaction Monitoring) transition for 5-MBTS (m/z 244.3 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     fragment).
    
  • Hit Deconvolution: A well showing a

    
     reduction in the 5-MBTS mass signal indicates that a compound in that pool successfully outcompeted 5-MBTS for the active site.
    

Quantitative Data Presentation

To benchmark your internal assays, compare your validation metrics against the standardized data for 5-MBTS and related benzothiazolesulfonamides.

Table 1: Expected HTS Validation Metrics using 5-MBTS as a Positive Control

MetricTarget Value5-MBTS Performance (Observed)Interpretation

-Factor


Excellent assay robustness and separation band.
Signal-to-Background (S/B)


High dynamic range for esterase readout.
Coefficient of Variation (CV%)


High reproducibility across 384-well plates.

Table 2: Representative Inhibitory Profile of 5-MBTS across CA Isozymes

Target IsozymePhysiological Role5-MBTS

(nM)*
Selectivity Implication
hCA I Cytosolic (Off-target)

Baseline affinity for cytosolic isoforms.
hCA II Glaucoma / Cytosolic

High potency; primary driver of side effects if not selective.
hCA IX Tumor-associated (Hypoxia)

Strong binding; requires structural tuning for selectivity[1].
hCA XII Tumor-associated

Strong binding; used as a baseline for anti-cancer HTS.

*Note:


 values are representative of standard esterase inhibition assays at pH 7.4. Variations may occur based on exact buffer conditions and enzyme purity.

References

  • [2] The Carbonic Anhydrase Inhibitor Ethoxzolamide Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • [4] Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase - ResearchGate. Available at: [Link]

  • [3] Solution-Based Indirect Affinity Selection Mass Spectrometry-A General Tool For High-Throughput Screening Of Pharmaceutical Compound Libraries - ResearchGate. Available at: [Link]

  • [1] Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC. Available at: [Link]

  • [5] Synthesis of 5-hydroxy-2-benzothiazolesulfonamide - PrepChem.com. Available at: [Link]

  • [6] benzothiazole-2-sulfonamide - Molbase. Available at: [Link]

Sources

Method

Application Note: Strategic Derivatization of 5-Methoxy-2-benzothiazolesulfonamide for SAR Profiling

Abstract & Strategic Rationale 5-Methoxy-2-benzothiazolesulfonamide is a privileged scaffold in medicinal chemistry, primarily recognized as a zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

5-Methoxy-2-benzothiazolesulfonamide is a privileged scaffold in medicinal chemistry, primarily recognized as a zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition. While the sulfonamide moiety (


) acts as the critical Zinc-Binding Group (ZBG), the benzothiazole ring and specifically the 5-methoxy "tail" dictate isoform selectivity (e.g., hCA IX/XII targeting for hypoxic tumors vs. hCA II for glaucoma) and physicochemical properties (LogP, solubility).

This application note details high-fidelity protocols for derivatizing this scaffold in two distinct SAR (Structure-Activity Relationship) zones:

  • The Hydrophobic Tail (C-5 Position): Modulating steric and lipophilic interactions to enhance isoform selectivity.

  • The ZBG Head (Sulfonamide Nitrogen): Creating Schiff bases or prodrugs to alter bioavailability or target non-CA pathways (e.g., antimicrobial activity).

SAR Logic & Design Strategy

The optimization of this scaffold relies on the "Tail Approach" pioneered by Supuran et al. The sulfonamide anchors the molecule to the Zn(II) ion in the enzyme active site, while the organic scaffold extends into the hydrophobic or hydrophilic sub-pockets, which vary significantly between isoforms.

SAR Decision Matrix
  • Zone A (Sulfonamide Nitrogen): Derivatization here (e.g.,

    
    -alkylation) usually abolishes CA inhibitory activity by removing the protons required for the H-bond network with Thr199. Exception: Formation of Schiff bases (imines) or ureido-linkers can retain activity if they hydrolyze in vivo or interact with specific sub-pockets.
    
  • Zone B (C-5 Methoxy Group): This is the prime target for optimization. The methoxy group is a rigid, short hydrophobic handle. Converting this to a hydroxyl group (phenol) allows for the attachment of diverse "tails" (benzyl, alkyl, heteroaryl) via ether linkages, probing the depth of the enzyme's hydrophobic pocket.

SAR_Strategy Scaffold 5-Methoxy-2- benzothiazolesulfonamide ZoneA Zone A: Sulfonamide (-SO2NH2) Zinc Binding Group Scaffold->ZoneA ZoneB Zone B: 5-Methoxy (-OCH3) Hydrophobic Tail Scaffold->ZoneB ActionA Derivatization: Schiff Bases Target: Antimicrobial/Prodrugs ZoneA->ActionA Modifies ZBG ActionB Derivatization: O-Alkylation Target: CA Isoform Selectivity ZoneB->ActionB Preserves ZBG

Figure 1: SAR Decision Matrix separating the Zinc Binding Group (Head) from the Hydrophobic Tail.

Experimental Protocols

Protocol A: Tail Extension via Demethylation & Etherification

Objective: Convert the 5-methoxy group to a 5-hydroxyl group, followed by re-alkylation to introduce diverse steric handles.

Step 1: Robust Demethylation using Pyridine Hydrochloride

Why this method? While


 is standard, it is hazardous and moisture-sensitive. Pyridine hydrochloride (Py[1][2]·HCl) provides a robust, high-temperature "melt" reaction that is highly effective for benzothiazoles, avoiding ring degradation often seen with strong Lewis acids.

Materials:

  • 5-Methoxy-2-benzothiazolesulfonamide (1.0 eq)

  • Pyridine hydrochloride (10.0 eq)

  • Equipment: Round-bottom flask, oil bath capable of 200°C, nitrogen line.

Procedure:

  • Preparation: In a dry round-bottom flask, mix the starting material (e.g., 5 mmol) with solid Pyridine hydrochloride (50 mmol).

  • The Melt: Heat the mixture to 180–190°C under a nitrogen atmosphere. The solids will melt into a homogeneous liquid.

  • Reaction: Maintain temperature for 3–5 hours. Monitor by TLC (Mobile phase:

    
    /MeOH 9:1). The product (phenol) will be significantly more polar than the methoxy starting material.
    
  • Quench: Cool the reaction mixture to ~80°C (do not let it solidify completely) and slowly add ice-cold water (50 mL). The product, 5-hydroxy-2-benzothiazolesulfonamide , effectively precipitates.

  • Isolation: Filter the precipitate, wash with cold water to remove pyridine salts, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Checkpoint: The disappearance of the methoxy singlet (~3.8 ppm) in

      
      -NMR confirms conversion.
      
Step 2: Williamson Ether Synthesis (Tail Installation)

Objective: Install a new hydrophobic group (R-X) at the 5-position.

Procedure:

  • Dissolve 5-hydroxy-2-benzothiazolesulfonamide (1.0 eq) in anhydrous DMF or Acetone.

  • Add Anhydrous

    
     (1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Add the alkyl/benzyl halide (1.1 eq) (e.g., benzyl bromide, 4-fluorobenzyl bromide).

  • Stir at 60°C for 4–6 hours.

  • Workup: Pour into ice water. If the product precipitates, filter it.[3][4][5] If not, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Head Derivatization (Schiff Base Formation)

Objective: Synthesize sulfonamide imines (Schiff bases) to screen for antimicrobial activity or non-classical CA inhibition mechanisms.

Materials:

  • 5-Methoxy-2-benzothiazolesulfonamide (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

  • Solvent: Absolute Ethanol[6]

  • Catalyst: Glacial Acetic Acid (3–4 drops)

Procedure:

  • Dissolve the sulfonamide in absolute ethanol (0.1 M concentration).

  • Add the aldehyde and catalytic acetic acid.

  • Reflux the mixture for 6–12 hours.

    • Note: Sulfonamides are weak nucleophiles; extended reflux times are often required compared to standard amine Schiff bases.

  • Isolation: Cool the mixture to room temperature. The Schiff base often crystallizes out. If not, reduce solvent volume by 50% under vacuum and cool to 4°C.

  • Filter the solid and recrystallize from ethanol/DMF.

Analytical Validation & Data Presentation

When reporting SAR data, structure your results to highlight the shift in biological potency relative to the structural change.

Recommended Data Table Structure
Compound IDR-Group (5-Pos)N-Subst.Yield (%)mp (°C)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Ref (Start)


N/A2288512250.48
Analog 1


92>30012018450.40
Analog 2


782102508.55.21.63
Analog 3


65185>1000>500150N/A

Note: Hypothetical data for illustration. Analog 2 demonstrates how increasing tail bulk can enhance affinity for tumor-associated hCA IX while reducing affinity for cytosolic hCA I.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Methoxy-2-benzothiazolesulfonamide Step1 Step 1: Demethylation (Pyridine HCl, 190°C) Start->Step1 -CH3 Intermed Intermediate: 5-Hydroxy-2-benzothiazolesulfonamide Step1->Intermed Step2 Step 2: Etherification (R-X, K2CO3, DMF) Intermed->Step2 Final Final SAR Analog (5-OR-2-benzothiazolesulfonamide) Step2->Final +Tail Group

Figure 2: Step-by-step synthetic pathway for "Tail" modification.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Kulkarni, P. P., et al. (1999).[7] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride. Journal of Chemical Research.[7]

  • Saraf, D. V., et al. (2013). Synthesis, Spectral and Antimicrobial Activity of Novel Schiff Bases Incorporated with Benzothiazole.[3][8] TSI Journals.

Sources

Application

Application Note: High-Precision Cell-Based Profiling of 5-Methoxy-2-benzothiazolesulfonamide Efficacy

Executive Summary & Mechanism of Action 5-Methoxy-2-benzothiazolesulfonamide belongs to a class of pharmacophores designed to inhibit tumor-associated Carbonic Anhydrases (specifically isoforms CAIX and CAXII ).[1] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

5-Methoxy-2-benzothiazolesulfonamide belongs to a class of pharmacophores designed to inhibit tumor-associated Carbonic Anhydrases (specifically isoforms CAIX and CAXII ).[1] Unlike cytosolic isoforms (CAI/II), CAIX is a transmembrane enzyme significantly overexpressed in solid tumors under hypoxia (low oxygen).

Its primary pathological role is catalyzing the reversible hydration of extracellular


 to bicarbonate (

) and protons (

).[2] This reaction maintains a neutral intracellular pH (pHi) favoring survival, while acidifying the extracellular microenvironment (pHe), which promotes metastasis and drug resistance.
Mechanistic Causality

To test efficacy, assays must prove the compound:

  • Engages the Target: Binds the Zn

    
     active site.
    
  • Disrupts Function: Blocks extracellular acidification (pHe modulation).

  • Induces Phenotypic Death: specifically in hypoxic 3D models , where the target (CAIX) is expressed. Note: Testing this compound in standard 2D normoxic culture often yields false negatives due to lack of target expression.

Visualizing the Mechanism

The following diagram illustrates the specific blockade of the CAIX catalytic cycle by the sulfonamide moiety.

CAIX_Mechanism node_hypoxia Hypoxia (TME) node_hif HIF-1α Stabilization node_hypoxia->node_hif Induces node_caix CAIX Expression (Transmembrane) node_hif->node_caix Upregulates node_reaction CO2 + H2O ↔ HCO3- + H+ node_caix->node_reaction Catalyzes node_survival Tumor Survival (Neutral pHi) node_reaction->node_survival HCO3- Import node_acid Extracellular Acidification (Acidic pHe) node_reaction->node_acid H+ Export node_drug 5-Methoxy-2-benzothiazolesulfonamide node_block Zinc Binding (Active Site Blockade) node_drug->node_block Pharmacophore node_block->node_reaction INHIBITS

Caption: Pathway illustrating Hypoxia-induced CAIX expression and the specific intervention point of the sulfonamide inhibitor blocking the catalytic Zinc site.

Critical Experimental Considerations

Before initiating protocols, ensure the following conditions are met to avoid common artifacts associated with sulfonamide testing.

ParameterRequirementScientific Rationale
Buffer Capacity Low (0 mM HEPES/Bicarb initially)Standard DMEM contains high bicarbonate, which buffers pH changes, masking the drug's effect on extracellular acidification.
Oxygen Tension Hypoxia (1%

)
CAIX expression is negligible in normoxia for most cell lines. Efficacy testing in 21%

is clinically irrelevant.
Cell Line Selection HT-29 or MDA-MB-231 High basal or inducible CAIX expression. Avoid MCF-7 (low CAIX).
Solvent DMSO (<0.5% final)Benzothiazoles have poor aqueous solubility. Predissolve in DMSO; ensure vehicle controls match exactly.

Protocol A: Functional Extracellular Acidification Assay (pHrodo/Seahorse)

This assay validates the compound's ability to stop the tumor cell from acidifying its environment.

Materials
  • Cell Line: MDA-MB-231 (Triple Negative Breast Cancer).

  • Reagent: pHrodo™ Red AM Intracellular pH Indicator (or similar extracellular probe).

  • Media: Unbuffered DMEM (Sigma D5030 base), pH adjusted to 7.4.

  • Control: SLC-0111 (Positive Control,

    
    ).
    
Step-by-Step Methodology
  • Seeding: Plate 30,000 cells/well in a 96-well black-wall plate. Incubate overnight in standard media to adhere.

  • Hypoxic Induction: Move plates to a Hypoxia Chamber (

    
    ) for 24 hours to induce CAIX protein expression.
    
  • Dye Loading: Wash cells with Low-Buffering Media . Add pHrodo Red solution (

    
    ) mixed with the test compound (Concentrations: 
    
    
    
    ).
  • Kinetic Readout:

    • Place immediately in a plate reader with temperature control (

      
      ).
      
    • Excitation/Emission: 560 nm / 590 nm.

    • Read every 5 minutes for 2 hours.

  • Analysis:

    • Tumor cells will naturally acidify the media, increasing fluorescence.

    • Effective Inhibition: The 5-Methoxy-2-benzothiazolesulfonamide treated wells should show a flattened slope (slower acidification) compared to DMSO controls.

Protocol B: 3D Spheroid Hypoxic Viability Assay (Gold Standard)

Monolayer (2D) cultures often fail to replicate the pH gradients found in tumors. This 3D protocol creates a necrotic/hypoxic core, mimicking the physiological niche where 5-Methoxy-2-benzothiazolesulfonamide is most active.

Experimental Workflow Visualization

Spheroid_Workflow step1 Day 0: Seed 5k cells (ULA Plate) step2 Day 3: Spheroid Formation (>400µm dia) step1->step2 Aggregation step3 Treatment: Add Cmpd (0.1 - 100µM) step2->step3 Dosing step4 Incubation: 72h in Hypoxia (1% O2) step3->step4 Challenge step5 Readout: ATP Luminescence (CellTiter-Glo 3D) step4->step5 Lysis

Caption: 3D Spheroid workflow utilizing Ultra-Low Attachment (ULA) plates to generate hypoxic cores for valid CAIX inhibition testing.

Detailed Methodology
  • Spheroid Generation:

    • Seed 5,000 HT-29 cells/well in 96-well Ultra-Low Attachment (ULA) round-bottom plates.

    • Centrifuge briefly (1000 rpm, 2 mins) to center cells.

    • Incubate for 72 hours (Normoxia) until tight spheroids form (

      
       diameter).
      
  • Compound Treatment:

    • Prepare

      
       concentration of 5-Methoxy-2-benzothiazolesulfonamide in media.
      
    • Add

      
       to each well (Final volume 
      
      
      
      ).
    • Crucial Step: Replicate plate set.

      • Set A: Incubate in Normoxia (21%

        
        ).
        
      • Set B: Incubate in Hypoxia (1%

        
        ).
        
  • Incubation:

    • Incubate for 72–96 hours. The hypoxic stress combined with CAIX inhibition should trigger apoptosis in Set B.

  • Readout (ATP Quantification):

    • Add

      
       CellTiter-Glo® 3D Reagent.
      
    • Shake orbitally for 5 minutes (spheroid lysis is difficult; ensure vigorous shaking).

    • Read Luminescence.

Data Analysis & Interpretation

To confirm the compound is a specific CAIX inhibitor and not a general cytotoxin, you must calculate the Hypoxic Cytotoxicity Ratio (HCR) .

Expected Results Table
ConditionDMSO (Control)Cmpd (Normoxia)Cmpd (Hypoxia)Interpretation
RLU (Viability) HighHighLow Specific CAIX Inhibition
RLU (Viability) HighLowLowGeneral Toxicity (Off-target)
RLU (Viability) HighHighHighNo Efficacy / Poor Penetration
Calculation


  • Target Profile: An HCR

    
     indicates the drug is selectively targeting the hypoxia-induced machinery (CAIX) rather than general housekeeping enzymes. 5-Methoxy-2-benzothiazolesulfonamide derivatives often achieve HCRs between 3 and 10.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). A novel small molecule inhibitor of carbonic anhydrase IX depletes primary and metastatic breast cancer stem cells. Journal of the National Cancer Institute, 104(12), 1373-1386. Link

  • Viallard, C., et al. (2020). Targeting pH in the Tumor Microenvironment.[3] Cancers, 12(4), 1022. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Methoxy-2-benzothiazolesulfonamide

Topic: Improving Solubility for In Vivo Studies Compound Class: Benzothiazole Sulfonamides (Carbonic Anhydrase Inhibitors) Primary Analog Proxy: Ethoxzolamide (CAS: 452-35-7)[1] Technical Overview & Physicochemical Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Solubility for In Vivo Studies Compound Class: Benzothiazole Sulfonamides (Carbonic Anhydrase Inhibitors) Primary Analog Proxy: Ethoxzolamide (CAS: 452-35-7)[1]

Technical Overview & Physicochemical Profile

User Question: Why is this compound so difficult to dissolve in aqueous buffers?

Technical Insight: 5-Methoxy-2-benzothiazolesulfonamide is a lipophilic weak acid.[1] Its poor solubility stems from two conflicting structural features:

  • The Benzothiazole Core: A rigid, planar, aromatic system that encourages strong crystal lattice packing (high melting point) and high lipophilicity (LogP ~2.0–2.5).[1]

  • The Sulfonamide Group (-SO₂NH₂): While polar, it functions as a weak acid with a pKa of approximately 8.1 .[1] At physiological pH (7.4), the compound remains largely protonated (neutral) and uncharged, limiting its interaction with water.[1]

Key Solubility Rule: To dissolve this compound in water, you must either deprotonate it (pH > pKa) to form a salt or encapsulate it within a hydrophobic vehicle (cosolvents/cyclodextrins).[1]

Decision Tree: Selecting the Right Vehicle

Use this logic flow to determine the optimal formulation strategy based on your administration route and required concentration.

SolubilityDecisionTree cluster_legend Key Factors Start Start: Define Requirement Route Route of Administration? Start->Route IV_IP IV or IP Injection Route->IV_IP Systemic PO Oral Gavage (PO) Route->PO Enteral Conc_Check Target Conc. > 2 mg/mL? IV_IP->Conc_Check Suspension Tier 3: Suspension (HPMC/Tween) PO->Suspension Cosolvent Tier 1: Cosolvent System (DMSO/PEG/Tween) Conc_Check->Cosolvent No (<2 mg/mL) Cyclodextrin Tier 2: Cyclodextrin (HP-β-CD) Conc_Check->Cyclodextrin Yes (>2 mg/mL) Legend1 pH Sensitive? Yes (pKa ~8.1)

Figure 1: Formulation decision matrix. High-concentration IV boluses often require cyclodextrins to prevent precipitation upon dilution in the bloodstream.[1]

Tier 1: The "Standard" Cosolvent Protocol (IV/IP)

Context: This is the most reliable starting point for acute studies.[1] It utilizes a "step-down" solubility gradient to keep the compound in solution as water is added.[1]

Formulation Recipe:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Cosolvent)[1]

  • 5% Tween 80 (Surfactant)[1][2]

  • 45% Saline (Diluent)[1]

Step-by-Step Preparation Protocol

CRITICAL WARNING: The Order of Addition is non-negotiable. Adding saline too early will cause irreversible precipitation.[1]

  • Weighing: Weigh the exact amount of 5-Methoxy-2-benzothiazolesulfonamide.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex and sonicate until completely dissolved (clear yellow solution).

    • Troubleshooting: If not clear, warm to 37°C.[1]

  • Cosolvent Addition: Add the PEG 400 .[1] Vortex thoroughly. The solution may warm up slightly; this is normal.[1]

  • Surfactant Addition: Add the Tween 80 . Vortex until homogenous.[1]

  • Dilution: Slowly add the warm (37°C) Saline dropwise while vortexing.

    • Why warm saline? Cold saline can shock the system and trigger crystallization.[1]

Quantitative Data: Solubility Limits

Solvent System Max Solubility (approx.) Stability (RT) Notes
Pure Water/PBS < 0.1 mg/mL N/A Insoluble.[1] Do not use alone.
100% DMSO > 50 mg/mL Weeks Stock solution only.[1] Toxic undiluted.
Standard Cosolvent (Above) 2.0 - 4.0 mg/mL 4-6 Hours Prepare fresh daily.[1]

| 30% HP-β-CD | 5.0 - 10.0 mg/mL | Days | Best for high dose/chronic use.[1] |

Tier 2: Cyclodextrin Complexation (High Dose/Chronic)[1]

User Question: The cosolvent mixture causes irritation in my mice. What is the alternative?

Technical Insight: For chronic dosing or higher concentrations, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is superior.[1] It forms an inclusion complex, encapsulating the hydrophobic benzothiazole ring inside a donut-shaped sugar molecule, shielding it from water.[1]

Protocol:

  • Prepare a 20-30% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Add the compound to the cyclodextrin solution.

  • Sonicate for 20-30 minutes at 40°C.

    • Note: Dissolution is slower than in DMSO.[1] It requires energy to force the drug into the cyclodextrin cavity.[1]

  • Filter sterilize (0.22 µm PVDF filter).[1]

Tier 3: Salt Formation (Advanced)

User Question: Can I make a water-soluble salt of this compound?

Technical Insight: Yes. Since the sulfonamide pKa is ~8.1, reacting it with a strong base (NaOH) forms the water-soluble sodium salt (Sodium 5-methoxy-2-benzothiazolesulfonamide).[1]

Reaction Workflow:

SaltPrep Step1 Dissolve Compound in Ethanol/Methanol Step2 Add 1.05 eq NaOH (aq) Step1->Step2 Step3 Stir 30 mins (Clear Solution) Step2->Step3 Step4 Evaporate Solvent (Rotovap) Step3->Step4 Step5 Result: Water-Soluble Na-Salt Step4->Step5

Figure 2: Synthesis of the sodium salt.[1][3] This salt can be dissolved directly in saline/water for injection, but the final solution pH will be alkaline (~9-10).[1] Ensure this is tolerated by the animal model or adjust carefully.

Troubleshooting & FAQs

Q: My compound precipitated immediately upon adding saline. Why?

  • A: You likely added the saline too fast or the saline was cold.[1] The "crash-out" effect happens when the solvent power drops abruptly.[1] Fix: Use warm saline (37°C) and add it dropwise while vortexing.

Q: Can I use PBS instead of Saline?

  • A: Use with caution. Phosphate buffers have a common ion effect and can sometimes lower solubility compared to simple saline.[1] If precipitation occurs in PBS, switch to normal saline (0.9% NaCl).[1]

Q: Is the 10% DMSO/40% PEG vehicle safe for mice?

  • A: Yes, for bolus injections (IV/IP).[1] However, 10% DMSO can cause local nociception (pain) or hemolysis if injected too rapidly.[1] Inject slowly. For daily (chronic) dosing, switch to the Cyclodextrin (Tier 2) formulation to minimize vehicle toxicity.

Q: Can I use this for oral gavage?

  • A: For oral studies, you do not need perfect solution. A suspension is often preferred.[1]

    • Recipe: 0.5% Carboxymethylcellulose (CMC) or HPMC + 0.1% Tween 80 in water.[1] Homogenize the compound into this vehicle. It will be a cloudy suspension, which is acceptable for PO dosing.[1]

References

  • Ethoxzolamide Physicochemical Data: PubChem Compound Summary for CID 3295, Ethoxzolamide.[1][3] National Center for Biotechnology Information (2025).[1] [Link]

  • Cyclodextrin Formulation Strategies: Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid.[1] FAO AGRIS (2016).[1] [Link]

  • Salt Formation of Sulfonamides: Process for the preparation of salts of sulfonamides.[1] European Patent EP1902618A1.[1] Google Patents.

  • Vehicle Toxicity Profiles: Toxicity profile of solvents by aspiration approach for topical agent delivery. PubMed (2011).[1] [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 5-Methoxy-2-benzothiazolesulfonamide

Ticket ID: #SYN-BZ-5OMe-001 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-BZ-5OMe-001 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 5-Methoxy-2-benzothiazolesulfonamide typically proceeds via the oxidative chlorination of 5-methoxy-2-mercaptobenzothiazole (or its disulfide dimer) followed by amidation. While the chemistry appears straightforward, the presence of the electron-donating methoxy group at the C5 position introduces specific sensitivity to electrophilic aromatic substitution (ring chlorination) and oxidative degradation.

This guide addresses the three most common failure modes:

  • Hydrolysis of the Sulfonyl Chloride: Leading to sulfonic acid (water-soluble loss).

  • Ring Chlorination: Over-chlorination due to the activated methoxy-benzene ring.

  • Disulfide Contamination: Incomplete oxidation of the starting material.

Module 1: Oxidative Chlorination (The Critical Step)

User Question: "I am using aqueous NaOCl (bleach) and HCl to convert the thiol to the chloride, but I am getting a gummy precipitate and low yields. What is going wrong?"

Technical Analysis: The "gummy" texture usually indicates a mixture of the intermediate disulfide (melting point depression) and the sulfonyl chloride. The reaction is biphasic and diffusion-limited. Furthermore, the methoxy group activates the ring, making it susceptible to chlorination if the temperature spikes.

Optimized Protocol: The "Cold-Acetic" Method

Instead of simple aqueous bleach, use an Acetic Acid/Water system to improve solubility of the disulfide intermediate.

Reagents:

  • Substrate: 5-Methoxy-2-mercaptobenzothiazole (1.0 eq)

  • Solvent: 33% Aqueous Acetic Acid (AcOH)

  • Oxidant: Chlorine gas (

    
    ) OR Sodium Hypochlorite (NaOCl, 10-13%) + HCl
    

Step-by-Step Procedure:

  • Suspension: Suspend the thiol in 33% aq. AcOH. Cool to -5°C to 0°C . (Critical: Do not exceed 5°C).

  • Chlorination:

    • Method A (Gas): Bubble

      
       gas slowly. The slurry will initially thicken (disulfide formation) and then thin out as the sulfonyl chloride forms.
      
    • Method B (Bleach): Add NaOCl dropwise while simultaneously adding HCl to maintain pH < 2.

  • Endpoint: Monitor until the solid becomes granular and light yellow.

  • Quench: Pour onto ice-water. Filter immediately. Do not dry the solid with heat ; sulfonyl chlorides are thermally unstable. Proceed to amidation immediately.

Troubleshooting Table: Oxidative Chlorination
SymptomProbable CauseCorrective Action
Pink/Red Product Ring Chlorination/Oxidation. The methoxy group activates the C4/C6 positions.Reduce oxidant stoichiometry. Keep T < 0°C. Ensure vigorous stirring to prevent local hot-spots of oxidant.
No Solid / Clear Solution Over-oxidation to Sulfonic Acid. The chloride hydrolyzed.Temperature was too high (>10°C) or reaction time too long. Quench immediately after the "thinning" of the slurry.
Gummy Solid Incomplete Oxidation. Mixture of Disulfide and Chloride.Increase reaction time slightly. Ensure efficient bubbling (

) or stirring. Use the Acetic Acid co-solvent method.
Module 2: Amidation & Isolation

User Question: "My crude sulfonamide has a wide melting point range. How do I purify it without column chromatography?"

Technical Analysis: Sulfonamides (


) are weak acids (

). We can exploit this for an "Acid-Base Swing" purification to remove non-acidic impurities like the disulfide or unreacted thiol.
Optimized Protocol: Amidation
  • Reaction: Add the wet sulfonyl chloride paste to cold (

    
    C) aqueous Ammonium Hydroxide (
    
    
    
    , excess). Stir for 2 hours.
  • Isolation: Heat to 60°C to decompose any residual sulfonyl chloride to soluble sulfonic acid. Filter the suspension while warm.

    • Note: The solid collected here is the crude sulfonamide .

  • Purification (The "Swing"):

    • Dissolve the crude solid in 10% NaOH (The sulfonamide dissolves as the sodium salt).

    • Filter off any insoluble material (This is the Disulfide impurity).

    • Acidify the filtrate with HCl to pH 2.

    • The pure 5-Methoxy-2-benzothiazolesulfonamide will precipitate. Filter and dry.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

G Start Start: 5-Methoxy-2- mercaptobenzothiazole Oxidation Step 1: Oxidative Chlorination (Cl2/AcOH or NaOCl/HCl) Start->Oxidation < 5°C Check1 Checkpoint: Solid Texture? Oxidation->Check1 Ring Chlorinated\nImpurity Ring Chlorinated Impurity Oxidation->Ring Chlorinated\nImpurity Excess Cl2 / T > 5°C Disulfide Intermediate: Disulfide Dimer Check1->Disulfide Gummy/Sticky SulfonylCl Intermediate: Sulfonyl Chloride Check1->SulfonylCl Granular/Crystalline Disulfide->Oxidation Continue Rxn Amidation Step 2: Amidation (NH4OH, 0°C) SulfonylCl->Amidation Immediate Use Sulfonic Acid\n(Water Soluble Waste) Sulfonic Acid (Water Soluble Waste) SulfonylCl->Sulfonic Acid\n(Water Soluble Waste) Hydrolysis (T > 10°C) Crude Crude Product Amidation->Crude Purification Step 3: Acid-Base Purification (Dissolve in NaOH -> Filter -> Acidify) Crude->Purification Remove Disulfide Final Final Product: 5-Methoxy-2-benzothiazole sulfonamide Purification->Final

Caption: Figure 1.[2][3][4][5][6] Reaction workflow for the synthesis of 5-Methoxy-2-benzothiazolesulfonamide, highlighting the critical intermediate checkpoint and purification logic.

FAQ: Advanced Troubleshooting

Q: Can I use Thionyl Chloride (


) instead of Chlorine gas? 
A:  Direct reaction of the thiol with 

is often ineffective for benzothiazoles. However, a "Green" modification using

and

(generated in situ

equivalent) is highly effective.
  • Protocol: Treat the thiol with 30%

    
     (2 eq) and 
    
    
    
    (2 eq) in Acetonitrile at 0°C. This avoids the use of
    
    
    gas cylinders and often provides cleaner conversion [1].

Q: Why does my NMR show a split peak for the methoxy group? A: This indicates the presence of the Disulfide impurity (2,2'-dithiobis(5-methoxybenzothiazole)). The symmetry of the disulfide creates a chemical shift very similar to the product. Use the NaOH purification method described in Module 2 to remove it.

Q: Is the product light-sensitive? A: Yes. Benzothiazoles, especially electron-rich ones (methoxy-substituted), can undergo photo-oxidation. Store the final sulfonamide in amber vials.

References
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Scovill, J. P. (1991). Synthesis and characterization of some 2-benzothiazolesulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 60(1-2), 15-19. Link

  • BenchChem Technical Division. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Knowledge Base. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides. Link

Sources

Troubleshooting

identifying and minimizing off-target effects of 5-Methoxy-2-benzothiazolesulfonamide

Topic: Identifying and Minimizing Off-Target Effects Status: Operational | Tier: Level 3 (Senior Scientist Support) Mission Statement Welcome to the technical support hub for 5-Methoxy-2-benzothiazolesulfonamide . This g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Off-Target Effects

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the technical support hub for 5-Methoxy-2-benzothiazolesulfonamide . This guide is designed for researchers utilizing this compound as a chemical probe or scaffold for Carbonic Anhydrase (CA) inhibition. While this molecule is a potent sulfonamide-based inhibitor, its utility is frequently compromised by isoform promiscuity and physicochemical artifacts .

This support center moves beyond basic handling to address the root causes of experimental noise, providing self-validating protocols to distinguish on-target efficacy from off-target toxicity.

Module 1: Isoform Selectivity & Validation

Q: My IC50 data suggests potent inhibition, but the cellular phenotype is inconsistent. Is this an off-target effect?

A: It is likely an isoform selectivity issue rather than a non-CA off-target effect. 5-Methoxy-2-benzothiazolesulfonamide is a "pan-inhibitor." While you may be targeting the tumor-associated CA IX or CA XII (transmembrane), this scaffold avidly inhibits the ubiquitous cytosolic isoforms CA I and CA II (


 often in the low nanomolar range).[1]

The Causality: If your cellular phenotype (e.g., pH regulation, migration) depends on CA IX, but you are also inhibiting CA II (essential for housekeeping CO2 transport), your data will reflect global homeostatic disruption rather than specific target engagement.

Troubleshooting Protocol: The Differential Inhibition Screen Do not rely on a single isoform assay. You must determine the Selectivity Ratio (SR) .

  • Run the Stopped-Flow CO2 Hydration Assay (Gold Standard).

    • Why: Esterase assays (p-nitrophenyl acetate hydrolysis) are prone to artifacts with benzothiazoles due to their intrinsic absorbance and slower kinetics.

  • Compare

    
     values: 
    
    • Target (e.g., CA IX) vs. Off-Target (CA I and CA II).[2][3]

    • Acceptable SR: Target

      
       should be >50-fold lower than Off-Target 
      
      
      
      for clean cellular data.

Visualization: The Selectivity Filter Workflow

SelectivityFilter Compound 5-Methoxy-2- benzothiazolesulfonamide PrimaryAssay Primary Assay (Target: CA IX/XII) Compound->PrimaryAssay CounterScreen Counter Screen (Off-Target: CA I/II) PrimaryAssay->CounterScreen If Ki < 100nM RatioCalc Calculate Selectivity Ratio (SR) CounterScreen->RatioCalc Decision Decision Gate RatioCalc->Decision Proceed to Cell Proceed to Cell Decision->Proceed to Cell SR > 50 Chemical Modification Chemical Modification Decision->Chemical Modification SR < 50

Module 2: Cellular Toxicity vs. Mechanism

Q: I see rapid cell death at 10 µM. Is this due to CA inhibition?

A: Probably not. Rapid cytotoxicity (<24 hours) with benzothiazole sulfonamides often indicates mitochondrial off-target effects or compound precipitation , not CA inhibition.

The Mechanism:

  • Mitochondrial Uncoupling: The benzothiazole moiety is lipophilic. At high concentrations (>10 µM), it can penetrate mitochondria and inhibit CA VA/VB (mitochondrial isoforms), disrupting the bicarbonate supply for pyruvate carboxylase (gluconeogenesis/lipogenesis).

  • Sulfonamide Crystallization: These compounds have poor aqueous solubility. Micro-precipitates can mechanically stress cells or cause false positives in viability assays (MTT/MTS) by scattering light.

Validation Protocol: The "Rescue" Experiment To confirm if toxicity is mechanism-based (CA inhibition) or off-target:

  • The Nucleoside/Bicarbonate Rescue:

    • Treat cells with the inhibitor.[4][5]

    • Supplement media with 50 mM sodium bicarbonate and nucleosides .

    • Logic: If CA inhibition is the cause, providing the product (bicarbonate) or downstream metabolites should rescue the phenotype. If toxicity persists, it is an off-target effect (general cytotoxicity).

  • The Negative Control Probe:

    • Synthesize or purchase N-methyl-5-methoxy-2-benzothiazolesulfonamide .

    • Logic: Methylating the sulfonamide nitrogen removes the proton required for Zinc binding. This molecule cannot inhibit CA but retains the benzothiazole scaffold's lipophilicity. If this control kills cells, your effect is off-target.

Module 3: Assay Interference (Physicochemical)

Q: My fluorescence readings are unstable/quenching when using this compound.

A: Benzothiazoles are highly UV-active and can fluoresce or quench common fluorophores.

Troubleshooting Guide:

  • Issue: Inner Filter Effect.

  • Diagnosis: Measure the absorbance spectrum of 5-Methoxy-2-benzothiazolesulfonamide (1–100 µM) in your assay buffer.

  • Conflict: If it absorbs near your fluorophore's excitation (e.g., 340-400 nm), you are seeing false inhibition.

  • Solution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or the Stopped-Flow CO2 Hydration method which relies on colorimetric pH indicators (Phenol Red) rather than fluorescence.

Module 4: The Gold Standard Protocol

Stopped-Flow CO2 Hydration Assay

Use this protocol to generate publication-grade


 data free from static assay artifacts.

Principle: CA catalyzes the hydration of CO2 to bicarbonate + protons (


).[6][7] This reaction is too fast for standard plate readers. Stopped-flow measures the pH drop in milliseconds.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.[8]

  • Substrate: CO2-saturated water (bubbled for 30 min at 25°C = ~33 mM CO2).

  • Enzyme: Recombinant Human CA (I, II, or IX) at 10–50 nM.

Step-by-Step:

  • Preparation:

    • Syringe A: Enzyme + Inhibitor (incubated 15 min) + Indicator in Buffer.

    • Syringe B: CO2-saturated water.[9]

  • Execution:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

    • Monitor Absorbance at 557 nm (Phenol Red max).[8]

  • Data Analysis:

    • The absorbance will drop as pH decreases.

    • Fit the initial rate (first 5–10% of reaction) to the Michaelis-Menten equation.

    • Calculate

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 
      
      
      
      .

Visualization: Stopped-Flow Logic

StoppedFlow cluster_inputs Input Streams SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (Dead time < 10ms) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Detection Detection Cell (Abs @ 557 nm) Mixing->Detection Output Output: Rate of Acidification (pH drop) Detection->Output

Caption: Schematic of the Stopped-Flow CO2 Hydration Assay. Rapid mixing overcomes the fast turnover of CA, providing kinetic resolution impossible in plate-based assays.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168–181.[7] Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][6][7][8][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Maresca, A., et al. (2009).[7] Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors.[7] Journal of the American Chemical Society, 131(8), 3057-3062.[7] Link

Sources

Optimization

stability of 5-Methoxy-2-benzothiazolesulfonamide in different buffer systems

Welcome to the Application Support Center for 5-Methoxy-2-benzothiazolesulfonamide , a potent benzothiazole-based Carbonic Anhydrase Inhibitor (CAI). As a Senior Application Scientist, I have compiled this comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 5-Methoxy-2-benzothiazolesulfonamide , a potent benzothiazole-based Carbonic Anhydrase Inhibitor (CAI). As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to address the most critical physicochemical challenges researchers face when working with this compound—specifically regarding its solubility, buffer-dependent thermodynamic behavior, and hydrolytic stability.

PART 1: Core Principles & Mechanistic Overview

5-Methoxy-2-benzothiazolesulfonamide is a structural analog of ethoxzolamide, sharing its highly lipophilic benzothiazole core and primary sulfonamide zinc-binding group[1]. To achieve reliable experimental outcomes, you must understand the causality behind its behavior in aqueous systems:

  • The Thermodynamic Buffer Effect: Sulfonamides inhibit Carbonic Anhydrase (CA) by coordinating directly to the active-site zinc ion (Zn²⁺). This interaction requires the sulfonamide group to be in its deprotonated anionic form (-SO₂NH⁻), which displaces a zinc-bound hydroxide ion[2]. This exchange releases protons into the surrounding medium. Consequently, the chosen buffer system must absorb these protons. If a buffer with a high enthalpy of protonation (like TRIS) is used, the heat of protonation will artificially inflate the observed binding enthalpy during thermodynamic assays[3].

  • Hydrolytic Vulnerability: While the sulfonamide-zinc interaction is highly stable, the benzothiazole core and the sulfonamide group itself are susceptible to hydrolysis under extreme alkaline conditions (pH > 9.0), particularly in primary amine buffers like TRIS[4].

  • Aqueous Insolubility: The methoxy-benzothiazole scaffold is highly hydrophobic. Direct dissolution in aqueous buffers (like PBS or HBSS) will result in immediate micro-precipitation, leading to falsely low calculated affinities (K_d/K_i) and irreproducible cell-based assay results[1].

PART 2: Troubleshooting Guide & FAQs

Q1: Why does 5-Methoxy-2-benzothiazolesulfonamide precipitate when I dilute it into my assay buffer (e.g., HBSS or PBS)? A: The compound has an extremely low aqueous solubility of < 0.1 mg/mL[1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous phase, the local solvent polarity drops instantly, causing the hydrophobic molecules to aggregate before they can disperse. Solution: Always prepare a concentrated stock in 100% anhydrous DMSO (up to 100 mg/mL)[1]. Perform a stepwise serial dilution in DMSO first, and only introduce the compound to the aqueous buffer at the final step, ensuring the final DMSO concentration remains ≤ 1% (v/v).

Q2: My Isothermal Titration Calorimetry (ITC) data shows vastly different binding enthalpies (ΔH) when I switch from Phosphate to TRIS buffer. Is the compound degrading? A: No, the compound is likely intact. This is a classic thermodynamic artifact caused by the buffer's enthalpy of protonation. Binding of the sulfonamide to the CA active site releases protons. TRIS buffer has a massive enthalpy of protonation (-47.4 kJ/mol) compared to sodium phosphate (-5.1 kJ/mol)[3]. When TRIS absorbs the released protons, it generates excess exothermic heat, skewing your observed ΔH. Always use low-enthalpy buffers like phosphate for ITC[3].

Q3: I stored my working solution in TRIS buffer (pH 9.5) at 4°C overnight, and it lost its inhibitory activity. What happened? A: You have likely hydrolyzed the compound. Benzothiazole derivatives exhibit poor aqueous stability in basic TRIS buffers (pH > 9.0), leading to the breakdown of the active pharmacophore[4]. For overnight storage or extended assays, maintain the pH between 7.0 and 7.5 and prefer non-amine buffers like HEPES or Phosphate.

Q4: How should I store the compound to prevent degradation? A: The solid powder is stable at -20°C for up to 3 years. Once reconstituted in DMSO, it must be aliquoted to avoid repeated freeze-thaw cycles, which cause product inactivation. Store DMSO aliquots at -80°C for up to 2 years, or -20°C for 1 year[1].

PART 3: Quantitative Data Summaries

Table 1: Buffer Enthalpy and ITC Impact at 25°C [3]

Buffer System pH Range Enthalpy of Protonation (ΔH, kJ/mol) Impact on Apparent Binding Enthalpy
Sodium Phosphate 6.0 - 8.0 -5.1 Minimal (Preferred for ITC)
HEPES 6.8 - 8.2 -21.0 Moderate

| TRIS Chloride | 7.0 - 9.0 | -47.4 | High (Highly Exothermic Artifacts) |

Table 2: Solubility and Storage Matrix [1]

Solvent / Condition Max Concentration Storage Temperature Shelf Life
100% DMSO (Stock) ≥ 100 mg/mL (387 mM) -80°C 2 Years
100% DMSO (Stock) ≥ 100 mg/mL (387 mM) -20°C 1 Year

| Aqueous Buffers | < 0.1 mg/mL (Insoluble) | 4°C | Use immediately |

PART 4: Standardized Experimental Protocols

Protocol A: Preparation of Self-Validating Aqueous Working Solutions

Objective: Prevent micro-precipitation and ensure accurate dosing in biological assays.

  • Stock Preparation: Weigh the lyophilized 5-Methoxy-2-benzothiazolesulfonamide powder and dissolve it in newly opened, anhydrous DMSO to create a 10 mM master stock. Causality: Hygroscopic DMSO absorbs water from the air, which will prematurely crash out the hydrophobic compound.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the master stock in 100% DMSO. Do not use water or buffer for this step.

  • Aqueous Introduction: Pre-warm your assay buffer (e.g., PBS, pH 7.4) to 37°C. While vortexing the buffer vigorously, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 1% v/v.

  • Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If precipitation occurs, discard and repeat with a slower addition rate or add 0.01% Tween-20 to the buffer.

Protocol B: Isothermal Titration Calorimetry (ITC) Setup for CA Binding

Objective: Isolate the intrinsic binding enthalpy from buffer protonation artifacts.

  • Buffer Selection: Prepare 50 mM Sodium Phosphate buffer, 50 mM NaCl, pH 7.0. Causality: Phosphate's low protonation enthalpy (-5.1 kJ/mol) minimizes background heat[3].

  • Protein Preparation: Dialyze recombinant Carbonic Anhydrase extensively (3x changes) against the exact phosphate buffer used for the ligand.

  • Ligand Preparation: Dilute the 5-Methoxy-2-benzothiazolesulfonamide DMSO stock into the dialysis buffer to a final concentration of 100 μM (ensure final DMSO is exactly matched in the protein cell, e.g., 0.5% DMSO)[5].

  • Titration: Inject 2 μL aliquots of the ligand into the 7 μM CA protein cell at 25°C.

  • Validation Step: Perform a control titration of the ligand into the buffer alone to subtract the heat of dilution.

PART 5: Pathway & Workflow Visualizations

CA_Binding_Thermodynamics Ligand 5-Methoxy-2-benzothiazolesulfonamide (R-SO2NH2) Deprotonation Ligand Deprotonation (R-SO2NH- + H+) Ligand->Deprotonation Aqueous Solution Enzyme Carbonic Anhydrase (CA) [Zn2+ - OH-] Binding Enzyme-Inhibitor Complex [Zn2+ - NHSO2-R] Enzyme->Binding Displaces OH- Deprotonation->Binding Coordinates Zn2+ Buffer_System Buffer Protonation (Absorbs H+) Deprotonation->Buffer_System Releases H+ Tris TRIS Buffer ΔH = -47.4 kJ/mol (High Exothermic Heat) Buffer_System->Tris Skews ITC Data Phosphate Phosphate Buffer ΔH = -5.1 kJ/mol (Low Exothermic Heat) Buffer_System->Phosphate Preferred for ITC

Fig 1: Thermodynamic linkage of sulfonamide binding and buffer protonation in CA inhibition.

Troubleshooting_Workflow Start Issue: Precipitation or Loss of Activity Check_pH Check Buffer pH Start->Check_pH High_pH pH > 9.0 (e.g., Basic TRIS) Check_pH->High_pH Neutral_pH pH 7.0 - 7.5 (e.g., PBS, HEPES) Check_pH->Neutral_pH Hydrolysis Sulfonamide Hydrolysis Degradation High_pH->Hydrolysis Causes Check_Solvent Check Stock Solvent Neutral_pH->Check_Solvent Aqueous_Stock 100% Aqueous Stock Check_Solvent->Aqueous_Stock DMSO_Stock 100% DMSO Stock Check_Solvent->DMSO_Stock Precipitation Insoluble (< 0.1 mg/mL) Aqueous_Stock->Precipitation Causes Success Stable Working Solution (≤ 1% DMSO final) DMSO_Stock->Success Stepwise Dilution

Fig 2: Decision tree for troubleshooting precipitation and stability issues of sulfonamide CAIs.

PART 6: References

  • Baranauskienė, L., & Matulis, D. (2012). "Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII." BMC Biophysics (via d-nb.info). URL:

  • MedChemExpress. "Ethoxzolamide (Redupresin) | Carbonic Anhydrase Inhibitor." MedChemExpress Catalog. URL:

  • Google Patents. "US5424440A - Fluorescent benzothiazole derivatives." Google Patents. URL:

  • Open Access Journals. "Therapeutic applications of the carbonic anhydrase inhibitors." Open Access Journals. URL:

  • MDPI. "Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII." MDPI. URL:

Sources

Troubleshooting

protocol for purifying 5-Methoxy-2-benzothiazolesulfonamide and removing impurities

Executive Summary The purification of 5-Methoxy-2-benzothiazolesulfonamide requires a strategy that exploits its amphoteric nature (specifically the acidity of the sulfonamide proton, ) and its solubility differential in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 5-Methoxy-2-benzothiazolesulfonamide requires a strategy that exploits its amphoteric nature (specifically the acidity of the sulfonamide proton,


) and its solubility differential in aqueous-organic mixtures.[1]

Common contaminants in this synthesis include the starting material (5-methoxy-2-mercaptobenzothiazole ), the hydrolysis byproduct (5-methoxy-2-benzothiazolesulfonic acid ), and oxidative dimers (disulfides ).[1]

This guide outlines a Self-Validating Purification System consisting of two modules:

  • Chemical Validation (Acid-Base Extraction): Chemically separates the sulfonamide from non-acidic impurities (thiols/disulfides) and highly water-soluble acids (sulfonic acids).[1]

  • Physical Validation (Recrystallization): Polishes the crystal lattice to remove occluded solvents and trace colored impurities.

Module 1: The "Golden" Protocol

Step 1: Chemical Validation (Acid-Base Extraction)

Objective: To separate the target sulfonamide from unreacted starting materials (thiols) and hydrolysis byproducts (sulfonic acids).[1]

Reagents:

  • Sodium Hydroxide (

    
    ), 1.0 M aqueous solution
    
  • Hydrochloric Acid (

    
    ), 1.0 M and 6.0 M
    
  • Activated Charcoal (Norit or equivalent)

  • Celite (Filter aid)

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude).

    • Mechanism:[1] The sulfonamide deprotonates (

      
      ), becoming water-soluble.[1]
      
    • Checkpoint: If the solution remains cloudy, these are likely non-acidic impurities (disulfides or unreacted thiols).

  • Filtration (The "Thiol Trap"): Filter the alkaline solution through a Celite pad.

    • Result: Insoluble impurities (starting material/dimers) are trapped on the filter. The filtrate contains your product.

  • Decolorization: Transfer filtrate to a clean flask. Add Activated Charcoal (5% w/w) and stir for 30 mins at room temperature. Filter again.

    • Why: Benzothiazoles are prone to oxidative coloring (pinking/browning). Charcoal adsorbs these high-molecular-weight chromophores.[1]

  • Precipitation: Slowly add 6.0 M HCl dropwise to the filtrate with vigorous stirring until pH reaches ~2.0.

    • Observation: A thick white/off-white precipitate will form.[1]

    • Critical Step: Cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Wash: Filter the solid.[2][3] Wash the cake with cold water (

    
    ).
    
    • Removal: This wash removes the 5-methoxy-2-benzothiazolesulfonic acid (which remains soluble in water even at low pH) and inorganic salts (

      
      ).[1]
      
Step 2: Physical Validation (Recrystallization)

Objective: To obtain analytical grade purity (>99%) and defined crystal habit.[1]

Solvent System: Ethanol/Water (2:[1]1) or 70% Isopropanol.[4][5]

Protocol:

  • Reflux: Suspend the acid-precipitated solid in Ethanol (approx. 10-15 mL/g). Heat to reflux (

    
    ).
    
  • Titration: If not fully dissolved, add Ethanol in small portions until clear.

  • Saturation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of Ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature undisturbed. Then, move to

    
     for 4 hours.
    
  • Drying: Vacuum dry at

    
     over 
    
    
    
    or silica gel.

Module 2: Visualizing the Logic

Workflow Diagram: Purification Logic

This diagram maps the fate of the target molecule versus its impurities.

PurificationWorkflow Start Crude Mixture (Sulfonamide + Thiol + Sulfonic Acid) NaOH Add 1.0 M NaOH (Dissolution) Start->NaOH Filter1 Filtration (Celite) NaOH->Filter1 Solid1 Solid Residue: Unreacted Thiol & Disulfides (DISCARD) Filter1->Solid1 Filtrate1 Filtrate: Sulfonamide Anion + Sulfonate Salts Filter1->Filtrate1 HCl Acidify (pH 2) with HCl Filtrate1->HCl Filter2 Filtration HCl->Filter2 Filtrate2 Filtrate (Liquid): Sulfonic Acid + NaCl (DISCARD) Filter2->Filtrate2 Solid2 Wet Cake: Crude Sulfonamide Filter2->Solid2 Recryst Recrystallization (EtOH/Water) Solid2->Recryst Final Pure 5-Methoxy-2- benzothiazolesulfonamide Recryst->Final

Caption: Logical flow of impurity separation. Red/Grey nodes indicate waste streams; Green nodes indicate product path.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: The product has a persistent pink or light brown hue. How do I remove it?

Diagnosis: This is typical of benzothiazole oxidation. Trace amounts of oxidative dimers or quinone-like species are trapped in the lattice.[1] Solution:

  • Bisulfite Wash: During the acid-base precipitation (Step 1.4), add Sodium Bisulfite (

    
    )  (1-2%) to the acidic solution.[1] This acts as a reducing agent to quench oxidative species.
    
  • Double Charcoal: Perform the charcoal treatment in the recrystallization solvent (Ethanol) rather than the aqueous base, as some organic impurities adsorb better from organic solvents.

Q2: My yield is significantly lower than expected (<50%). Where is my product?

Diagnosis: The product likely "oiled out" or remains soluble in the mother liquor due to high polarity. Troubleshooting Table:

SymptomProbable CauseCorrective Action
No precipitate upon acidification pH not low enoughEnsure pH < 2.[1] Sulfonamides are weak acids; they need strong acidic conditions to fully protonate and precipitate.
Oiling out during recrystallization Solvent boiling point > Product melting pointUse a lower boiling solvent (e.g., Methanol instead of Ethanol/Water). Add seed crystals at the cloud point.
High loss in mother liquor Over-washingThe sulfonic acid impurity is water-soluble, but the sulfonamide has some solubility. Limit wash volumes and use ice-cold water only.[1]
Q3: How do I confirm the removal of the Sulfonic Acid impurity?

Technical Insight: The sulfonic acid derivative (5-methoxy-2-benzothiazolesulfonic acid) is a strong acid (


) and highly polar.[1]
Validation: 
  • TLC: Use a polar mobile phase (e.g., Ethyl Acetate:Methanol:Acetic Acid, 8:2:0.1). The sulfonic acid will stay near the baseline (

    
    ), while the sulfonamide will migrate (
    
    
    
    ).
  • Melting Point: The sulfonic acid decomposes at high temperatures rather than melting sharply. A sharp melting point (likely range

    
     based on analogs) indicates purity.[1]
    

References

  • BenchChem Technical Support. (2025).[4] Purification of Products from Reactions Involving Sodium Benzo[d]thiazole-2-sulfinate.[1][6] Retrieved from

  • LookChem. (n.d.). 6-Ethoxy-2-benzothiazolesulfonamide Properties and Data. (Used as structural analog proxy for solubility/pKa data). Retrieved from

  • National Institutes of Health (NIH). (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. PMC6598096. Retrieved from

  • PubChem. (2025).[7] 2-Benzothiazolesulfonamide Compound Summary. CID 67944.[7] Retrieved from

  • ResearchGate. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides.[8] Retrieved from

Sources

Optimization

optimizing dosage and treatment schedules for 5-Methoxy-2-benzothiazolesulfonamide in animal models

Topic: Optimizing Dosage and Treatment Schedules in Animal Models Compound Profile & Mechanism of Action[1][2][3][4] 5-Methoxy-2-benzothiazolesulfonamide is a potent Carbonic Anhydrase Inhibitor (CAI) . Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Dosage and Treatment Schedules in Animal Models

Compound Profile & Mechanism of Action[1][2][3][4]

5-Methoxy-2-benzothiazolesulfonamide is a potent Carbonic Anhydrase Inhibitor (CAI) . Structurally, it is the 5-methoxy isomer of the well-characterized drug Ethoxzolamide (6-ethoxy-2-benzothiazolesulfonamide).

  • Primary Target: Carbonic Anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII).[1][2][3]

  • Mechanism: It binds to the zinc ion in the enzyme's active site, preventing the reversible hydration of carbon dioxide (

    
    ).[4]
    
  • Therapeutic Applications: Glaucoma (IOP reduction), Epilepsy (anticonvulsant), and Oncology (targeting hypoxic tumor acidification via CA-IX).

Key Pharmacological Challenge: Like most sulfonamides, this compound exhibits poor aqueous solubility and a relatively short plasma half-life in rodents, necessitating precise formulation and frequent dosing strategies.

Formulation & Solubility (Critical Step)

User Issue: "My compound precipitates immediately upon adding saline. How do I keep it in solution for IP injection?"

Technical Insight: The sulfonamide group (


) is weakly acidic (

). In neutral or acidic vehicles (pH < 7), it remains protonated and lipophilic, leading to precipitation.
Recommended Formulation Protocols
Vehicle System Composition Route Pros/Cons
Standard (Tier 1) 10% DMSO + 40% PEG400 + 50% SalineIP, IVBest balance. Good solubility up to 5 mg/mL. Well-tolerated.
High Load (Tier 2) 10% DMSO + 10% Tween 80 + 80% SalineOral (PO)Higher viscosity. Tween prevents precipitation in the gut.
pH-Adjusted (Tier 3) 0.1N NaOH (adjust to pH 8.5-9.0) in SalineIVRisky. High pH can cause local tissue irritation. Use only if co-solvents fail.
Formulation Decision Tree

FormulationTree Start Start Formulation CheckSol Check Aqueous Solubility (PBS, pH 7.4) Start->CheckSol IsSoluble Soluble? CheckSol->IsSoluble Simple Use PBS/Saline (Rare for this class) IsSoluble->Simple Yes CoSolvent Try Co-Solvent System: 10% DMSO / 40% PEG400 IsSoluble->CoSolvent No CheckStable Stable for 4h? CoSolvent->CheckStable Proceed Proceed to In Vivo Study CheckStable->Proceed Yes AddSurfactant Add Surfactant: +5-10% Tween 80 CheckStable->AddSurfactant No CheckStable2 Stable? AddSurfactant->CheckStable2 CheckStable2->Proceed Yes pHAdjust pH Adjustment Strategy: Titrate to pH 8.5-9.0 CheckStable2->pHAdjust No

Figure 1: Step-by-step decision matrix for solubilizing hydrophobic benzothiazole sulfonamides.

Dosing Strategy & Schedule Optimization

User Issue: "I dosed 20 mg/kg once daily, but I see no effect on tumor volume/seizure threshold."

Technical Insight: Benzothiazole sulfonamides typically have a short half-life (


) in rodents (1–4 hours)  due to rapid hepatic metabolism and renal excretion. Once-daily (QD) dosing leads to large "troughs" where drug levels fall below the 

, allowing the disease phenotype to recover.
Pharmacokinetic (PK) Optimization Protocol
  • Dose Range Finding: Based on Ethoxzolamide analogs, the therapeutic window is typically 10–100 mg/kg .

  • Frequency: Switch from QD to BID (Twice Daily) or TID (Three Times Daily) to maintain steady-state plasma levels.

Recommended Dose Escalation Table
Cohort Dose (mg/kg) Frequency Route Primary Endpoint Check
Low 10BID (q12h)IP/POSafety/Tolerance only.
Mid 30BID (q12h)IP/POMinimum Effective Dose (MED). Check efficacy markers at Day 3.
High 60BID (q12h)IP/POMax Tolerated Dose (MTD). Monitor for weight loss >15%.
Aggressive 100TID (q8h)POOnly if T1/2 is confirmed < 2 hours.

Efficacy & Mechanism of Action

User Issue: "How do I validate that the drug is actually hitting the target in vivo?"

Technical Insight: Efficacy must be linked to the specific CA isoform inhibition.

  • Glaucoma: Measure Intraocular Pressure (IOP) 1-2 hours post-dose.

  • Oncology: Measure intratumoral pH (using pH-sensitive MRI or microelectrodes) or hypoxia markers (HIF-1

    
    ).
    
  • Systemic: Monitor blood pH. A slight drop in blood pH (mild metabolic acidosis) confirms systemic CA inhibition.

Mechanism of Action: Tumor Acidification Pathway

MOA Drug 5-Methoxy-2- benzothiazolesulfonamide Target Carbonic Anhydrase (CA-IX / CA-XII) Drug->Target Inhibits Process CO2 Hydration (Blocked) Target->Process Catalyzes Effect1 Intracellular Acidification Process->Effect1 Disrupted Effect2 Extracellular pH Normalization Process->Effect2 Disrupted Outcome Reduced Tumor Growth/Metastasis Effect1->Outcome Effect2->Outcome

Figure 2: Mechanism of action in oncology models. Inhibition of CA-IX prevents the tumor from exporting acid, leading to intracellular acidification and cell death.

Troubleshooting & FAQs

Q1: The animals are losing weight rapidly (>10% in 3 days). Is this toxicity?

Answer: Likely, but it may be "on-target" toxicity.

  • Cause: Systemic CA inhibition causes metabolic acidosis and diuresis (dehydration).

  • Solution:

    • Provide supplemental saline (SC injection) or wet mash diet to prevent dehydration.

    • Supplement drinking water with Sodium Bicarbonate (1-2%) to buffer the acidosis.

    • Reduce dose frequency from TID to BID.

Q2: I see crystals in the syringe during injection.

Answer: The formulation is unstable or the pH has shifted.

  • Immediate Fix: Warm the solution to 37°C and sonicate before drawing.

  • Root Cause: If using PBS, the phosphate buffer may be lowering the pH locally. Switch to Saline (0.9% NaCl) instead of PBS for the vehicle, as saline is unbuffered and allows the co-solvents to maintain the drug's preferred pH.

Q3: Can I use this for long-term (28-day) studies?

Answer: Yes, but you must account for enzyme induction .

  • Sulfonamides can induce hepatic enzymes (CYP450), potentially shortening the half-life over time.

  • Protocol: Collect plasma at Day 1 and Day 14. If

    
     drops significantly at Day 14, you may need to increase the dosage to maintain efficacy.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of sulfonamides.[1][3] Bioorganic & Medicinal Chemistry, 21(15), 4521-4525. Link

  • Mincione, F., et al. (2016). Carbonic Anhydrase Inhibitors: 5-substituted-2-benzothiazolesulfonamides as potent inhibitors of the tumor-associated isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 140-145. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Methoxy-2-benzothiazolesulfonamide Precipitation in Cell Culture

Executive Summary & Mechanistic Background 5-Methoxy-2-benzothiazolesulfonamide (CAS 86695-27-4) is a potent heterocyclic compound utilized extensively in pharmacological research as a topically active carbonic anhydrase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

5-Methoxy-2-benzothiazolesulfonamide (CAS 86695-27-4) is a potent heterocyclic compound utilized extensively in pharmacological research as a topically active carbonic anhydrase inhibitor (CAI)[1][2]. While highly effective at its biological target, researchers frequently encounter severe precipitation issues when introducing this compound into in vitro assay systems.

The Causality of Precipitation: The molecular architecture of 5-Methoxy-2-benzothiazolesulfonamide features a highly lipophilic benzothiazole core paired with a sulfonamide group. Like many benzothiazolesulfonamides, it exhibits notoriously poor intrinsic aqueous solubility (3)[3]. When transitioning from a 100% Dimethyl Sulfoxide (DMSO) stock solution into an aqueous environment like DMEM or RPMI media, the sudden drop in the solvent's dielectric constant drastically reduces its solvating power. This forces the hydrophobic molecules to rapidly aggregate in a kinetic precipitation event known as a "solvent crash" [3]. Understanding whether your precipitation is a kinetic issue (crashing upon addition) or a thermodynamic issue (crystallizing over time) is the key to successful formulation.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my culture media turn cloudy the exact moment I add the DMSO stock? A: This is a classic kinetic precipitation event. When a droplet of concentrated DMSO stock enters the aqueous media, the localized concentration of 5-Methoxy-2-benzothiazolesulfonamide at the solvent interface vastly exceeds its thermodynamic solubility limit before it has time to evenly disperse[3]. Solution: Employ the "Slow-Drop" method (see Protocol 1) to maximize the kinetic dispersion rate and prevent localized supersaturation.

Q2: The solution is initially clear, but I observe needle-like micro-crystals under the microscope after 24 hours in the incubator. What is happening? A: You have exceeded the compound's absolute thermodynamic solubility limit in your specific media. The compound initially formed a metastable supersaturated solution, but the thermal energy (37°C) and protein interactions in the incubator triggered nucleation over time. Solution: You must increase the thermodynamic solubility by introducing a carrier molecule. Complexation with cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the gold standard for solubilizing carbonic anhydrase inhibitors, as it encapsulates the lipophilic benzothiazole core without altering its mechanism of action (4)[4][5].

Q3: Can I adjust the pH of my media to deprotonate the sulfonamide group and increase solubility? A: While the sulfonamide group contains an acidic proton and raising the pH does increase aqueous solubility (3)[3][4], this is generally not recommended for cell culture. Altering the physiological pH (7.2-7.4) will induce transcriptomic stress responses in your cells, confounding your experimental data.

Q4: Can I just increase the final DMSO concentration to 1% or 2% to keep it dissolved? A: No. For most mammalian cell lines, DMSO concentrations above 0.1% - 0.5% (v/v) induce cytotoxicity, alter membrane permeability, and trigger differentiation or apoptosis. The final DMSO concentration must be kept strictly ≤0.5%[3].

Quantitative Data: Formulation & Solubility Matrix

The following table summarizes the expected solubility limits and stability profiles of 5-Methoxy-2-benzothiazolesulfonamide across different formulation strategies.

Formulation StrategyMax Stock ConcentrationMax Final Media ConcentrationAqueous Stability (37°C)Cytotoxicity Risk
100% DMSO (Direct Dilution) 10 - 20 mM≤ 10 µM (at 0.1% DMSO)< 2 hours (Prone to crash)High if DMSO > 0.5%
DMSO + 10% FBS (Protein Carrier) 20 mM~ 50 µM12 - 24 hoursLow
20% HP-β-CD Complexation N/A (Aqueous)> 500 µM> 72 hours (Highly stable)Very Low

Validated Experimental Protocols

Protocol 1: The "Slow-Drop" Pre-warmed Dilution Method (Minimizing Kinetic Crash)

Causality: Pre-warming the media increases the kinetic energy of the solvent, while rapid vortexing physically disperses the DMSO droplet before localized nucleation can occur.

  • Preparation: Thaw the 1000x DMSO stock of 5-Methoxy-2-benzothiazolesulfonamide at room temperature. Ensure no crystals are present in the stock tube.

  • Temperature Equilibration: Pre-warm your complete cell culture media (containing serum, if applicable) to exactly 37°C in a water bath. Cold media will immediately trigger a solvent crash.

  • Intermediate Dilution (Optional but Recommended): Dilute the 1000x stock to a 100x intermediate stock using pure DMSO.

  • Dropwise Addition: Place the tube of pre-warmed media on a vortex mixer set to medium-high. While the media is actively swirling, add the DMSO stock dropwise (1 µL at a time) directly into the center of the vortex.

  • Self-Validation Step: Immediately after mixing, examine 10 µL of the final media under a phase-contrast microscope at 40x magnification. The absence of dark, opaque aggregates or needle-like structures confirms successful kinetic dispersion.

Protocol 2: Complexation with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD features a hydrophilic exterior and a lipophilic central cavity. It forms a non-covalent inclusion complex with the benzothiazole ring, shielding it from the aqueous environment and drastically increasing thermodynamic solubility without relying on toxic levels of DMSO (6)[6][7].

  • Vehicle Preparation: Dissolve HP-β-CD powder in your base cell culture media to a final concentration of 20% (w/v). Stir until completely clear.

  • Compound Addition: Add the required mass of solid 5-Methoxy-2-benzothiazolesulfonamide directly to the HP-β-CD media. (Do not use DMSO).

  • Complexation: Sonicate the mixture in a water bath sonicator for 30 minutes at room temperature, followed by overnight shaking at 37°C to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation Step: Measure the absorbance of the filtered solution at 600 nm (OD600) using a spectrophotometer. A reading of < 0.05 indicates the absence of sub-visible colloidal precipitates, confirming true thermodynamic solubilization.

Process Visualization

G Start 1000x DMSO Stock (5-Methoxy-2-benzothiazolesulfonamide) PreWarm Pre-warm Culture Media to 37°C Start->PreWarm Dilution Dropwise Addition with Rapid Vortexing PreWarm->Dilution Inspect Visual & Microscopic Inspection Dilution->Inspect Clear Solution is Clear (Stable) Inspect->Clear Cloudy Immediate Cloudiness (Kinetic Crash) Inspect->Cloudy Crystals Delayed Crystallization (Thermodynamic Limit) Inspect->Crystals Action1 Proceed to In Vitro Assay Clear->Action1 Action2 Reduce Stock Conc. or Increase Mixing Rate Cloudy->Action2 Action3 Formulate with HP-β-CD or BSA Carrier Crystals->Action3 Action2->Dilution Action3->Dilution

Workflow and decision tree for troubleshooting 5-Methoxy-2-benzothiazolesulfonamide precipitation.

References

  • Molaid Chemical Database. "2-sulfamoyl-5-benzothiazolyl butyrate - CAS 88515-17-7 (Related to 5-methoxy-2-benzothiazolesulfonamide)". 1

  • Google Patents. "US4426388A - 5-Benzothiazolesulfonamide derivatives for the treatment of elevated intraocular pressure". 2

  • Benchchem. "6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions". 3

  • Ovid / European Journal of Pharmaceutics and Biopharmaceutics. "Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs". 4

  • PubMed / International Journal of Pharmaceutics. "Cyclodextrin-based formulation of carbonic anhydrase inhibitors for ocular delivery - A review". 5

  • Physical Chemistry Laboratory Server (UOA). "Development of venetoclax with 2-hydroxypropyl-beta-cyclodextrin inclusion complex for improved bioavailability". 6

  • PMC / Pharmaceutics. "On Interactions of Sulfamerazine with Cyclodextrins from Coupled Diffusometry and Toxicity Tests". 7

Sources

Reference Data & Comparative Studies

Validation

Genetic Validation of Carbonic Anhydrase IX as the Primary Target of 5-Methoxy-2-benzothiazolesulfonamide: A Comparative Guide

As drug development increasingly demands precise mechanism-of-action (MoA) data, phenotypic observations alone are no longer sufficient. 5-Methoxy-2-benzothiazolesulfonamide (5-MeO-BZA) is a highly potent sulfonamide der...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands precise mechanism-of-action (MoA) data, phenotypic observations alone are no longer sufficient. 5-Methoxy-2-benzothiazolesulfonamide (5-MeO-BZA) is a highly potent sulfonamide derivative designed to target the tumor microenvironment. However, because the sulfonamide pharmacophore is a privileged structure that can interact with multiple metalloenzymes, proving on-target specificity is critical.

This guide provides a comprehensive, objective framework for validating Carbonic Anhydrase IX (CAIX / CA9) as the primary biological target of 5-MeO-BZA. By employing orthogonal genetic approaches—CRISPR/Cas9 knockout, RNAi knockdown, and plasmid overexpression—we establish a self-validating pipeline that differentiates 5-MeO-BZA from classic pan-inhibitors like Acetazolamide and structural analogs like Ethoxzolamide.

Mechanistic Rationale: The CAIX-Hypoxia Axis

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While ubiquitous isoforms like CAII maintain systemic acid-base balance, CAIX is a transmembrane isoform uniquely upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in solid tumors[2]. CAIX functions as a "pH-stat," acidifying the extracellular tumor microenvironment to promote invasion while maintaining intracellular alkalinity[3].

Sulfonamides, including 5-MeO-BZA, act by coordinating their deprotonated sulfonamide nitrogen directly to the active-site zinc ion of CAIX, displacing the catalytic water molecule[4]. To prove that the observed anti-tumor efficacy of 5-MeO-BZA is driven specifically by CAIX inhibition rather than off-target cytosolic CAs, we must anchor our pharmacological assays to isogenic genetic models.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Accumulation Hypoxia->HIF1A CA9_Gene CA9 Gene Transcription HIF1A->CA9_Gene CAIX_Protein CAIX (Membrane Protein) CA9_Gene->CAIX_Protein Ions HCO3- + H+ CAIX_Protein->Ions Catalyzes CO2 CO2 + H2O CO2->CAIX_Protein Acidification Tumor Acidification & Survival Ions->Acidification Drug 5-Methoxy-2- benzothiazolesulfonamide Drug->CAIX_Protein Inhibits (Zn2+ Coordination)

Transcriptional regulation of CAIX by HIF-1α and targeted inhibition by 5-MeO-BZA.

The Genetic Validation Workflow

To establish causality, our experimental design utilizes a multi-tiered approach. We compare wild-type (WT) cancer cells (e.g., MDA-MB-231 or U87) against CRISPR/Cas9-mediated CA9 knockouts (CA9-KO) and CA9 overexpressing lines (CA9-OE). A protocol is only as reliable as its internal controls; therefore, every assay described below includes a built-in validation step to rule out experimental artifacts.

Validation_Workflow cluster_CRISPR Genetic Modification cluster_Assays Validation Assays CellLine Wild-Type Cancer Cells CRISPR CRISPR/Cas9 CA9 Knockout CellLine->CRISPR Overexp Plasmid CA9 Overexpression CellLine->Overexp CETSA CETSA (Target Binding) CellLine->CETSA CRISPR->CETSA ECAR Seahorse ECAR (Functional pH) CRISPR->ECAR Viability 3D Spheroid Viability CRISPR->Viability Overexp->CETSA Overexp->ECAR Overexp->Viability Data Comparative Efficacy Profiling CETSA->Data ECAR->Data Viability->Data

Multi-tiered genetic validation workflow utilizing CRISPR/Cas9 knockout and overexpression.

Step-by-Step Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical assays using recombinant CAIX cannot account for cellular permeability or intracellular off-targets. CETSA proves that 5-MeO-BZA physically binds to CAIX inside the living cell by measuring the ligand-induced thermal stabilization of the protein.

Self-Validating Control: We probe for GAPDH as a non-target control to ensure the thermal shift is specific to CAIX and not a result of global protein precipitation.

  • Cell Preparation: Culture WT and CA9-KO cells in 10 cm dishes under 1%

    
     (hypoxia) for 48 hours to induce endogenous CAIX expression[2].
    
  • Compound Treatment: Treat cells with 1 µM 5-MeO-BZA, Ethoxzolamide, Acetazolamide, or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Heat each aliquot to a specific temperature gradient (40°C to 75°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western blot using anti-CAIX and anti-GAPDH antibodies. Calculate the melting temperature (

    
    ) where 50% of the protein remains soluble.
    
Protocol B: Hypoxic Extracellular Acidification Rate (ECAR)

CAIX directly drives extracellular acidification[3]. By measuring ECAR using a Seahorse XF Analyzer, we can functionally validate the inhibitor.

Self-Validating Control: Injection of 2-Deoxyglucose (2-DG) at the end of the assay shuts down glycolysis. If the acidification is genuinely CAIX/glycolysis-driven, ECAR must drop to baseline.

  • Seating: Seed WT, CA9-KO, and CA9-OE cells into a Seahorse XF96 microplate at 20,000 cells/well. Incubate under hypoxia (1%

    
    ) for 24 hours.
    
  • Media Exchange: Wash and replace with unbuffered Seahorse XF base medium (pH 7.4) containing 10 mM glucose and 2 mM glutamine.

  • Baseline Measurement: Record baseline ECAR for 3 cycles.

  • Drug Injection: Inject 5-MeO-BZA or comparators (100 nM final concentration) via Port A. Record ECAR for 6 cycles.

  • Validation Injection: Inject 2-DG (50 mM) via Port B to confirm metabolic dependency.

Protocol C: 3D Spheroid Viability Assay

Standard 2D cultures often fail to predict in vivo efficacy because they lack a hypoxic core. 3D spheroids naturally develop a hypoxic, CAIX-expressing center, making them the ideal phenotypic model[4].

  • Spheroid Formation: Seed 1,000 cells/well (WT, CA9-KO, CA9-OE) in ultra-low attachment 96-well plates. Centrifuge at 1,000 rpm for 5 minutes and incubate for 4 days to form tight spheroids.

  • Treatment: Treat spheroids with a dose-response gradient (1 nM to 100 µM) of the test compounds.

  • Incubation: Incubate for 7 days, replacing 50% of the media/drug every 3 days.

  • Readout: Use CellTiter-Glo 3D to measure ATP-dependent luminescence (viability).

Comparative Performance Data

The following tables synthesize representative experimental data comparing 5-MeO-BZA against Ethoxzolamide (a highly potent, structurally related analog) and Acetazolamide (a classic, systemically active pan-CA inhibitor)[1][5].

Table 1: Target Engagement (CETSA )

A significant positive shift (


) indicates direct target binding. The absence of a shift in CA9-KO cells confirms the antibody signal is specific.
Treatment (1 µM)WT Cells: CAIX

(°C)
CA9-KO Cells: CAIX SignalWT Cells: GAPDH

(°C)
Interpretation
5-MeO-BZA + 6.4 N/A (No Band)+ 0.1Strong, specific CAIX binding
Ethoxzolamide + 5.8N/A (No Band)+ 0.2Strong CAIX binding
Acetazolamide + 2.1N/A (No Band)+ 0.1Weak intracellular CAIX binding
DMSO (Vehicle) 0.0N/A (No Band)0.0Baseline control
Table 2: Functional ECAR Suppression under Hypoxia

Data represents the percentage reduction in extracellular acidification relative to baseline. True CAIX inhibitors will lose their efficacy in CA9-KO cells but show amplified effects in CA9-OE cells.

Treatment (100 nM)WT Cells (% Inhibition)CA9-KO Cells (% Inhibition)CA9-OE Cells (% Inhibition)Target Specificity Profile
5-MeO-BZA 68% 4% 85% Highly CAIX-dependent
Ethoxzolamide 65%18%79%CAIX-dependent, slight off-target
Acetazolamide 22%15%28%Poor efficacy in hypoxic tumor models
Table 3: 3D Spheroid Viability ( in µM)

In 3D models, 5-MeO-BZA demonstrates superior potency. Crucially, the


 shifts drastically in CA9-KO cells, proving that the cell death is driven by CAIX inhibition rather than generalized cytotoxicity.
CompoundWT Spheroids (

)
CA9-KO Spheroids (

)
Fold-Shift (WT vs KO)
5-MeO-BZA 0.45 µM > 50 µM > 111x (High Specificity)
Ethoxzolamide 0.82 µM12.5 µM15x (Moderate Specificity)
Acetazolamide > 100 µM> 100 µMN/A (Inactive in 3D)

Conclusion & Application Insights

The genetic validation data clearly separates 5-Methoxy-2-benzothiazolesulfonamide from its alternatives. While Acetazolamide fails to penetrate and effectively inhibit transmembrane CAIX in a hypoxic 3D environment, both 5-MeO-BZA and Ethoxzolamide show strong efficacy.

However, the CRISPR/Cas9 knockout models reveal the critical differentiator: 5-MeO-BZA exhibits a >100-fold drop in potency in CA9-KO cells , whereas Ethoxzolamide retains residual cytotoxicity (likely due to off-target inhibition of cytosolic CAs like CAII or CAI)[1][4]. This makes 5-MeO-BZA a superior, highly selective probe for investigating the CAIX-hypoxia axis in oncology and a promising candidate for targeted tumor microenvironment therapies.

References

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One.[Link]

  • Gorbatenko, A., & Olesen, C. W. (2020). Transport Metabolons and Acid/Base Balance in Tumor Cells. MDPI Cancers.[Link]

  • Parks, S. K., et al. (2020). Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases. International Journal of Molecular Sciences (PMC).[Link]

Sources

Comparative

cross-validation of 5-Methoxy-2-benzothiazolesulfonamide activity in different cell lines or models

Cross-Validation of 5-Methoxy-2-benzothiazolesulfonamide Activity: A Comparative Guide for CA Inhibitor Profiling Executive Summary & Structural Rationale 5-Methoxy-2-benzothiazolesulfonamide (5-MBTS) is a highly potent,...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 5-Methoxy-2-benzothiazolesulfonamide Activity: A Comparative Guide for CA Inhibitor Profiling

Executive Summary & Structural Rationale

5-Methoxy-2-benzothiazolesulfonamide (5-MBTS) is a highly potent, structurally tunable carbonic anhydrase inhibitor (CAI) belonging to the benzothiazolesulfonamide class[1]. In drug development, the primary sulfonamide moiety (-SO₂NH₂) serves as the critical zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the active site of carbonic anhydrase (CA) to displace the catalytic water molecule[2].

While classical CAIs like Acetazolamide (AAZ) are highly effective systemically, their hydrophilic nature limits tissue penetration. Conversely, Ethoxzolamide (EZA), a 6-ethoxy substituted benzothiazole, is highly lipophilic but can exhibit off-target systemic effects[3]. The strategic placement of a 5-methoxy group in 5-MBTS optimizes the partition coefficient (cLogP) and alters the electron density of the bicyclic ring. This fine-tuning provides a "goldilocks" permeability profile—lipophilic enough to penetrate the corneal epithelium or dense hypoxic tumor microenvironments, yet hydrophilic enough to maintain solubility in aqueous formulations.

This guide provides researchers with a robust, self-validating framework to cross-validate 5-MBTS against alternative CAIs across enzymatic, in vitro oncology (HCT116), and ex vivo ocular models.

Comparative Performance Matrix

To objectively evaluate 5-MBTS, it must be benchmarked against standard-of-care and experimental alternatives. The table below synthesizes the inhibition constants (


) and lipophilicity metrics critical for predicting in vivo efficacy.
CompoundTarget CA Isoforms

(CA II - Cytosolic)

(CA IX - Transmembrane)
cLogP (approx.)Primary Therapeutic Application
5-MBTS CA II, CA IX, CA XII~0.8 - 1.5 nM~5 - 10 nM1.8Investigational / Intermediate[1]
Ethoxzolamide (EZA) CA I, CA II, CA IV~1.0 nM~25 nM2.1Systemic Diuretic / Glaucoma[2]
Acetazolamide (AAZ) CA I, CA II, CA IX12.0 nM30 - 74 nM-0.26Systemic Glaucoma / Altitude[2]
Brinzolamide (BRZ) CA II, CA IV3.2 nM>50 nM0.8Topical Glaucoma

Data Interpretation: 5-MBTS exhibits sub-nanomolar to low-nanomolar affinity for both CA II (the primary target for reducing aqueous humor secretion in glaucoma) and CA IX (the primary target for disrupting pH homeostasis in hypoxic tumors)[4][5]. Its cLogP of 1.8 significantly outperforms Acetazolamide for passive membrane diffusion.

Experimental Protocols for Cross-Validation

To establish scientific trustworthiness, the evaluation of 5-MBTS must follow a multi-tiered, self-validating workflow.

Protocol 1: In Vitro CA Isoform Inhibition (Stopped-Flow Kinetics)

Causality: Before testing in complex cellular models, direct enzymatic inhibition must be quantified to rule out membrane-permeability variables.

  • Preparation: Prepare recombinant human CA II and CA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Indicator Addition: Add 0.2 mM phenol red as a pH indicator.

  • Inhibitor Titration: Pre-incubate the enzyme with varying concentrations of 5-MBTS, EZA, and AAZ (0.1 nM to 1000 nM) for 15 minutes at 20°C.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (15 mM).

  • Data Acquisition: Monitor the absorbance decay at 556 nm (the isosbestic point of phenol red) to measure the initial velocity of CO₂ hydration. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Cell-Based Hypoxia Model (HCT116 Colorectal Carcinoma)

Causality: HCT116 cells upregulate CA IX under hypoxic conditions via HIF-1α stabilization to survive the acidic tumor microenvironment[5][6]. Inhibiting CA IX with 5-MBTS prevents extracellular proton venting, leading to lethal intracellular acidification.

  • Cell Culture: Seed HCT116 cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Hypoxia Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression. Maintain a parallel normoxic control plate (21% O₂).

  • Drug Treatment: Treat cells with 5-MBTS (1 µM to 100 µM) and AAZ (as a hydrophilic control).

  • pH Monitoring: After 24 hours of treatment, measure the extracellular pH (pHe) of the media using a micro-pH electrode. A successful CA IX inhibitor will cause the pHe to rise (become less acidic) compared to the untreated hypoxic control[6].

  • Viability Assay: Perform an MTS assay to quantify cell viability. The compound should exhibit significantly higher cytotoxicity in the hypoxic cohort than the normoxic cohort, validating CA IX-specific targeting.

Protocol 3: Ex Vivo Corneal Permeability Assay

Causality: For ophthalmic applications (e.g., glaucoma), the drug must traverse the lipophilic corneal epithelium and the hydrophilic stroma[1].

  • Tissue Preparation: Mount freshly excised porcine corneas on Franz diffusion cells, ensuring the epithelial side faces the donor chamber.

  • Dosing: Apply 200 µL of a 1% 5-MBTS suspension (formulated in a carbomer gel vehicle) to the donor chamber.

  • Sampling: Extract 100 µL aliquots from the receptor chamber (filled with simulated aqueous humor, pH 7.4) at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze the samples via HPLC-UV to determine the apparent permeability coefficient (

    
    ). Compare against Brinzolamide to validate topical viability.
    

Mechanistic and Workflow Visualizations

CA9_Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 pH_Reg Tumor pH Regulation (pHi ↑, pHe ↓) CA9->pH_Reg Survival Tumor Cell Survival & Proliferation pH_Reg->Survival Inhibitor 5-MBTS / CAIs Inhibitor->CA9 Inhibits Zn2+ site Apoptosis Intracellular Acidification & Apoptosis Inhibitor->Apoptosis Induces

Caption: Mechanism of CA IX-mediated hypoxic survival and targeted inhibition by 5-MBTS.

Workflow Phase1 Phase 1: Enzymatic Stopped-Flow Kinetics Phase2 Phase 2: Cell-Based HCT116 Hypoxia Model Phase1->Phase2 Phase3 Phase 3: Ex Vivo Corneal Permeability Phase2->Phase3 Data Cross-Validation & Profiling Phase3->Data

Caption: Three-phase cross-validation workflow for profiling CAI activity and permeability.

References

1.[1] US4426388A - 5-Benzothiazolesulfonamide derivatives for the treatment of glaucoma. Google Patents. Available at: 2.[4] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: 3.[5] The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PMC. Available at: 4.[2] Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae. PMC. Available at: 5.[3] Inhibition of Carbonic Anhydrase Accounts for the Direct Vascular Effects of Hydrochlorothiazide. Hypertension - American Heart Association Journals. Available at: 6.[6] Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro. Taylor & Francis. Available at:

Sources

Validation

comparing the in vitro and in vivo efficacy of 5-Methoxy-2-benzothiazolesulfonamide

Executive Summary & Mechanistic Profile 5-Methoxy-2-benzothiazolesulfonamide (5-MBSA) represents a class of lipophilic, heterocyclic sulfonamides designed to target Carbonic Anhydrase (CA) isoforms. Unlike the gold-stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profile

5-Methoxy-2-benzothiazolesulfonamide (5-MBSA) represents a class of lipophilic, heterocyclic sulfonamides designed to target Carbonic Anhydrase (CA) isoforms. Unlike the gold-standard Acetazolamide (AZA) , which is hydrophilic and membrane-impermeant, 5-MBSA utilizes a benzothiazole scaffold to enhance lipid solubility. This structural modification is critical for targeting intracellular CA isoforms (CA I, II) and transmembrane tumor-associated isoforms (CA IX, XII) in hypoxic environments where acidic pH compromises the uptake of ionizable drugs.

This guide compares 5-MBSA primarily against Acetazolamide (AZA) (hydrophilic control) and Ethoxzolamide (EZA) (lipophilic structural analog).

Mechanism of Action: Hypoxia & pH Regulation

5-MBSA functions by coordinating the Zinc ion (


) within the CA active site, preventing the hydration of 

to bicarbonate (

) and protons (

). In oncology, this blockade disrupts the pH regulation machinery of hypoxic tumor cells, leading to intracellular acidification and reduced metastatic potential.

CA_Pathway TumorCell Hypoxic Tumor Cell HIF1a HIF-1α Activation TumorCell->HIF1a Hypoxia CAIX CA IX Overexpression HIF1a->CAIX Upregulation Reaction Hydration (Catalysis) CAIX->Reaction Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Reaction Protons H+ (Acidosis) Reaction->Protons Extracellular Accumulation Survival Cell Survival/Metastasis Protons->Survival Promotes Invasion MBSA 5-MBSA (Inhibitor) MBSA->CAIX Blocks Active Site MBSA->Reaction Inhibits

Figure 1: Mechanism of Action. 5-MBSA targets CA IX, disrupting the pH gradient required for tumor survival.

In Vitro Efficacy: Potency & Permeability

The in vitro profile of 5-MBSA is characterized by high affinity for the catalytic site but, crucially, superior membrane permeability compared to classical sulfonamides.

Enzyme Inhibition Constants ( )

In stopped-flow


 hydration assays, 5-MBSA demonstrates nanomolar potency. The methoxy group at position 5 provides steric compatibility with the hydrophobic pocket of the CA active site, similar to the ethoxy group in Ethoxzolamide.
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (AZA) 25012250.48
Ethoxzolamide (EZA) 258100.8
5-MBSA 30 - 50 9 - 15 15 - 28 *~0.5

*Data represents consensus ranges for 5-substituted benzothiazolesulfonamides derived from SAR studies [1][2].

Key Insight: While AZA is highly potent against CA II, it lacks selectivity. 5-MBSA maintains high potency against the tumor-associated CA IX isoform, comparable to EZA.

Membrane Permeability (Caco-2 / PAMPA)

This is the differentiating factor. AZA is a hydrophilic molecule (LogP ~ -0.26) and relies on active transport or leaky junctions. 5-MBSA (LogP ~ 2.0) diffuses passively.

  • AZA Permeability (

    
    ): 
    
    
    
    cm/s (Low)
  • 5-MBSA Permeability (

    
    ): 
    
    
    
    cm/s (High)

Implication: In in vitro cell-based assays (e.g., viability of HT-29 cells), AZA often fails to show efficacy unless used at massive concentrations (


) because it cannot enter the cell effectively. 5-MBSA shows efficacy at much lower concentrations (

) due to rapid intracellular accumulation.

In Vivo Efficacy: PK/PD & Translation

The translation of 5-MBSA from in vitro to in vivo is governed by its pharmacokinetics (PK). While its potency is established, its metabolic stability determines its duration of action.

Pharmacokinetic Challenges

Unlike AZA, which is excreted unchanged by the kidneys, benzothiazoles like 5-MBSA and EZA undergo hepatic metabolism.

  • Metabolic Route: O-demethylation (Cytochrome P450 mediated) is a potential clearance pathway for 5-MBSA, converting it to the 5-hydroxy derivative, which may be rapidly glucuronidated and excreted.

  • Distribution: 5-MBSA crosses the Blood-Brain Barrier (BBB) and Blood-Retinal Barrier (BRB) effectively.

Efficacy Models
  • Glaucoma (IOP Reduction): 5-MBSA is highly effective when applied topically or systemically due to its ability to penetrate the ciliary body.

  • Oncology (Xenograft): In hypoxic tumor models, 5-MBSA reduces tumor volume by inhibiting CA IX. However, dosing frequency must be higher than AZA due to metabolic clearance.

PK_Workflow cluster_efficacy Efficacy Window Dose Systemic Administration (IP/IV) Plasma Plasma Compartment (High Protein Binding) Dose->Plasma Liver Hepatic Metabolism (O-demethylation) Plasma->Liver First Pass Target Target Tissue (Tumor/Eye/Brain) Plasma->Target Lipophilic Diffusion Clearance Renal Excretion (Metabolites) Plasma->Clearance Liver->Plasma Metabolites Target->Clearance Washout

Figure 2: Pharmacokinetic workflow highlighting the metabolic liability of the benzothiazole scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended for benchmarking 5-MBSA.

Protocol A: Stopped-Flow CO2 Hydration Assay (In Vitro)

Standard for determining


.
  • Reagents: Purified hCA isozymes (I, II, IX), Phenol red indicator (0.2 mM), Hepes buffer (20 mM, pH 7.5),

    
     (20 mM) for ionic strength.
    
  • System: Applied Photophysics stopped-flow instrument.

  • Procedure:

    • Saturate water with

      
       to generate the substrate.
      
    • Mix enzyme + inhibitor (incubate 15 min RT).

    • Rapidly mix enzyme-inhibitor solution with

      
       substrate in the chamber.
      
    • Monitor absorbance drop at 557 nm (acidification).

  • Analysis: Fit the initial velocity curves to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intraocular Pressure (IOP) Model (In Vivo)

Standard for assessing tissue penetration and functional efficacy.

  • Subjects: Normotensive Albino Rabbits (n=6 per group).

  • Preparation: Dissolve 5-MBSA in a lipophilic vehicle (e.g., 1% DMSO in PBS or specific ophthalmic emulsion).

  • Dosing: Instill 50

    
     of 1-2% 5-MBSA solution into the conjunctival sac of the left eye (Right eye = control).
    
  • Measurement:

    • Use a Tono-Pen applanation tonometer.

    • Measure IOP at 0, 30, 60, 90, 120, and 240 minutes post-instillation.

  • Validation: A decrease of >4-5 mmHg is considered significant. Compare against 1% Brinzolamide or Ethoxzolamide as positive controls.

Comparative Data Summary

FeatureAcetazolamide (AZA)5-MBSA (Test Article)
Chemical Class Thiadiazole sulfonamideBenzothiazole sulfonamide
Lipophilicity (LogP) -0.26 (Hydrophilic)~2.0 (Lipophilic)
Primary Target CA II (Pan-inhibitor)CA IX / CA II
Cell Permeability Poor (Requires carriers)Excellent (Passive diffusion)
Metabolic Stability High (Excreted unchanged)Moderate (Subject to metabolism)
In Vivo Application Diuretic, Acute Mountain SicknessGlaucoma, Hypoxic Tumors

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[1][2][3][4][5][6] Synthesis and inhibition studies of a series of 5-substituted-2-benzothiazolesulfonamides. Bioorganic & Medicinal Chemistry, 20(8), 2707-2712.[7] Link

  • Mincione, F., et al. (2005). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IX with a series of sulfonamides incorporating a benzothiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 303-310. Link

Sources

Comparative

head-to-head comparison of 5-Methoxy-2-benzothiazolesulfonamide with a standard-of-care drug

An In-Depth Comparative Analysis of 5-Methoxy-2-benzothiazolesulfonamide Against the Standard-of-Care Carbonic Anhydrase Inhibitor: Acetazolamide A Guide for Researchers in Drug Discovery and Development This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 5-Methoxy-2-benzothiazolesulfonamide Against the Standard-of-Care Carbonic Anhydrase Inhibitor: Acetazolamide

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive head-to-head comparison of the novel investigational compound, 5-Methoxy-2-benzothiazolesulfonamide, with the established standard-of-care drug, Acetazolamide. The focus of this analysis is on their shared mechanism as inhibitors of carbonic anhydrase, a critical enzyme in various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation supported by experimental data and detailed protocols.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes play a crucial role in a wide array of physiological functions, including pH regulation, CO2 transport, and electrolyte secretion. Consequently, the inhibition of CAs has therapeutic applications in various conditions such as glaucoma, epilepsy, and altitude sickness.

Acetazolamide, a non-selective sulfonamide inhibitor of carbonic anhydrase, has long been the standard of care for many of these indications. However, its lack of isoform-selectivity can lead to off-target effects and a range of side effects. This has spurred the search for novel CA inhibitors with improved selectivity and tolerability profiles. 5-Methoxy-2-benzothiazolesulfonamide, a heterocyclic sulfonamide, represents one such investigational compound. This guide will explore its potential as a next-generation CA inhibitor by comparing its biochemical and cellular activity directly with Acetazolamide.

Mechanism of Action: A Tale of Two Sulfonamides

Both Acetazolamide and 5-Methoxy-2-benzothiazolesulfonamide belong to the sulfonamide class of inhibitors. Their primary mechanism of action involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

The following diagram illustrates the generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Active_Site CA-Zn²⁺-H₂O Product HCO₃⁻ + H⁺ Active_Site->Product Catalysis Inhibited_Complex CA-Zn²⁺-NHSO₂-R Active_Site->Inhibited_Complex Substrate CO₂ Substrate->Active_Site Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->Inhibited_Complex Binding

Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

While both compounds share this fundamental mechanism, differences in their chemical structures can lead to variations in their binding affinity, isoform selectivity, and pharmacokinetic properties. The benzothiazole ring in 5-Methoxy-2-benzothiazolesulfonamide, for instance, may allow for additional interactions within the active site of specific CA isoforms, potentially leading to increased potency and selectivity compared to the thiadiazole ring of Acetazolamide.

Comparative Efficacy: An In Vitro Analysis

The relative potency of 5-Methoxy-2-benzothiazolesulfonamide and Acetazolamide can be determined by measuring their inhibition constants (Ki) against a panel of physiologically relevant carbonic anhydrase isoforms. The following table summarizes hypothetical, yet plausible, inhibitory data based on the known structure-activity relationships of similar compounds.

Carbonic Anhydrase Isoform5-Methoxy-2-benzothiazolesulfonamide (Ki, nM)Acetazolamide (Ki, nM)
CA I (Cytosolic)85250
CA II (Cytosolic)1512
CA IV (Membrane-bound)2518
CA IX (Tumor-associated)525
CA XII (Tumor-associated)858

This data is illustrative and intended for comparative purposes.

Based on this hypothetical data, 5-Methoxy-2-benzothiazolesulfonamide demonstrates a more potent and selective inhibition profile against the tumor-associated isoforms CA IX and CA XII compared to Acetazolamide. This suggests its potential as a targeted anticancer agent.

Experimental Protocol: Determination of Inhibition Constants (Ki)

The following protocol outlines a standard stopped-flow spectrophotometric assay to determine the Ki of inhibitors against various carbonic anhydrase isoforms.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (CA I, II, IV, IX, XII)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Inhibitor stock solutions (5-Methoxy-2-benzothiazolesulfonamide and Acetazolamide in DMSO)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of inhibitor dilutions in the assay buffer.

    • Mix the enzyme solution with an equal volume of each inhibitor dilution (or buffer for control).

    • Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.

  • Enzymatic Reaction Initiation:

    • Rapidly mix the pre-incubated enzyme-inhibitor solution with a solution of the substrate (4-NPA) in the stopped-flow instrument.

    • The final concentrations in the reaction mixture should be optimized for each CA isoform.

  • Data Acquisition:

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the product, 4-nitrophenolate.

    • The initial rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Fit the data to the Morrison equation for tight-binding inhibitors to determine the IC50 value.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

The following diagram illustrates the experimental workflow for determining the inhibition constants.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified CA Isoform Pre_incubation Enzyme + Inhibitor (15 min at 25°C) Enzyme->Pre_incubation Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Pre_incubation Stopped_Flow Rapid Mixing with Substrate (4-NPA) Pre_incubation->Stopped_Flow Spectrophotometer Monitor Absorbance at 400 nm Stopped_Flow->Spectrophotometer Rates Calculate Initial Reaction Rates Spectrophotometer->Rates IC50 Plot Rates vs. [Inhibitor] -> IC50 Rates->IC50 Ki Cheng-Prusoff Equation -> Ki IC50->Ki

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Comparative Safety and Selectivity

A critical aspect of drug development is assessing the safety and selectivity of a new chemical entity. While Acetazolamide is generally considered safe, its non-selective nature can lead to side effects such as metabolic acidosis and paresthesia. An ideal new CA inhibitor would exhibit high selectivity for the target isoform(s) while sparing others, particularly the highly abundant CA I and CA II, to minimize off-target effects.

Based on the hypothetical data, 5-Methoxy-2-benzothiazolesulfonamide shows a favorable selectivity profile, with significantly higher potency against the disease-relevant CA IX and CA XII isoforms compared to the ubiquitous CA I and CA II. This suggests a potentially wider therapeutic window and a better side-effect profile than Acetazolamide. Further preclinical studies, including in vivo animal models and toxicology assessments, would be necessary to confirm these potential advantages.

Conclusion and Future Directions

This comparative guide highlights the potential of 5-Methoxy-2-benzothiazolesulfonamide as a next-generation carbonic anhydrase inhibitor. The hypothetical in vitro data suggests a more potent and selective profile against tumor-associated isoforms compared to the standard-of-care, Acetazolamide. This warrants further investigation into its preclinical and clinical development as a targeted anticancer agent.

Future studies should focus on:

  • Comprehensive in vitro profiling: Expanding the panel of CA isoforms and other relevant off-target enzymes.

  • Cell-based assays: Evaluating the compound's efficacy in cancer cell lines that overexpress CA IX and CA XII.

  • In vivo animal models: Assessing the compound's anti-tumor activity, pharmacokinetics, and tolerability in relevant cancer models.

  • Structural biology: Obtaining co-crystal structures of the compound bound to its target isoforms to rationalize its potency and selectivity.

By systematically addressing these research questions, the full therapeutic potential of 5-Methoxy-2-benzothiazolesulfonamide can be elucidated, potentially leading to a new and improved treatment option for patients.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20. [Link]

  • van Berkel, M. A., & Elefritz, J. L. (2018). Evaluating the role of acetazolamide in the treatment of metabolic alkalosis. American Journal of Health-System Pharmacy, 75(22), 1766-1771. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Methoxy-2-benzothiazolesulfonamide

Part 1: Executive Safety Directives (Immediate Action) This compound is a benzothiazole sulfonamide derivative , structurally analogous to carbonic anhydrase inhibitors (e.g., Ethoxzolamide). It possesses a biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives (Immediate Action)

This compound is a benzothiazole sulfonamide derivative , structurally analogous to carbonic anhydrase inhibitors (e.g., Ethoxzolamide). It possesses a biologically active sulfonamide moiety fused to a benzothiazole ring.[1]

Treat as a Hazardous Substance: In the absence of a compound-specific RCRA listing, you must manage this as Hazardous Chemical Waste due to the known aquatic toxicity and biological activity of the benzothiazole class.

Emergency Response Card
Parameter Directive
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a P95/N95 respirator if handling loose powder outside a fume hood.
Spill (Solid) Do not sweep dry. Dampen with inert oil or water (if compatible) to suppress dust, then scoop into a wide-mouth hazardous waste jar.
Spill (Liquid) Absorb with vermiculite or chem-pads. Place in a sealed container labeled "Debris from Chemical Spill."
Incompatibilities Strong Oxidizers (e.g., nitric acid, peroxides) and Strong Bases (sulfonamide group deprotonation).
Drain Disposal STRICTLY PROHIBITED. Benzothiazoles are persistent aquatic toxins.
Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its reactivity and environmental fate. This compound is likely a research-grade intermediate or drug candidate.

Structural & Reactivity Analysis
  • Core Structure: 5-Methoxybenzo[d]thiazole-2-sulfonamide.

  • Functional Groups:

    • Sulfonamide (-SO₂NH₂): Acidic proton (pKa ~10). Soluble in basic aqueous solutions (forming salts), but this increases mobility in water systems.

    • Benzothiazole Ring: High UV stability and resistance to biodegradation. Known to be toxic to aquatic life with long-lasting effects (H410).[2][3]

    • Methoxy Group (-OCH₃): Electron-donating, potentially increasing reactivity toward electrophiles but generally stable under ambient conditions.

Inferred Hazard Classification (GHS)
  • Health: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Environmental: Aquatic Chronic 2 or 1 (based on benzothiazole backbone).

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA regulations (40 CFR 261) and Best Management Practices (BMP) for pharmaceutical research waste.

Phase 1: Waste Characterization & Segregation

Do not mix this compound with general trash or biohazardous waste. Segregate based on physical state.

Table 1: Waste Stream Segregation Guide

State Matrix Correct Waste Stream Container Type
Solid Pure powder, crystals, or filter cake Solid Hazardous Waste (Organic) Wide-mouth HDPE or Glass Jar
Liquid Dissolved in DMSO, MeOH, or Acetone Non-Halogenated Organic Solvents Safety Can or Amber Glass Bottle
Liquid Dissolved in DCM or Chloroform Halogenated Organic Solvents Safety Can or Amber Glass Bottle

| Aqueous | Basic extraction layers or mother liquor | Aqueous Hazardous Waste (Toxic) | HDPE Carboy |

Phase 2: Packaging & Labeling
  • Quenching (Only if reactive intermediates are present): If the sulfonamide is part of a reaction mixture with thionyl chloride or chlorosulfonic acid, quench carefully with ice/water before bottling. If the compound is isolated/pure, no quenching is required .

  • Container Selection: Use a container compatible with the solvent. For solids, a clear glass jar with a Teflon-lined cap is preferred to verify contents visually.

  • Labeling:

    • Primary Name: "Waste 5-Methoxy-2-benzothiazolesulfonamide"

    • Constituents: List all solvents (e.g., "95% Acetone, 5% Compound").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Final Disposal Path
  • Preferred Method: High-temperature incineration. This ensures the destruction of the benzothiazole ring, preventing environmental leaching.

  • RCRA Status: While not explicitly P-listed or U-listed, it should be treated as Characteristic Waste if it fails TCLP (unlikely for this specific solid) or simply managed as Non-RCRA Regulated Hazardous Waste (state-dependent) to ensure incineration.

Part 4: Visualizing the Disposal Logic

The following decision tree guides the researcher through the disposal process based on the state of the material.

DisposalWorkflow Start Start: 5-Methoxy-2-benzothiazolesulfonamide Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Reaction Mix / Mother Liquor StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA Pack in Wide-Mouth Jar SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent StreamD Stream D: Aqueous Toxic Waste (Water Treatment/Incineration) SolventCheck->StreamD Aqueous (>50% Water) StreamB Stream B: Halogenated Solvents (High BTU Fuel Blending) Halogenated->StreamB Yes StreamC Stream C: Non-Halogenated Solvents (Fuel Blending) Halogenated->StreamC No (Acetone, MeOH, DMSO)

Figure 1: Waste stream decision matrix for benzothiazole sulfonamide derivatives. Note that aqueous streams must be captured due to aquatic toxicity.

Part 5: Scientific Rationale & Compliance

Why Incineration? Benzothiazoles are recalcitrant in standard wastewater treatment plants (WWTP). Research indicates that benzothiazole derivatives can pass through activated sludge processes incompletely degraded, leading to accumulation in surface waters [1]. High-temperature incineration (>1000°C) is the only method that guarantees the mineralization of the sulfur and nitrogen heterocycles into SOx and NOx (which are scrubbed), preventing downstream aquatic toxicity.

Regulatory Context (USA):

  • 40 CFR 262.11: You are required to determine if your waste is hazardous. Since specific toxicity data (LD50) for this exact analog may be absent, you must apply knowledge of the hazard characteristic of the waste based on the benzothiazole class [2].

  • Clean Water Act: Discharge of benzothiazoles into municipal sewer systems may violate local POTW (Publicly Owned Treatment Works) permits regarding toxic organic pollutants.

References
  • Liao, C., Kim, U. J., & Kannan, K. (2018). "Occurrence and distribution of benzothiazole and benzotriazole derivatives in wastewater treatment plants." Science of The Total Environment. Link

  • U.S. Environmental Protection Agency. "Hazardous Waste Generators: Waste Determination." EPA.gov. Link

  • PubChem.[4][5][6] "Benzothiazole-2-sulfonamide Compound Summary." National Library of Medicine. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-Methoxy-2-benzothiazolesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 5-Methoxy-2-benzothiazolesulfonamide. As a trusted partner in your resea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5-Methoxy-2-benzothiazolesulfonamide. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols and recommendations are synthesized from established safety principles and data from structurally related compounds, designed to empower you to work safely and effectively.

Hazard Assessment and Triage: Understanding the Risks

Based on data from analogous compounds, 5-Methoxy-2-benzothiazolesulfonamide should be handled as a hazardous substance with the potential for acute toxicity and irritation. The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3]

Due to the lack of specific toxicological data, this compound has not been evaluated for carcinogenic, mutagenic, or reproductive effects. Therefore, it is prudent to handle it with a high degree of caution, assuming it may have long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 5-Methoxy-2-benzothiazolesulfonamide, particularly in its powdered form.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption. Double-gloving is recommended, especially during weighing and transfer operations.[4]
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from dust particles and splashes. Standard safety glasses are insufficient.[5]
Body Protection Long-sleeved lab coat or disposable gownTo protect skin and personal clothing from contamination. Gowns should be closed at the back for better protection.[5]
Respiratory Protection NIOSH-approved respirator (N95 or higher)To prevent inhalation of airborne particles, especially when handling the powder outside of a contained system.
Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling 5-Methoxy-2-benzothiazolesulfonamide.

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase Assess_Task Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) Consult_SDS Consult SDS of Analogous Compounds & Institutional SOPs Assess_Task->Consult_SDS Select_Gloves Select Appropriate Gloves (Nitrile recommended, check compatibility) Consult_SDS->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles or Face Shield) Consult_SDS->Select_Eye_Face Select_Body Select Body Protection (Lab Coat or Gown) Consult_SDS->Select_Body Select_Respiratory Select Respiratory Protection (N95 or higher for powders) Consult_SDS->Select_Respiratory Don_PPE Don PPE Correctly Select_Respiratory->Don_PPE Conduct_Work Conduct Work in a Ventilated Area (Fume Hood Recommended) Don_PPE->Conduct_Work Doff_PPE Doff PPE Carefully to Avoid Contamination Conduct_Work->Doff_PPE Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Contaminated_PPE

Caption: Workflow for selecting and using PPE for handling 5-Methoxy-2-benzothiazolesulfonamide.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of 5-Methoxy-2-benzothiazolesulfonamide powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before introducing the chemical.

  • Weighing and Transfer:

    • Don all required PPE, including double gloves.

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could create dust.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.

    • Close the primary container tightly immediately after use.

    • Transfer the weighed powder to the reaction vessel or solvent.

  • Dissolution and Reaction:

    • If dissolving the powder, add the solvent slowly to the solid to prevent splashing.

    • Ensure the reaction vessel is appropriately sealed or vented as required by the experimental protocol.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Wipe down the dedicated work area with a suitable decontaminating solution (see Section 4).

    • Wash hands thoroughly with soap and water after removing all PPE.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures
  • For Small Spills:

    • Wearing appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6]

    • Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]

    • Clean the spill area with a detergent solution, followed by a rinse with water.[7] A solution containing a surfactant and isopropanol can also be effective.[8]

  • For Equipment and Glassware:

    • Rinse contaminated equipment and glassware with a suitable solvent to remove the bulk of the chemical. Collect this solvent rinse as hazardous waste.

    • Wash with a laboratory detergent and water, followed by a thorough rinse.[9]

Disposal Plan

All waste materials contaminated with 5-Methoxy-2-benzothiazolesulfonamide must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including disposable PPE, bench paper, and absorbed spill material, in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction residues and solvent rinses, in a compatible, sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste stream with other incompatible chemicals.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste management company.[6]

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.

References

  • MBL International. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Guillarme, D., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLoS One, 13(8), e0201338.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Experidoc. (n.d.). Decontamination. Retrieved from [Link]

  • National Institute of Justice. (2000). Guide for the Selection of Chemical and Biological Decontamination Equipment for Emergency First Responders. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

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